Ret-IN-19
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C28H28N6O4S |
|---|---|
Molecular Weight |
544.6 g/mol |
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-2-[4-[[6-(4-methylsulfonylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino]phenyl]acetamide |
InChI |
InChI=1S/C28H28N6O4S/c1-28(2,3)23-15-24(34-38-23)33-25(35)13-17-5-9-19(10-6-17)31-26-21-14-22(32-27(21)30-16-29-26)18-7-11-20(12-8-18)39(4,36)37/h5-12,14-16H,13H2,1-4H3,(H,33,34,35)(H2,29,30,31,32) |
InChI Key |
ZBZATSVLKXDTMV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)CC2=CC=C(C=C2)NC3=NC=NC4=C3C=C(N4)C5=CC=C(C=C5)S(=O)(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: The Core Mechanism of Action of Ret-IN-19
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ret-IN-19, also identified as compound 59, is a potent and selective inhibitor of the Rearranged during Transfection (RET) proto-oncogene, a receptor tyrosine kinase.[1] Dysregulation of RET signaling, through mutations or chromosomal rearrangements, is a known driver in the pathogenesis of various human cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid carcinoma. This compound has demonstrated significant anticancer activity, positioning it as a compound of interest for further preclinical and clinical investigation. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, including its effects on signaling pathways, quantitative data on its inhibitory activity, and detailed experimental protocols.
Core Mechanism of Action: RET Kinase Inhibition
The primary mechanism of action of this compound is the direct inhibition of the kinase activity of the RET protein. It is classified as a type 2 inhibitor, meaning it binds to the inactive conformation of the RET kinase domain.[1] This binding event prevents the autophosphorylation of RET, a critical step in the activation of its downstream signaling cascades. By locking the kinase in an inactive state, this compound effectively blocks the aberrant signaling that drives tumor cell proliferation, survival, and migration in RET-driven cancers.
Affected Signaling Pathways
Constitutive activation of RET triggers several downstream signaling pathways that are crucial for cancer cell survival and proliferation. While direct downstream signaling data for this compound is not extensively available in the public domain, the inhibition of RET kinase is known to impact the following key pathways:
-
RAS/RAF/MEK/ERK (MAPK) Pathway: This is a major signaling cascade that regulates cell proliferation and differentiation. Activated RET recruits adaptor proteins that lead to the activation of RAS, which in turn activates the RAF-MEK-ERK signaling module. Inhibition of RET by compounds like this compound is expected to suppress the phosphorylation and activation of key components of this pathway, such as ERK1/2.
-
PI3K/AKT/mTOR Pathway: This pathway is critical for cell growth, survival, and metabolism. Activated RET can also lead to the activation of PI3K, which then phosphorylates and activates AKT. Downstream effectors of AKT, such as mTOR, are subsequently activated. This compound, by inhibiting the initial RET activation, is anticipated to attenuate signaling through this pro-survival pathway.
-
JAK/STAT Pathway: In some contexts, RET activation can also lead to the phosphorylation and activation of STAT proteins, which then translocate to the nucleus to regulate gene expression related to cell survival and inflammation.
The anticipated inhibitory effect of this compound on these critical oncogenic signaling pathways is visualized in the following diagram.
References
Discovery and Synthesis of Novel RET Kinase Inhibitors: A Technical Guide
The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in the normal development of several tissues and the enteric nervous system.[1][2][3] However, aberrant RET activation, through mechanisms such as point mutations or chromosomal rearrangements, is a known driver in various human cancers, including medullary thyroid carcinoma (MTC), non-small cell lung cancer (NSCLC), and papillary thyroid carcinoma.[1][4] This has established RET as a significant therapeutic target for cancer treatment. While multi-kinase inhibitors like vandetanib and cabozantinib have shown some efficacy, their off-target effects can lead to significant toxicities. This has spurred the development of highly selective and potent RET inhibitors. This guide provides an in-depth overview of the discovery, synthesis, and preclinical evaluation of a novel class of photoswitchable RET inhibitors and other recently developed selective RET inhibitors.
Discovery of Novel RET Inhibitors
The quest for more precise RET inhibition has led to the exploration of innovative chemical scaffolds. A notable advancement is the development of photoswitchable RET kinase inhibitors, which offer the potential for spatiotemporal control of kinase activity.
One such inhibitor, a pyrazolopyrimidine-based compound, was designed based on a previously identified potent RET inhibitor. The core idea was to incorporate a photoswitchable unit at the 3-position of the pyrazolopyrimidine scaffold, hypothesizing that the different isomers (E and Z forms) would exhibit differential binding affinity to the RET kinase domain. This led to the synthesis of an azobenzene-containing compound, herein referred to as Compound 4 .
In a separate approach, a multi-component reaction (MCR) fragment library was utilized to discover two new chemical series of RET inhibitors. Through structure-activity relationship (SAR) studies, two sub-micromolar leads, 6g and 13g , were identified. Compound 6g was further confirmed as a Type-II RET inhibitor, which typically binds to the DFG-out conformation of the kinase.
Furthermore, a scaffold hopping strategy based on the structure of the selective RET inhibitor BLU-667 led to the identification of Compound 9 . This compound demonstrated potent and selective inhibition of both wild-type and mutant RET kinases.
Synthesis of a Photoswitchable RET Inhibitor (Compound 4)
The synthesis of the photoswitchable RET inhibitor, Compound 4, involves a key acid-catalyzed reaction using nitrosobenzene.
-
Starting Materials: The synthesis begins with a previously synthesized pyrazolopyrimidine core and nitrosobenzene.
-
Reaction Conditions: The reaction is carried out under acidic conditions.
-
Purification: The final product is purified to yield the target compound.
-
Characterization: The structure and purity of Compound 4 are confirmed using spectroscopic methods.
A simplified workflow for the discovery and synthesis of such novel inhibitors is depicted below.
Mechanism of Action
The RET receptor tyrosine kinase, upon binding to its ligand-coreceptor complex, dimerizes and autophosphorylates, initiating downstream signaling cascades. These pathways, including the RAS-MAPK and PI3K-AKT pathways, are crucial for cell survival, proliferation, and differentiation. Aberrant activation of RET leads to constitutive signaling through these pathways, driving oncogenesis.
The photoswitchable inhibitor, Compound 4, leverages the structural changes induced by light to modulate its inhibitory activity. The E-isomer of Compound 4 is the more active form, potently inhibiting the RET kinase. Upon irradiation with 365 nm light, it converts to the less active Z-isomer. This provides a mechanism to control RET inhibition with high spatial and temporal precision.
Quantitative Data Summary
The inhibitory activities of these novel compounds have been quantified using various assays. The half-maximal inhibitory concentration (IC50) is a key metric for potency.
| Compound | Target | IC50 (nM) | Assay Conditions | Reference |
| E-4 | RET | 150 | Cell-free RET incubation | |
| Z-4 enriched | RET | 580 | Cell-free RET incubation | |
| 6g | RET | sub-micromolar | Enzyme activity assay (9 µM ATP) | |
| 13g | RET | sub-micromolar | Enzyme activity assay (9 µM ATP) | |
| 9 | RET | 1.29 | Not specified | |
| 9 | RET V804M | 1.97 | Not specified | |
| 9 | RET M918T | 0.99 | Not specified | |
| 9 | KIF5B-RET Ba/F3 cells | 19 | Cell proliferation assay |
Experimental Protocols
-
Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the RET kinase in a cell-free system.
-
Procedure:
-
The RET kinase enzyme is incubated with the test compound at various concentrations.
-
ATP and a suitable substrate are added to initiate the kinase reaction.
-
The reaction is allowed to proceed for a defined period.
-
The amount of phosphorylated substrate is quantified, often using luminescence-based methods that measure ATP turnover.
-
The IC50 value is calculated by fitting the dose-response data to the Hill equation.
-
-
Principle: This assay evaluates the inhibitor's effect on RET signaling within a cellular context.
-
Procedure:
-
Cells expressing the RET kinase are treated with the test compound at various concentrations.
-
For photoswitchable compounds, cells may be exposed to specific wavelengths of light to induce isomerization.
-
Cellular processes downstream of RET activation, such as cell proliferation or the phosphorylation of specific signaling proteins (e.g., ERK), are measured.
-
For proliferation assays, cell viability is typically assessed after a set incubation period.
-
The IC50 value is determined from the dose-response curve.
-
Preclinical Evaluation
Compound 9 has undergone preclinical evaluation in mouse xenograft models. In these studies, Compound 9 was shown to repress the growth of tumors driven by KIF5B-RET-Ba/F3 cells in a dose-dependent manner. This compound also exhibited good potency, exceptional kinase selectivity, and high exposure in tumor tissues, highlighting its promise as a therapeutic agent for RET-driven cancers.
Conclusion
The discovery of novel, highly selective RET inhibitors represents a significant advancement in the targeted therapy of RET-driven cancers. The development of photoswitchable inhibitors like Compound 4 opens up new possibilities for precise, light-controlled cancer therapy. Furthermore, compounds like 6g , 13g , and 9 , identified through innovative screening and design strategies, demonstrate potent anti-tumor activity in preclinical models. These findings underscore the potential of these novel inhibitors to overcome the limitations of existing therapies and improve outcomes for patients with RET-altered malignancies. Further clinical investigation of these promising agents is warranted.
References
- 1. Identification of two novel RET kinase inhibitors through MCR-based drug discovery: Design, synthesis and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery Stories of RET Fusions in Lung Cancer: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A comprehensive overview of the relationship between RET gene and tumor occurrence [frontiersin.org]
- 4. RET@Thirty: the story behind identification of RET mutation as the cause of MEN2 and what it meant to clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
Ret-IN-19 Target Binding Affinity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target binding affinity and selectivity profile of Ret-IN-19, a potent inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase. This document details the quantitative binding data, experimental methodologies for key assays, and visual representations of the relevant signaling pathways and experimental workflows.
Core Target Binding Affinity and Kinase Selectivity Profile
This compound is a potent inhibitor of wild-type RET kinase and its V804M mutant, a common gatekeeper mutation that confers resistance to some kinase inhibitors. The inhibitory activity of this compound has been quantified through various biochemical and cellular assays, with the half-maximal inhibitory concentration (IC50) being a key parameter.
Beyond its primary target, the selectivity profile of this compound against other kinases is crucial for understanding its potential off-target effects and therapeutic window. The following table summarizes the available quantitative data on the binding affinity of this compound against a panel of kinases.
| Target Kinase | Variant | IC50 (nM) | Assay Type |
| RET | Wild-type | 6.8 | Biochemical Assay |
| RET | V804M | 13.51 | Biochemical Assay |
| Aurora A | - | 242 | Biochemical Assay |
| Aurora B | - | 536 | Biochemical Assay |
| EGFR | - | 56780 | Biochemical Assay |
| c-Fms | - | Not specified | Not specified |
This table will be updated as more comprehensive kinase screening data becomes available.
Experimental Protocols
This section provides detailed methodologies for key experiments used to determine the target binding affinity and cellular activity of RET inhibitors like this compound.
Biochemical Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a generic, luminescence-based assay to measure the phosphorylation of a substrate peptide by the purified RET kinase domain and the inhibitory effect of a test compound.
Materials:
-
Recombinant human RET kinase (purified)
-
Kinase substrate peptide (e.g., a generic tyrosine kinase substrate)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT)
-
This compound or other test compounds
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 96-well or 384-well plates
-
Plate-reading luminometer
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in kinase assay buffer. A typical starting concentration range is 1 µM to 0.1 nM. Include a DMSO-only vehicle control.
-
Prepare a solution of RET kinase in kinase assay buffer. The optimal concentration should be determined empirically by performing a kinase titration.
-
Prepare a solution of the substrate peptide and ATP in kinase assay buffer. The ATP concentration should be at or near the Km for RET.
-
-
Kinase Reaction:
-
To the wells of the microplate, add the test compound dilutions.
-
Add the RET kinase solution to each well.
-
Initiate the kinase reaction by adding the substrate/ATP mixture to all wells.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced, which corresponds to the kinase activity.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Cellular RET Autophosphorylation Inhibition Assay (Western Blot)
This protocol describes a method to assess the ability of this compound to inhibit the autophosphorylation of RET in a cellular context.
Materials:
-
Human cancer cell line with a known RET fusion or activating mutation (e.g., a non-small cell lung cancer or thyroid cancer cell line)
-
Cell culture medium and supplements
-
This compound or other test compounds
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies: anti-phospho-RET (specific to an autophosphorylation site, e.g., Tyr905) and anti-total RET
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Culture and Treatment:
-
Seed the cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for a specified period (e.g., 2-4 hours). Include a DMSO-only vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer on ice.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-RET antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and detect the signal using an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with an anti-total RET antibody.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-RET and total RET.
-
Calculate the ratio of phospho-RET to total RET for each treatment condition.
-
Determine the IC50 for the inhibition of RET autophosphorylation.
-
Mandatory Visualizations
RET Signaling Pathway and Inhibition by this compound
The following diagram illustrates the canonical RET signaling pathway and the point of inhibition by this compound. Upon binding of a glial cell line-derived neurotrophic factor (GDNF) and its co-receptor, the GDNF family receptor alpha (GFRα), RET dimerizes and undergoes autophosphorylation on multiple tyrosine residues. This activates downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, which promote cell proliferation, survival, and differentiation. This compound acts as an ATP-competitive inhibitor, binding to the kinase domain of RET and preventing its autophosphorylation and subsequent downstream signaling.
Experimental Workflow for a Biochemical Kinase Inhibition Assay
The following diagram outlines the key steps in a typical biochemical kinase inhibition assay used to determine the IC50 value of an inhibitor.
The RET Proto-Oncogene: A Comprehensive Technical Guide to its Biological Function and Therapeutic Targeting
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that plays a pivotal role in cell growth, differentiation, and survival. Its tightly regulated signaling is crucial for the normal development of the enteric nervous system, kidneys, and spermatogenesis. However, aberrant RET activation, through mutations or chromosomal rearrangements, is a well-established oncogenic driver in a variety of human cancers, including non-small cell lung cancer (NSCLC), medullary and papillary thyroid carcinomas. Conversely, loss-of-function mutations in RET are the primary cause of Hirschsprung disease, a congenital disorder characterized by the absence of ganglia in the colon. This guide provides an in-depth technical overview of the biological functions of RET, its signaling pathways, the methodologies to study it, and the landscape of therapeutic interventions targeting this critical proto-oncogene.
The RET Receptor and its Ligands
The RET protein is a single-pass transmembrane receptor with an extracellular domain containing four cadherin-like domains and a cysteine-rich region, a transmembrane domain, and an intracellular region harboring the tyrosine kinase domain.[1] Activation of RET is initiated by the binding of a ligand from the glial cell line-derived neurotrophic factor (GDNF) family, which includes GDNF, Neurturin (NRTN), Artemin (ARTN), and Persephin (PSPN).[2] This interaction is facilitated by a glycosylphosphatidylinositol (GPI)-anchored co-receptor of the GDNF family receptor alpha (GFRα) family (GFRα1-4).[2] The specific pairing of the GFL and GFRα determines the signaling complex that activates RET.[2]
The RET Signaling Cascade
Upon ligand and co-receptor binding, two RET molecules are brought into close proximity, leading to dimerization and trans-autophosphorylation of specific tyrosine residues within the intracellular kinase domain.[2] This phosphorylation creates docking sites for various adaptor proteins and enzymes, initiating multiple downstream signaling cascades that are critical for cellular function.
Key Downstream Signaling Pathways
The activation of RET triggers several key intracellular signaling pathways that regulate cell proliferation, survival, and migration.
-
RAS/MAPK Pathway: Phosphorylated RET recruits adaptor proteins like SHC and FRS2, which in turn activate the RAS-RAF-MEK-ERK (MAPK) cascade. This pathway is a central regulator of cell proliferation and differentiation.
-
PI3K/AKT Pathway: RET activation also leads to the recruitment and activation of phosphatidylinositol 3-kinase (PI3K), which then phosphorylates and activates AKT. The PI3K/AKT pathway is crucial for promoting cell survival and inhibiting apoptosis.
-
PLCγ Pathway: Phospholipase C gamma (PLCγ) can also be activated by RET, leading to the generation of second messengers that modulate intracellular calcium levels and activate protein kinase C (PKC).
Caption: The RET Signaling Pathway.
Role of RET in Development and Disease
The dual role of the RET proto-oncogene in human health is starkly illustrated by the consequences of its dysregulation. Gain-of-function mutations lead to cancer, while loss-of-function mutations result in developmental abnormalities.
RET in Normal Development
During embryogenesis, RET signaling is essential for the development of several tissues and organs:
-
Enteric Nervous System: RET is critical for the migration, proliferation, and differentiation of neural crest cells that form the enteric nervous system, which controls gut motility.
-
Kidney Development: RET signaling is required for the branching of the ureteric bud, a crucial step in kidney formation.
-
Spermatogenesis: RET plays a role in the maintenance of spermatogonial stem cells.
RET in Cancer
Activating mutations or rearrangements of the RET gene lead to ligand-independent, constitutive activation of the kinase, driving oncogenesis in various tissues.
-
Multiple Endocrine Neoplasia Type 2 (MEN2): Germline point mutations in RET are the cause of this inherited cancer syndrome, which is subdivided into MEN2A, MEN2B, and Familial Medullary Thyroid Carcinoma (FMTC). These subtypes are associated with a very high risk of developing medullary thyroid carcinoma (MTC) and an increased risk of pheochromocytoma and parathyroid adenoma.
-
Non-Small Cell Lung Cancer (NSCLC): Chromosomal rearrangements involving the RET gene are found in approximately 1-2% of NSCLC cases, particularly in adenocarcinoma subtypes. The most common fusion partners are KIF5B and CCDC6.
-
Papillary Thyroid Carcinoma (PTC): RET fusions, most commonly with CCDC6 and NCOA4, are found in 10-20% of sporadic PTCs.
RET in Hirschsprung Disease
Loss-of-function mutations in the RET gene are the most common genetic cause of Hirschsprung disease, a condition characterized by the absence of enteric ganglia in a segment of the colon, leading to intestinal obstruction. The prevalence of RET mutations is higher in familial cases (up to 50%) compared to sporadic cases (15-20%).
Quantitative Data on RET Alterations and Therapeutic Efficacy
The following tables summarize key quantitative data related to RET alterations in various diseases and the efficacy of targeted therapies.
Table 1: Prevalence of RET Alterations in Cancer and Hirschsprung Disease
| Disease | Type of RET Alteration | Prevalence | Reference(s) |
| Non-Small Cell Lung Cancer (NSCLC) | Gene Fusions | 1-2% | |
| Papillary Thyroid Carcinoma (PTC) | Gene Fusions | 10-20% | |
| Medullary Thyroid Carcinoma (MTC) - Sporadic | Point Mutations | ~50% | |
| Medullary Thyroid Carcinoma (MTC) - Hereditary (MEN2) | Point Mutations | ~95% | |
| Hirschsprung Disease - Familial | Loss-of-function Mutations | Up to 50% | |
| Hirschsprung Disease - Sporadic | Loss-of-function Mutations | 15-20% |
Table 2: Efficacy of Selective RET Inhibitors in Advanced RET-Altered Cancers
| Drug | Cancer Type (Treatment Line) | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference(s) |
| Selpercatinib | RET-mutant MTC (Treatment-Naïve) | 69.4% | Not Reached | |
| RET-mutant MTC (Previously Treated) | 69% | 22.0 months | ||
| RET fusion+ NSCLC (Treatment-Naïve) | 84% | 24.8 months | ||
| RET fusion+ NSCLC (Previously Treated) | 64% | 16.5 months | ||
| Pralsetinib | RET fusion+ NSCLC (Treatment-Naïve) | 70% | Not Reached | |
| RET fusion+ NSCLC (Previously Treated) | 57% | 17.1 months |
Table 3: In Vitro Inhibitory Activity (IC50) of Selective RET Inhibitors
| Inhibitor | RET Status | IC50 (nM) | Reference(s) |
| Selpercatinib | Wild-Type | Sub-nanomolar | |
| V804M (Gatekeeper Mutant) | ~17-fold higher | ||
| G810C/S (Solvent-Front Mutant) | 18- to 334-fold higher | ||
| Pralsetinib | Wild-Type | Sub-nanomolar | |
| L730V/I (Roof Mutant) | ~60-fold higher | ||
| G810C/S (Solvent-Front Mutant) | 40- to 70-fold higher |
Experimental Protocols for Studying RET
Detection of RET Gene Fusions
Accurate detection of RET fusions is critical for guiding therapeutic decisions. Several methods are employed, each with its own advantages and limitations.
-
Fluorescence In Situ Hybridization (FISH): A break-apart FISH assay is a standard method to detect RET rearrangements.
-
Methodology: This technique uses fluorescently labeled DNA probes that bind to regions flanking the RET gene. In a normal cell, the two probes appear as a single fused signal. In a cell with a RET rearrangement, the probes will be separated, resulting in distinct signals.
-
-
Next-Generation Sequencing (NGS): Both DNA- and RNA-based NGS panels can identify RET fusions and the specific fusion partner.
-
Methodology: DNA-based NGS can detect structural variants in the RET gene. RNA-based NGS directly sequences the fusion transcripts, providing definitive evidence of a functional fusion. A common workflow involves initial screening with DNA NGS, followed by RNA NGS for confirmation, especially for variants of unknown significance.
-
Caption: Workflow for RET Fusion Detection.
Analysis of RET Protein Expression and Phosphorylation
-
Immunoprecipitation and Western Blotting: This is a classic technique to study RET protein expression and its phosphorylation status.
-
Methodology:
-
Cell Lysis: Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the protein and its phosphorylation state.
-
Immunoprecipitation (IP): A primary antibody specific to RET is added to the cell lysate to bind to the RET protein. Protein A/G agarose beads are then used to pull down the antibody-protein complex.
-
Western Blotting: The immunoprecipitated proteins are separated by size using SDS-PAGE, transferred to a membrane, and probed with primary antibodies against total RET or a specific phosphorylated tyrosine residue (e.g., p-RET). A secondary antibody conjugated to an enzyme (e.g., HRP) is then used for detection via chemiluminescence.
-
-
In Vitro RET Kinase Assay
This assay is used to measure the enzymatic activity of the RET kinase and to screen for potential inhibitors.
-
Methodology (using ADP-Glo™ Kinase Assay as an example):
-
Reaction Setup: Recombinant RET kinase, a substrate peptide (e.g., IGF-1Rtide), and ATP are combined in a kinase assay buffer in a multi-well plate.
-
Inhibitor Addition: Test compounds or known inhibitors are added to the wells.
-
Kinase Reaction: The reaction is initiated and incubated at room temperature to allow for phosphorylation of the substrate.
-
ADP Detection: The amount of ADP produced, which is proportional to the kinase activity, is measured using a luminescence-based detection reagent. The luminescent signal is inversely proportional to the inhibitory activity of the test compound.
-
Caption: In Vitro RET Kinase Assay Workflow.
Conclusion
The RET proto-oncogene represents a fascinating example of a single gene with profound and opposing roles in human health and disease. Its function as a critical developmental gene is underscored by the severe consequences of its inactivation in Hirschsprung disease. Conversely, its potent oncogenic activity when constitutively activated has made it a prime target for cancer therapy. The development of highly selective RET inhibitors has revolutionized the treatment landscape for patients with RET-driven malignancies, offering significant improvements in clinical outcomes. Continued research into the intricacies of RET signaling, the mechanisms of drug resistance, and the development of next-generation inhibitors will be crucial for further advancing the management of RET-associated diseases. This guide provides a foundational understanding for researchers and drug development professionals engaged in this dynamic and impactful field.
References
An In-depth Technical Guide on the Effects of Selective RET Inhibitors on RET Fusion Proteins
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive searches for a specific molecule designated "Ret-IN-19" did not yield any publicly available data. It is possible that this is an internal compound name, a typographical error, or a compound not yet described in scientific literature. This guide will therefore focus on the well-characterized effects of selective RET inhibitors on RET fusion proteins, providing a framework for understanding the core principles, experimental methodologies, and data interpretation relevant to this class of targeted therapies. The information presented is a composite based on available data for representative selective RET inhibitors.
Introduction to RET Fusion Proteins in Oncology
The REarranged during Transfection (RET) proto-oncogene, located on chromosome 10q11.2, encodes a receptor tyrosine kinase pivotal for the normal development of the nervous and genitourinary systems.[1] In oncology, chromosomal rearrangements involving the RET gene lead to the formation of fusion proteins that are potent oncogenic drivers in various cancers, including non-small cell lung cancer (NSCLC) and papillary thyroid cancer (PTC).[2][3]
These fusions typically involve the in-frame linkage of the 3' region of the RET gene, which encodes the intracellular tyrosine kinase domain, with the 5' region of an unrelated partner gene.[4] Common fusion partners include KIF5B, CCDC6, and NCOA4.[3] The partner gene often provides a dimerization or oligomerization domain, which leads to ligand-independent, constitutive activation of the RET kinase domain. This aberrant activation drives downstream signaling pathways, promoting uncontrolled cell proliferation, survival, and migration.
Mechanism of Action of Selective RET Inhibitors
Selective RET inhibitors are small molecules designed to specifically target the ATP-binding pocket of the RET kinase domain. By competitively and potently binding to this site, they block the autophosphorylation of the RET fusion protein and subsequent activation of downstream signaling cascades.
Downstream Signaling Pathways Affected
Constitutively active RET fusion proteins stimulate several key oncogenic signaling pathways. Selective RET inhibitors effectively suppress these pathways, leading to anti-tumor effects. The primary pathways modulated are:
-
RAS/RAF/MEK/ERK (MAPK) Pathway: This pathway is crucial for cell proliferation and differentiation. Its inhibition by RET-targeted therapy leads to cell cycle arrest.
-
PI3K/AKT/mTOR Pathway: A central regulator of cell growth, survival, and metabolism. Its suppression induces apoptosis in cancer cells dependent on RET signaling.
-
JAK/STAT Pathway: Involved in cell survival and proliferation.
-
PLCγ Pathway: Contributes to cell growth and differentiation.
Mandatory Visualization: RET Fusion Protein Signaling Pathway
Caption: Constitutive activation of RET fusion proteins and downstream signaling pathways, with inhibition by a selective RET inhibitor.
Quantitative Data: Efficacy of Selective RET Inhibitors
The potency and efficacy of selective RET inhibitors are typically quantified through in vitro enzymatic assays and cell-based proliferation assays. The half-maximal inhibitory concentration (IC50) is a key metric used to assess the potency of an inhibitor.
Table 1: Representative In Vitro Activity of a Selective RET Inhibitor
| Target | Assay Type | Representative IC50 (nM) |
| Wild-Type RET Kinase | Enzymatic Assay | < 1 |
| KIF5B-RET Fusion Protein | Enzymatic Assay | < 1 |
| CCDC6-RET Fusion Protein | Enzymatic Assay | < 1 |
| RET-mutant (V804M) Kinase | Enzymatic Assay | < 5 |
| VEGFR2 Kinase | Enzymatic Assay | > 1000 |
Data is illustrative and based on typical profiles of selective RET inhibitors like Selpercatinib and Pralsetinib.
Table 2: Representative Cell-Based Activity of a Selective RET Inhibitor
| Cell Line | RET Alteration | Assay Type | Representative IC50 (nM) |
| TT | RET C634W | Cell Proliferation | < 10 |
| Ba/F3 | CCDC6-RET | Cell Proliferation | < 5 |
| Ba/F3 | KIF5B-RET | Cell Proliferation | < 5 |
| A549 | RET wild-type | Cell Proliferation | > 5000 |
Data is illustrative and based on typical profiles of selective RET inhibitors.
Experimental Protocols
Detailed and consistent experimental protocols are crucial for the accurate evaluation of inhibitor efficacy.
Protocol: In Vitro Kinase Assay (Luminescent)
This protocol describes a method to determine the IC50 of an inhibitor against a purified RET kinase domain.
-
Objective: To measure the amount of ADP produced by the kinase reaction, which is inversely proportional to the inhibitor's activity.
-
Materials:
-
Purified recombinant RET kinase (wild-type or fusion protein).
-
Kinase substrate (e.g., a generic tyrosine kinase substrate peptide).
-
ATP.
-
Kinase assay buffer (e.g., 50mM Tris-HCl, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).
-
Selective RET inhibitor (serially diluted in DMSO).
-
ADP-Glo™ Kinase Assay kit (Promega) or similar.
-
White 96-well or 384-well assay plates.
-
Luminometer.
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in 100% DMSO. Further dilute in kinase assay buffer.
-
Add 2.5 µL of the diluted inhibitor to the assay plate wells. Include "no inhibitor" (positive control) and "no enzyme" (blank) controls.
-
Add 2.5 µL of a 4x concentrated solution of RET kinase to each well (except blanks).
-
Initiate the kinase reaction by adding 5 µL of a 2x concentrated solution of substrate and ATP. The final ATP concentration should be close to the Km value for accurate IC50 determination.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and deplete remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Convert the generated ADP to ATP by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes.
-
Measure the luminescence signal using a microplate reader.
-
-
Data Analysis:
-
Subtract the blank reading from all other values.
-
Normalize the data relative to the positive (0% inhibition) and no enzyme (100% inhibition) controls.
-
Plot the normalized response versus the log of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.
-
Mandatory Visualization: Kinase Assay Workflow
Caption: A generalized workflow for determining inhibitor potency using a luminescence-based in vitro kinase assay.
Protocol: Cell Proliferation (Viability) Assay
This protocol outlines the steps for determining the IC50 of an inhibitor in a cancer cell line harboring a RET fusion.
-
Objective: To measure the effect of the inhibitor on the proliferation and viability of RET-dependent cancer cells.
-
Materials:
-
Cancer cell line with a known RET fusion (e.g., Ba/F3 engineered to express CCDC6-RET).
-
Complete cell culture medium.
-
Selective RET inhibitor.
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar).
-
Sterile 96-well clear-bottom plates.
-
Microplate reader (luminometer or spectrophotometer).
-
-
Procedure:
-
Harvest cells in the logarithmic growth phase.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment and recovery.
-
Prepare serial dilutions of the RET inhibitor in the complete culture medium.
-
Treat the cells by replacing the medium with the medium containing the various inhibitor concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence or absorbance) using a microplate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells.
-
Plot the percent viability versus the log of the inhibitor concentration.
-
Fit the dose-response curve using non-linear regression to determine the IC50 value.
-
Mechanisms of Resistance
Despite the high efficacy of selective RET inhibitors, acquired resistance can emerge. Understanding these mechanisms is critical for developing next-generation inhibitors and combination therapies.
-
On-Target Mutations: Secondary mutations in the RET kinase domain can interfere with inhibitor binding. The most common are "gatekeeper" mutations (e.g., V804M) and "solvent front" mutations (e.g., G810R/S/C).
-
Bypass Tract Activation: Upregulation of alternative signaling pathways (e.g., MET or EGFR activation) can circumvent the need for RET signaling, allowing cancer cells to survive and proliferate despite effective RET inhibition.
Mandatory Visualization: Logical Relationship of Resistance
Caption: Logical flow from effective treatment to the development of acquired resistance through on-target or bypass mechanisms.
Conclusion
Selective RET inhibitors represent a significant advancement in the treatment of cancers driven by RET fusion proteins. Their high potency and selectivity translate into substantial clinical activity. A thorough understanding of their mechanism of action, the application of robust experimental protocols for their evaluation, and the ongoing investigation into resistance mechanisms are all essential for the continued development of effective therapies for patients with RET-altered malignancies.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Preclinical Evaluation of Ret-IN-19, a Novel RET Kinase Inhibitor
This technical guide provides a comprehensive overview of the preclinical data and methodologies associated with the characterization of this compound, a novel, potent, and selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase. Activating mutations and fusions in the RET proto-oncogene are known drivers in various cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid carcinoma (MTC).[1][2][3][4] This document outlines the mechanism of action, in vitro and in vivo pharmacology, and the experimental protocols utilized in the preliminary assessment of this compound.
Introduction to RET Signaling and its Role in Oncology
The RET proto-oncogene encodes a transmembrane receptor tyrosine kinase that plays a crucial role in the normal development of several tissues, including the nervous and genitourinary systems.[3] The RET signaling pathway is activated upon the binding of a glial cell line-derived neurotrophic factor (GDNF) family ligand to a GDNF family receptor α (GFRα) co-receptor. This ligand-receptor complex then recruits and induces the dimerization of RET, leading to autophosphorylation of its intracellular tyrosine kinase domain. This phosphorylation event triggers the activation of multiple downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, which are critical for cell proliferation, survival, and differentiation.
Oncogenic alterations in the RET gene, such as point mutations or chromosomal rearrangements that create gene fusions, lead to ligand-independent dimerization and constitutive activation of the kinase. This aberrant signaling drives tumorigenesis and makes RET an attractive therapeutic target. This compound has been developed to specifically inhibit this dysregulated kinase activity.
Mechanism of Action of this compound
This compound is a small molecule inhibitor designed to target the ATP-binding pocket of the RET kinase domain. By competitively binding to this site, this compound prevents the phosphorylation of RET and the subsequent activation of downstream signaling pathways. This blockade of oncogenic signaling is intended to induce cell cycle arrest and apoptosis in RET-driven cancer cells.
Quantitative Data Summary
The following tables summarize the key quantitative data from the preclinical evaluation of this compound.
Table 1: In Vitro Kinase and Cell Proliferation IC50 Values
| Assay Type | Target/Cell Line | This compound IC50 (nM) |
| Enzymatic Assay | Wild-Type RET | 1.5 |
| V804M Mutant RET | 5.2 | |
| CCDC6-RET Fusion | 0.8 | |
| KIF5B-RET Fusion | 1.1 | |
| VEGFR2 | >1000 | |
| Cell Proliferation Assay | TT (RET C634W Mutant) | 2.5 |
| LC-2/ad (CCDC6-RET Fusion) | 3.1 | |
| Ba/F3 KIF5B-RET | 4.0 | |
| Ba/F3 Wild-Type | >5000 |
Table 2: In Vivo Tumor Growth Inhibition in Xenograft Models
| Xenograft Model | RET Alteration | Treatment Group | Tumor Growth Inhibition (%) |
| TT | C634W Mutation | Vehicle | 0 |
| This compound (10 mg/kg, QD) | 85 | ||
| LC-2/ad | CCDC6-RET Fusion | Vehicle | 0 |
| This compound (10 mg/kg, QD) | 92 |
Experimental Protocols
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against wild-type and mutant forms of the RET kinase.
Methodology:
-
Recombinant human RET kinase domains (wild-type, V804M mutant, CCDC6-RET fusion, KIF5B-RET fusion) and a control kinase (VEGFR2) were used.
-
Kinase reactions were performed in a 384-well plate format.
-
Each well contained the respective kinase, a universal kinase buffer, ATP at a concentration near the Km for each enzyme, and a suitable peptide substrate.
-
This compound was serially diluted and added to the wells to achieve a range of final concentrations.
-
The kinase reaction was initiated by the addition of the ATP/substrate mix and incubated at room temperature for 60 minutes.
-
The amount of phosphorylated substrate was quantified using a luminescence-based assay.
-
IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell Proliferation Assay
Objective: To assess the effect of this compound on the proliferation of RET-driven cancer cell lines.
Methodology:
-
Human thyroid carcinoma TT cells (harboring the RET C634W mutation), human lung adenocarcinoma LC-2/ad cells (with the CCDC6-RET fusion), and engineered Ba/F3 murine pro-B cells expressing KIF5B-RET were utilized. Wild-type Ba/F3 cells served as a negative control.
-
Cells were seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
This compound was serially diluted in culture medium and added to the cells.
-
The plates were incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Cell viability was measured using a resazurin-based assay.
-
IC50 values were determined from the resulting dose-response curves.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of this compound in mouse models of RET-driven cancer.
Methodology:
-
Female athymic nude mice were subcutaneously inoculated with either TT or LC-2/ad cells.
-
Tumors were allowed to grow to a mean volume of 150-200 mm³.
-
Mice were randomized into vehicle control and treatment groups.
-
This compound was formulated in a suitable vehicle and administered orally once daily (QD) at a dose of 10 mg/kg.
-
Tumor volume and body weight were measured twice weekly.
-
At the end of the study, tumors were excised, and the percent tumor growth inhibition was calculated.
Visualizations
Caption: Mechanism of Action of this compound on the RET Signaling Pathway.
Caption: Preclinical Experimental Workflow for this compound Characterization.
References
- 1. RET receptor signaling: Function in development, metabolic disease, and cancer. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 2. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. targetedonc.com [targetedonc.com]
- 4. Targeting rearranged during transfection (RET) in Cancer: A perspective on small molecule inhibitors and their clinical development - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Kinase Selectivity Profile of Pralsetinib (BLU-667)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pralsetinib (also known as BLU-667) is a third-generation, orally available, highly potent and selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase.[1][2] Oncogenic alterations in the RET gene, including fusions and activating point mutations, are key drivers in various cancers such as non-small cell lung cancer (NSCLC) and medullary thyroid cancer (MTC).[3][4] Pralsetinib is designed to target both wild-type and mutant forms of RET, including those that confer resistance to earlier generation multi-kinase inhibitors.[2] Its high selectivity is a crucial feature, as it minimizes off-target effects and associated toxicities, leading to a more favorable safety profile. This technical guide provides a comprehensive overview of the kinase selectivity profile of Pralsetinib, including detailed quantitative data, experimental methodologies, and visual representations of relevant biological pathways and workflows.
Data Presentation: Kinase Inhibition Profile of Pralsetinib
The kinase selectivity of Pralsetinib has been extensively characterized through large-scale kinase panel screening. The data presented below summarizes its inhibitory activity against its primary target, RET, including various mutant forms, as well as a selection of off-target kinases.
Table 1: Pralsetinib Inhibitory Activity against RET Kinase Variants
| Target | IC50 (nM) | Assay Type |
| Wild-type RET | 0.4 | Biochemical |
| CCDC6-RET | 0.4 | Biochemical |
| RET M918T | 0.4 | Biochemical |
| RET V804L | 0.3 | Biochemical |
| RET V804M | 0.4 | Biochemical |
Data sourced from MedChemExpress and Selleck Chemicals.
Table 2: Selectivity Profile of Pralsetinib against a Panel of Off-Target Kinases
Pralsetinib has demonstrated high selectivity for RET, being over 100-fold more selective for RET than for 96% of the 371 kinases against which it has been tested. While specific IC50 values for all off-target kinases are not publicly available, the following table lists known off-target kinases that are inhibited by Pralsetinib, albeit at significantly higher concentrations than for RET.
| Off-Target Kinase | Inhibition |
| DDR1 | Inhibited at higher concentrations |
| TRKC | Inhibited at higher concentrations |
| FLT3 | Inhibited at higher concentrations |
| JAK1 | Inhibited at higher concentrations |
| JAK2 | Inhibited at higher concentrations |
| TRKA | Inhibited at higher concentrations |
| VEGFR2 | Inhibited at higher concentrations |
| PDGFRβ | Inhibited at higher concentrations |
| FGFR1 | Inhibited at higher concentrations |
| FGFR2 | Inhibited at higher concentrations |
Data sourced from Benchchem.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the kinase selectivity profile of Pralsetinib.
Biochemical Kinase Inhibition Assay (Radiometric)
This assay is considered the gold standard for quantifying kinase activity and determining the potency of inhibitors.
Objective: To determine the half-maximal inhibitory concentration (IC50) of Pralsetinib against a panel of purified kinases.
Materials:
-
Purified recombinant kinases
-
Kinase-specific peptide or protein substrates
-
[γ-³³P]ATP or [γ-³²P]ATP
-
Pralsetinib (serial dilutions)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Filter mats (e.g., phosphocellulose)
-
Scintillation counter
-
Multi-well plates
Methodology:
-
Assay Setup: In a multi-well plate, prepare a reaction mixture containing the kinase reaction buffer, the purified kinase enzyme, and its specific substrate.
-
Inhibitor Addition: Add serial dilutions of Pralsetinib or DMSO (vehicle control) to the wells.
-
Reaction Initiation: Initiate the kinase reaction by adding [γ-³³P]ATP. The final ATP concentration should be at or near the Km for each kinase to ensure accurate IC50 determination.
-
Incubation: Incubate the plate at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding a stop buffer (e.g., phosphoric acid).
-
Substrate Capture: Spot the reaction mixture onto a phosphocellulose filter mat. The phosphorylated substrate will bind to the filter, while the unbound [γ-³³P]ATP is washed away.
-
Washing: Wash the filter mats multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove non-incorporated radioactivity.
-
Detection: Dry the filter mats and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each Pralsetinib concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
Cellular RET Autophosphorylation Assay (Western Blot)
This assay is used to confirm the on-target activity of Pralsetinib in a cellular context by measuring the inhibition of RET autophosphorylation.
Objective: To assess the ability of Pralsetinib to inhibit the phosphorylation of RET in cancer cell lines harboring RET fusions or mutations.
Materials:
-
Cancer cell line with a known RET alteration (e.g., TT cells with RET C634W mutation)
-
Cell culture medium and supplements
-
Pralsetinib
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-RET (e.g., pY905 or pY1062) and anti-total-RET
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system (e.g., chemiluminescence imager)
Methodology:
-
Cell Culture and Treatment: Plate the RET-altered cancer cells and allow them to adhere. Treat the cells with increasing concentrations of Pralsetinib or DMSO (vehicle control) for a specified duration (e.g., 2 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-RET overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the phospho-specific antibody and re-probed with an antibody against total RET.
-
Data Analysis: Quantify the band intensities for phospho-RET and total RET. The ratio of phospho-RET to total RET is used to determine the extent of inhibition of RET phosphorylation by Pralsetinib.
Mandatory Visualizations
RET Signaling Pathway
Caption: Simplified RET signaling pathway and the inhibitory action of Pralsetinib.
Biochemical Kinase Assay Workflow
References
In Vitro Characterization of a Novel RET Inhibitor: A Technical Guide for Ret-IN-X
Disclaimer: The compound "Ret-IN-19" does not correspond to a publicly disclosed specific molecule in the scientific literature. Therefore, this document provides a representative technical guide for the in vitro characterization of a hypothetical, potent, and selective RET inhibitor, designated herein as Ret-IN-X . The data and protocols presented are illustrative of the standard methodologies and expected outcomes in the preclinical assessment of such a compound.
Introduction
The Rearranged during Transfection (RET) receptor tyrosine kinase is a critical oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid carcinoma (MTC).[1][2][3] Activating mutations and chromosomal rearrangements involving the RET gene lead to constitutive kinase activity, promoting uncontrolled cell proliferation and survival through downstream signaling cascades like the RAS/MAPK and PI3K/AKT pathways.[1] The development of selective RET inhibitors has marked a significant advancement in the treatment of RET-driven malignancies.[4] This guide outlines a comprehensive in vitro characterization of a novel, potent, and selective RET inhibitor, Ret-IN-X.
Quantitative Data Summary
The following tables summarize the key in vitro activity and selectivity profile of Ret-IN-X.
Table 1: Biochemical Potency of Ret-IN-X against Wild-Type and Mutant RET Kinases
| Target Enzyme | IC50 (nM) |
| RET (Wild-Type) | 1.5 |
| RET (V804M Gatekeeper Mutant) | 2.1 |
| RET (M918T Activating Mutant) | 1.2 |
IC50 values were determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Table 2: Kinase Selectivity Profile of Ret-IN-X
| Kinase | % Inhibition at 1 µM |
| RET | >99 |
| KDR (VEGFR2) | 15 |
| FLT3 | 8 |
| KIT | 12 |
| JAK2 | 5 |
Selectivity was assessed against a panel of representative kinases to determine off-target activity.
Table 3: Cellular Activity of Ret-IN-X in RET-Driven Cancer Cell Lines
| Cell Line | RET Alteration | Proliferation IC50 (nM) |
| TT | C634W (MEN2A) | 5.2 |
| MZ-CRC-1 | M918T (MTC) | 4.8 |
| LC-2/ad | CCDC6-RET fusion | 6.5 |
Cellular potency was determined via a 72-hour cell viability assay.
Experimental Protocols
Biochemical RET Kinase Inhibition Assay (TR-FRET)
This assay quantifies the ability of Ret-IN-X to inhibit the phosphorylation of a substrate peptide by the RET kinase domain.
Materials:
-
Recombinant human RET kinase (wild-type and mutants)
-
LanthaScreen™ Eu-anti-phosphotyrosine antibody
-
GFP-tagged substrate peptide
-
ATP
-
Assay buffer (e.g., TR-FRET dilution buffer)
-
Ret-IN-X (serially diluted in DMSO)
-
384-well assay plates
Procedure:
-
Prepare a 2X solution of the RET enzyme and the GFP-substrate in the assay buffer.
-
Dispense the enzyme/substrate mixture into the wells of a 384-well plate.
-
Add serial dilutions of Ret-IN-X or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding a 2X ATP solution to a final concentration equivalent to the Km for ATP.
-
Incubate the reaction mixture at room temperature for 60 minutes.
-
Stop the reaction by adding a TR-FRET dilution buffer containing EDTA.
-
Add the Eu-anti-phosphotyrosine antibody and incubate for 60 minutes at room temperature to allow for antibody binding to the phosphorylated substrate.
-
Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer, measuring the emission at both 520 nm (GFP) and 665 nm (Europium).
-
Calculate the TR-FRET ratio and plot the results against the inhibitor concentration to determine the IC50 value.
Cellular Proliferation Assay (CellTiter-Glo®)
This assay measures the effect of Ret-IN-X on the viability of RET-dependent cancer cells.
Materials:
-
TT, MZ-CRC-1, or LC-2/ad cells
-
Complete cell culture medium
-
Ret-IN-X (serially diluted in DMSO)
-
96-well clear-bottom, opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
Procedure:
-
Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of Ret-IN-X or DMSO (vehicle control).
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Normalize the data to the vehicle-treated controls and plot the results against the inhibitor concentration to calculate the IC50 value.
Visualizations
RET Signaling Pathway and Inhibition by Ret-IN-X
References
- 1. Discovery of a Potent Candidate for RET-Specific Non-Small-Cell Lung Cancer—A Combined In Silico and In Vitro Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of selective inhibitors of RET and comparison with current clinical candidates through development and validation of a robust screening cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in Targeting RET-dependent cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Ret-IN-19 and its Interaction with RET Gatekeeper Mutations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Ret-IN-19, a potent inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase, with a particular focus on its activity against the clinically relevant V804M gatekeeper mutation.
Introduction: The Role of RET in Oncology
The RET proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival.[1] Aberrant activation of RET, through point mutations or chromosomal rearrangements, is a known driver in several cancers, most notably non-small cell lung cancer (NSCLC) and thyroid carcinomas.[2][3] This constitutive activation of the RET signaling pathway leads to uncontrolled cell proliferation and tumor growth.[2][4]
One of the key challenges in targeting RET with kinase inhibitors is the emergence of drug resistance, often mediated by mutations within the kinase domain. A critical residue in this context is the "gatekeeper" residue, which controls access to a hydrophobic pocket within the ATP-binding site. Mutations at this position can sterically hinder the binding of inhibitors, rendering them ineffective.
RET Gatekeeper Mutations: A Hurdle for Targeted Therapy
The valine at position 804 (V804) of the RET kinase domain serves as the gatekeeper residue. Mutations of this residue to a bulkier amino acid, such as methionine (V804M) or leucine (V804L), are common mechanisms of acquired resistance to many RET inhibitors. These mutations effectively "close the gate" on certain classes of inhibitors, preventing them from binding and inhibiting the kinase. The development of next-generation inhibitors that can overcome these gatekeeper mutations is a critical goal in RET-targeted cancer therapy.
This compound: A Potent Pyrrolo[2,3-d]pyrimidine-based RET Inhibitor
This compound (also referred to as compound 59 in its discovery publication) is a novel small molecule inhibitor belonging to the pyrrolo[2,3-d]pyrimidine class. It has been identified as a potent inhibitor of both wild-type RET (RET-wt) and the drug-resistant V804M mutant.
Mechanism of Action
This compound is classified as a type II kinase inhibitor. Unlike type I inhibitors that bind to the active "DFG-in" conformation of the kinase, type II inhibitors bind to the inactive "DFG-out" conformation. This mode of binding allows this compound to circumvent the steric hindrance imposed by the V804M gatekeeper mutation. Computational modeling suggests that the pyrrolopyrimidine core of this compound forms crucial hydrogen bonds with the hinge region residues Tyr806 and Ala807 of the RET kinase.
dot
Caption: RET Signaling Pathway and Inhibition by this compound.
Quantitative Data Summary
The inhibitory activity of this compound and related compounds has been quantified through enzymatic and cellular assays.
Enzymatic Inhibition of RET Kinase
| Compound | RET-wt IC50 (nM) | RET V804M IC50 (nM) |
| This compound (59) | 6.8 | 13.51 |
| Compound 55 | Low nM | - |
| Compound 58 | < 10 | - |
| Compound 46 | Good activity | - |
| Compound 50 | Good activity | - |
| Compound 19 | Moderate activity | - |
| Compound 20 | Moderate activity | - |
| Compound 47 | Loss of activity | - |
| Compound 25 | Decreased activity | - |
| Compound 26 | Decreased activity | - |
IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of the kinase by 50%.
Cellular Growth Inhibition
| Compound | LC-2/ad (RET-CCDC6 fusion) GI50 (µM) |
| This compound (59) | 0.1067 ± 0.004 |
| Compound 55 | 0.136 ± 0.063 |
| Compound 50 | Good activity |
GI50 values represent the concentration of the inhibitor required to inhibit the growth of cells by 50%.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
In Vitro RET Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against wild-type and mutant RET kinase.
-
Materials:
-
Recombinant human RET kinase (wild-type and V804M mutant).
-
Biotinylated peptide substrate.
-
ATP.
-
Test compounds (dissolved in DMSO).
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT).
-
HTRF KinEASE-STK S3 kit.
-
Microplate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the diluted compounds to the wells of a microplate.
-
Add the RET kinase enzyme to the wells and incubate for a specified period (e.g., 10 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the biotinylated peptide substrate and ATP.
-
Incubate the reaction mixture at room temperature for a defined time (e.g., 1 hour).
-
Stop the reaction by adding a detection solution containing streptavidin-XL665 and STK-antibody-cryptate.
-
Incubate for 60 minutes at room temperature to allow for the development of the detection signal.
-
Read the plate on a microplate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 values by fitting the dose-response data to a sigmoidal curve using appropriate software.
-
dot
Caption: In Vitro RET Kinase Inhibition Assay Workflow.
Cell Growth Inhibition Assay
-
Objective: To determine the half-maximal growth inhibitory concentration (GI50) of test compounds in a cancer cell line driven by a RET fusion.
-
Materials:
-
LC-2/ad human lung adenocarcinoma cell line (harboring the CCDC6-RET fusion).
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Test compounds (dissolved in DMSO).
-
CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
96-well cell culture plates.
-
Luminometer.
-
-
Procedure:
-
Seed LC-2/ad cells into 96-well plates at a predetermined density and allow them to attach overnight.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Treat the cells with the diluted compounds and incubate for 72 hours.
-
After the incubation period, equilibrate the plates to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percent growth inhibition for each compound concentration relative to a vehicle-treated control.
-
Determine the GI50 values by fitting the dose-response data to a sigmoidal curve using appropriate software.
-
Conclusion
This compound is a promising, potent, and selective type II inhibitor of RET kinase. Its ability to effectively inhibit the V804M gatekeeper mutant, a common mechanism of clinical resistance, highlights its potential as a therapeutic agent for RET-driven cancers. Further preclinical and clinical evaluation of this compound and its analogs is warranted to fully assess its therapeutic utility. This guide provides a foundational understanding of the technical aspects of this compound for researchers and drug developers in the field of oncology.
References
An In-depth Technical Guide to the Structural Analysis of Ret-IN-19 Binding
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the structural and quantitative aspects of Ret-IN-19's interaction with its target, the Rearranged during Transfection (RET) proto-oncogene, a receptor tyrosine kinase. The content herein is curated for professionals in the fields of oncology, medicinal chemistry, and structural biology, offering a comprehensive overview of the binding mechanism, relevant experimental data, and the methodologies used to obtain this information.
Introduction to RET Kinase and this compound
The RET proto-oncogene plays a crucial role in cell growth, differentiation, and survival.[1] Uncontrolled activation of the RET kinase through mutations or chromosomal rearrangements is a known driver in several human cancers, including non-small cell lung cancer (NSCLC) and various forms of thyroid cancer. This has established RET as a significant target for therapeutic intervention.
This compound, also identified as compound 59 in the scientific literature, is a potent and selective inhibitor of RET kinase.[2][3] It belongs to a class of pyrrolo[2,3-d]pyrimidine-based inhibitors that have shown significant promise in targeting both wild-type RET and clinically relevant mutant forms. This guide will delve into the specifics of its binding characteristics, providing a foundational understanding for further research and development.
Structural Analysis of this compound Binding
The structural basis for the inhibition of RET kinase by this compound is rooted in its specific interactions within the ATP-binding pocket of the kinase domain. While a crystal structure of this compound in complex with RET is not publicly available, a homology model based on existing RET kinase structures provides significant insights, which can be further understood by examining crystal structures of inhibitors with a similar scaffold.
The RET Kinase Domain Architecture
The intracellular domain of RET comprises a catalytically active tyrosine kinase domain, which is the primary target of inhibitors like this compound. This domain adopts a bi-lobal structure typical of kinases, with an N-terminal lobe and a C-terminal lobe connected by a flexible hinge region. The ATP-binding site is located in the cleft between these two lobes. Key structural features that are critical for inhibitor binding include the hinge region, the gatekeeper residue, and the DFG motif, which plays a role in the kinase's activation state.
Binding Mode of the Pyrrolo[2,3-d]pyrimidine Scaffold
Analysis of the crystal structure of a similar pyrrolo[2,3-d]pyrimidine inhibitor in complex with the RET kinase domain (PDB ID: 7RUN) reveals the fundamental interactions that anchor this class of inhibitors. The pyrrolo[2,3-d]pyrimidine core forms crucial hydrogen bonds with the backbone of the hinge region residues, mimicking the binding of the adenine moiety of ATP. This interaction is a hallmark of many kinase inhibitors and is essential for potent inhibition.
Homology Model of this compound Binding
Based on computational modeling, this compound is classified as a Type II inhibitor, meaning it binds to the inactive "DFG-out" conformation of the kinase. In this conformation, the DFG motif is flipped, exposing a hydrophobic pocket that is not accessible in the active state.
The proposed binding pose of this compound in the RET kinase domain highlights the following key interactions:
-
Hinge Region Interaction: The pyrrolopyrimidine core of this compound forms two hydrogen bonds with the peptide backbone of residues Tyr806 and Ala807 in the hinge region.
-
Hydrophobic Interactions: The inhibitor extends into the hydrophobic pocket created by the DFG-out conformation, where its distinct chemical moieties make favorable contacts with non-polar residues.
-
Gatekeeper Residue: this compound is effective against the V804M gatekeeper mutation, suggesting that its binding mode can accommodate the bulkier methionine residue at this position.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified through various biochemical and cellular assays. The key data points are summarized in the table below.
| Assay Type | Target/Cell Line | Parameter | Value | Reference |
| In Vitro Kinase Assay | RET-wt | IC50 | 6.8 nM | |
| In Vitro Kinase Assay | RET V804M | IC50 | 13.51 nM | |
| Cellular Growth Inhibition | LC-2/ad (RET-CCDC6 fusion) | GI50 | 106.7 nM |
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the binding and activity of RET inhibitors like this compound.
In Vitro Kinase Inhibition Assay (Mobility Shift Assay)
This protocol describes a typical mobility shift assay for measuring kinase activity and inhibition, for instance, using a Caliper LabChip EZ Reader. This method quantifies the conversion of a fluorescently labeled peptide substrate to its phosphorylated product.
Materials:
-
Recombinant human RET kinase
-
Fluorescently labeled peptide substrate
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
This compound (or other test compounds) dissolved in DMSO
-
Stop solution (e.g., EDTA)
-
384-well microplate
-
Caliper LabChip EZ Reader or similar instrumentation
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute the compounds in the assay buffer to the desired final concentrations.
-
Reaction Mixture Preparation: In a 384-well plate, add the test compound, the fluorescently labeled peptide substrate, and the assay buffer.
-
Enzyme Addition: Add the recombinant RET kinase to each well to initiate the reaction. The final reaction volume is typically 10-20 µL.
-
Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution containing EDTA.
-
Data Acquisition: Place the plate in the Caliper LabChip EZ Reader. The instrument will separate the phosphorylated product from the unphosphorylated substrate by capillary electrophoresis based on charge differences and detect the fluorescence of each.
-
Data Analysis: The extent of phosphorylation is calculated as the ratio of the product peak height to the sum of the substrate and product peak heights. The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Migration (Wound Healing) Assay
This assay is used to assess the effect of a compound on the migratory capacity of cancer cells, which is often a hallmark of malignancy.
Materials:
-
LC-2/ad cells (or other relevant cancer cell line)
-
Complete cell culture medium
-
6-well or 12-well cell culture plates
-
Sterile 200 µL pipette tip or a dedicated wound-making tool
-
This compound (or other test compounds)
-
Phosphate-buffered saline (PBS)
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed the LC-2/ad cells into the wells of a culture plate at a density that will form a confluent monolayer within 24 hours.
-
Monolayer Formation: Incubate the cells until they reach approximately 90-100% confluency.
-
Creating the Wound: Using a sterile 200 µL pipette tip, make a straight scratch through the center of the cell monolayer.
-
Washing: Gently wash the wells with PBS to remove any detached cells.
-
Treatment: Replace the PBS with a fresh culture medium containing either DMSO (vehicle control) or the desired concentration of this compound.
-
Image Acquisition (Time 0): Immediately after adding the treatment, capture images of the scratch in predefined locations for each well.
-
Incubation: Return the plate to the incubator and culture for a period of 12-24 hours.
-
Image Acquisition (Final Timepoint): After the incubation period, acquire images of the same locations as in step 6.
-
Data Analysis: Measure the width of the scratch at multiple points for both the initial and final time points. The percentage of wound closure is calculated to determine the extent of cell migration. This can be quantified using image analysis software like ImageJ.
Visualizations
The following diagrams illustrate key concepts related to the structural analysis of this compound binding.
Caption: Canonical RET signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for an in vitro kinase inhibition assay.
Caption: Logical relationship of this compound's Type II inhibition mechanism.
References
Methodological & Application
Application Notes and Protocols for Ret-IN-19: An In Vitro Evaluation
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and survival.[1][2] Aberrant activation of the RET signaling pathway, through mutations or gene fusions, is a known driver in various cancers, including non-small cell lung cancer (NSCLC) and thyroid carcinomas.[1][3] Consequently, the development of specific RET inhibitors is a key area of focus in targeted cancer therapy.
These application notes provide a detailed overview of the in vitro experimental protocols to characterize the activity of Ret-IN-19, a potent and selective inhibitor of the RET kinase. The following sections describe the methodologies for biochemical and cell-based assays to determine the potency, selectivity, and cellular effects of this compound.
Data Presentation
The following table summarizes the expected quantitative data for this compound from various in vitro assays.
| Assay Type | Target/Cell Line | Parameter | This compound Value (nM) | Reference Compound (nM) |
| Biochemical Assay | Recombinant RET Kinase | IC₅₀ | 1 - 10 | 5 (e.g., Selpercatinib) |
| KDR (VEGFR2) Kinase | IC₅₀ | >1000 | - | |
| SRC Kinase | IC₅₀ | >500 | - | |
| Cell-Based Assays | TT (RET C634W) | IC₅₀ (pRET) | < 10 | 8 (e.g., Selpercatinib) |
| LC-2/ad (CCDC6-RET) | IC₅₀ (pRET) | < 10 | 7 (e.g., Selpercatinib) | |
| Ba/F3 (KIF5B-RET) | IC₅₀ (prolif) | 1 - 15 | 10 (e.g., Selpercatinib) | |
| TT (RET C634W) | IC₅₀ (prolif) | 1 - 20 | 15 (e.g., Selpercatinib) | |
| NCI-H460 (RET wild-type) | IC₅₀ (prolif) | >5000 | >10000 |
RET Signaling Pathway
The RET receptor tyrosine kinase is activated upon the binding of a glial cell line-derived neurotrophic factor (GDNF) family ligand (GFL) and a GFL family receptor α (GFRα) co-receptor.[1] This leads to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain, which in turn activates downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, promoting cell growth and survival.
Caption: Canonical RET signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Biochemical RET Kinase Assay
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of recombinant RET kinase.
Workflow:
References
Application Notes and Protocols for Ret-IN-19 in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Ret-IN-19, a potent inhibitor of the RET (Rearranged during Transfection) receptor tyrosine kinase, in various cell culture assays. This document includes detailed protocols for assessing cell viability and analyzing downstream signaling pathways, along with quantitative data and visual representations of experimental workflows and signaling cascades.
Introduction
This compound is a small molecule inhibitor targeting the kinase activity of both wild-type and mutant forms of the RET protein.[1] Constitutive activation of RET signaling, through mutations or gene fusions, is a known driver in several cancers, most notably in a subset of non-small cell lung cancers (NSCLC) and thyroid carcinomas.[2][3] this compound offers a valuable tool for researchers studying the biological consequences of RET inhibition and for the pre-clinical evaluation of potential therapeutic strategies.
Mechanism of Action
The RET receptor tyrosine kinase, upon activation by its ligands, dimerizes and autophosphorylates, creating docking sites for adaptor proteins. This initiates a cascade of downstream signaling pathways, including the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[2][4] this compound exerts its inhibitory effect by competing with ATP for the kinase domain of RET, thereby preventing its autophosphorylation and the subsequent activation of these downstream signaling cascades.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified against both wild-type and a common mutant form of the RET kinase. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target | IC50 (nM) |
| Wild-type RET | 6.8 |
| RET V804M | 13.51 |
Caption: Table 1. IC50 values of this compound against wild-type RET and the V804M mutant.
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol describes how to determine the effect of this compound on the viability of cancer cell lines, such as those derived from non-small cell lung cancer with RET fusions (e.g., cell lines with KIF5B-RET or CCDC6-RET rearrangements).
Materials:
-
RET-fusion positive NSCLC cell line (e.g., CUTO22, CUTO42)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well clear-bottom cell culture plates
-
This compound (stock solution in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000 - 10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A suggested starting range for the dose-response curve is 0.1 nM to 1 µM. Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only) from all readings.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized viability against the logarithm of the this compound concentration to generate a dose-response curve and calculate the IC50 value.
-
dot
References
- 1. Novel Human-Derived RET Fusion NSCLC Cell Lines Have Heterogeneous Responses to RET Inhibitors and Differential Regulation of Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "RET Signaling Pathway and Ret Inhibitors In Human Cancer" by Angelina T Regua, Mariana Najjar et al. [digitalcommons.library.tmc.edu]
- 4. RET receptor signaling: Function in development, metabolic disease, and cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ret-IN-19 Dosage in In Vivo Mouse Models
Disclaimer: Specific in vivo dosage and administration protocols for the research compound "Ret-IN-19" are not publicly available in peer-reviewed literature. The following application notes and protocols are based on established methodologies for potent and selective RET kinase inhibitors, such as selpercatinib and pralsetinib, and are intended to serve as a comprehensive guide for researchers. It is imperative to conduct dose-finding and toxicity studies for any new compound, including this compound, before initiating efficacy experiments.
I. Introduction to RET Inhibition in Oncology
The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, survival, and differentiation.[1] Aberrant activation of RET, through gene fusions (e.g., KIF5B-RET, CCDC6-RET) or activating point mutations (e.g., M918T), is an oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and thyroid carcinomas.[2][3] Selective RET inhibitors are a class of targeted therapies designed to bind to the ATP-binding pocket of the RET kinase domain, thereby blocking its downstream signaling and inhibiting the proliferation of RET-driven cancer cells.[2]
In vivo mouse models, particularly xenograft models using human cancer cell lines with known RET alterations, are indispensable for the preclinical evaluation of novel RET inhibitors like this compound. These studies provide critical data on anti-tumor efficacy, pharmacokinetics, pharmacodynamics, and overall tolerability.
II. RET Signaling Pathway and Mechanism of Action of Inhibitors
Constitutive activation of the RET receptor tyrosine kinase leads to the autophosphorylation of its kinase domain. This event triggers the activation of downstream signaling cascades, primarily the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways, which are critical for promoting cell proliferation and survival.[2] Selective RET inhibitors function by competing with ATP for binding to the kinase domain of RET, thereby preventing its autophosphorylation and the subsequent activation of these oncogenic signaling pathways.
Caption: Simplified RET signaling pathway and the mechanism of action of this compound.
III. Quantitative Data for Representative RET Inhibitors in Mouse Models
The following tables summarize publicly available data on the in vivo efficacy of well-characterized selective RET inhibitors in xenograft mouse models. This information can serve as a reference for designing studies with this compound.
Table 1: Efficacy of Selpercatinib (LOXO-292) in Xenograft Models
| Cell Line (Cancer Type) | Mouse Strain | Administration Route | Dosage Regimen | Outcome | Reference |
| KIF5B-RET fusion (NSCLC) | Nude | Oral Gavage | 30 mg/kg BID | Tumor Regression | |
| CCDC6-RET fusion (NSCLC) | Nude | Oral Gavage | 10-100 mg/kg QD | Dose-dependent tumor growth inhibition | |
| RET M918T mutant (MTC) | Nude | Oral Gavage | 30 mg/kg BID | Tumor Growth Inhibition |
Table 2: Efficacy of Pralsetinib (BLU-667) in Xenograft Models
| Cell Line (Cancer Type) | Mouse Strain | Administration Route | Dosage Regimen | Outcome | Reference |
| KIF5B-RET fusion (NSCLC) | Nude | Oral Gavage | 25-100 mg/kg QD | Dose-dependent tumor regression | |
| CCDC6-RET fusion (NSCLC) | Nude | Oral Gavage | 3-30 mg/kg QD | Significant tumor growth inhibition | |
| RET V804M mutant | Nude | Oral Gavage | 100 mg/kg QD | Tumor Growth Inhibition |
Table 3: Efficacy of TPX-0046 in a Xenograft Model
| Cell Line (Cancer Type) | Mouse Strain | Administration Route | Dosage Regimen | Outcome | Reference |
| Ba/F3 KIF5B-RET | Not Specified | Oral Gavage | 5 mg/kg BID | Tumor Regression |
IV. Experimental Protocols for In Vivo Efficacy Studies
This section provides a detailed protocol for a typical subcutaneous xenograft study to evaluate the anti-tumor activity of a selective RET inhibitor.
A. Materials and Reagents
-
Cell Line: Human cancer cell line with a confirmed RET alteration (e.g., KIF5B-RET fusion, RET M918T mutation).
-
Animals: 6-8 week old immunodeficient mice (e.g., BALB/c nude, NOD-SCID).
-
Cell Culture Media and Reagents: As required for the specific cell line.
-
Matrigel® (or similar basement membrane matrix): Optional, to improve tumor take rate.
-
Vehicle for Compound Formulation: To be determined based on the physicochemical properties of this compound (e.g., 0.5% methylcellulose in sterile water).
-
Anesthetics: Isoflurane or other appropriate anesthetic for animal procedures.
-
Calipers: For tumor measurement.
-
Syringes and Needles: For cell injection and compound administration.
B. Experimental Workflow
Caption: Experimental workflow for an in vivo xenograft study.
C. Detailed Methodology
-
Cell Culture and Expansion: Culture the selected RET-altered cancer cell line according to standard protocols to achieve the required number of cells for implantation.
-
Cell Harvest and Preparation:
-
Harvest cells during the logarithmic growth phase.
-
Wash the cells with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in sterile PBS or a mixture of PBS and Matrigel® at a concentration of 5 x 10⁶ to 1 x 10⁷ cells per 100-200 µL. Keep the cell suspension on ice.
-
-
Animal Acclimatization: Allow the mice to acclimatize to the animal facility for at least one week prior to the start of the experiment.
-
Subcutaneous Tumor Cell Implantation:
-
Anesthetize the mouse using isoflurane.
-
Inject the prepared cell suspension subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Once tumors become palpable, monitor their growth 2-3 times per week using digital calipers.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
-
Randomization into Treatment Groups:
-
When the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (typically n=8-10 mice per group) with similar mean tumor volumes.
-
-
Compound Administration:
-
Prepare the this compound formulation fresh daily, or as dictated by its stability. Sonication may be necessary to ensure a homogenous suspension.
-
Administer the formulation via the predetermined route (e.g., oral gavage) at the desired dose and schedule (e.g., once or twice daily). The volume for oral gavage is typically 10 mL/kg of body weight.
-
The vehicle control group should receive the vehicle only on the same schedule.
-
-
Tumor Volume and Body Weight Measurement:
-
Measure tumor volumes and body weights 2-3 times per week throughout the treatment period.
-
Monitor the animals for any signs of toxicity.
-
-
Euthanasia and Tissue Collection:
-
At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice according to institutional guidelines.
-
Collect tumors and other relevant tissues for further analysis (e.g., pharmacodynamic, histological, or molecular analyses).
-
V. Concluding Remarks
The provided application notes and protocols offer a robust framework for the preclinical in vivo evaluation of this compound or other novel selective RET inhibitors. Adherence to best practices in animal handling, experimental design, and data analysis is crucial for obtaining reliable and reproducible results. Researchers should adapt these protocols based on the specific characteristics of their compound and the scientific questions being addressed.
References
Ret-IN-19: Application Notes and Protocols for the Study of RET-Driven Cancers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival.[1] Aberrant activation of RET, through mutations or gene fusions, is a known driver of various human cancers, including non-small cell lung cancer (NSCLC) and multiple endocrine neoplasia type 2 (MEN2).[2][3] Consequently, RET has emerged as a significant therapeutic target in oncology.[2] Ret-IN-19 (also known as compound 59) is a potent and selective inhibitor of RET kinase, demonstrating significant activity against both wild-type and mutant forms of the enzyme.[4] These application notes provide a comprehensive overview of this compound, including its mechanism of action, quantitative data, and detailed protocols for its use in the study of RET-driven cancers.
Mechanism of Action
This compound is a pyrrolo[2,3-d]pyrimidine derivative that functions as a Type II inhibitor of RET kinase. Unlike Type I inhibitors that bind to the active conformation of the kinase, Type II inhibitors like this compound target the inactive "DFG-out" conformation, where the DFG (Asp-Phe-Gly) motif at the start of the activation loop is flipped. This specific binding mode contributes to its potency and selectivity. By occupying the ATP-binding pocket of the RET kinase domain, this compound effectively blocks the autophosphorylation and subsequent activation of downstream signaling pathways that are critical for tumor cell proliferation and survival, such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways. Furthermore, studies have shown that this compound can inhibit the migration of cancer cells driven by RET fusions.
Data Presentation
The following tables summarize the in vitro potency and cellular activity of this compound.
Table 1: In Vitro Kinase Inhibition
| Target | IC₅₀ (nM) |
| RET (wild-type) | 6.8 |
| RET (V804M) | 13.51 |
Table 2: Cellular Activity
| Cell Line | RET Alteration | GI₅₀ (µM) |
| LC-2/ad | CCDC6-RET | 0.1067 ± 0.004 |
Table 3: Kinase Selectivity Profile of this compound (Compound 59)
| Kinase | Enzyme Inhibition IC₅₀ (µM) |
| EGFR | 56.78 ± 4.94 |
| Aurora A | 0.242 ± 0.036 |
| Aurora B | 0.536 ± 45.12 |
| Nek2 | >200 |
| CSF-1R | 1.65 ± 0.235 |
| MAP4K4 | 3.428 ± 0.150 |
| NIK | >10 |
| RET | 0.0068 ± 0.0003 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (GI₅₀ Determination)
This protocol is adapted from the methodology used to assess the growth inhibitory effects of this compound on the RET-driven cancer cell line LC-2/ad.
Materials:
-
RET-driven cancer cell line (e.g., LC-2/ad with CCDC6-RET fusion)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO to a stock concentration of 10 mM)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final concentrations should typically range from 0.01 µM to 10 µM. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: After the incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the GI₅₀ value using non-linear regression analysis.
Western Blot Analysis for RET Phosphorylation
This protocol is designed to assess the inhibitory effect of this compound on RET autophosphorylation in RET-driven cancer cells.
Materials:
-
RET-driven cancer cell line
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-RET (Tyr905), anti-total RET, and anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 2-4 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Denature the protein samples and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-RET signal to the total RET and loading control signals.
In Vivo Xenograft Model Study
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
RET-driven cancer cell line
-
Immunodeficient mice (e.g., nude or NOD/SCID)
-
Matrigel (optional)
-
This compound formulation for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth regularly. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound (at a predetermined dose and schedule, e.g., daily oral gavage) and the vehicle control to the respective groups.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor the animals for any signs of toxicity.
-
Study Endpoint: The study can be terminated when the tumors in the control group reach a predetermined size or after a specific duration.
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) to assess the efficacy of this compound.
Visualizations
Caption: RET Signaling Pathway and Inhibition by this compound.
Caption: Workflow for Cell Viability (GI₅₀) Assay.
Caption: Workflow for Western Blot Analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. An updated patent review of rearranged during transfection (RET) kinase inhibitors (2016-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting RET-driven cancers: lessons from evolving preclinical and clinical landscapes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | CAS#:2484919-71-1 | Chemsrc [chemsrc.com]
Application Notes and Protocols for Ret-IN-19 in Non-Small Cell Lung Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ret-IN-19 is a potent inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase. Activating fusions and mutations of the RET proto-oncogene are known oncogenic drivers in a subset of non-small cell lung cancer (NSCLC). These genetic alterations lead to constitutive activation of the RET kinase and downstream signaling pathways, promoting tumor cell proliferation and survival. This compound demonstrates significant inhibitory activity against both wild-type RET and clinically relevant mutants, making it a valuable tool for preclinical research in RET-driven NSCLCs.
These application notes provide detailed protocols for evaluating the efficacy and mechanism of action of this compound in NSCLC cell lines, particularly those harboring RET fusions.
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target | IC50 (nM) |
| RET (wild-type) | 6.8[1][2] |
| RET (V804M mutant) | 13.51[1][2] |
Table 2: Cellular Activity of this compound in a RET-Fusion NSCLC Cell Line
| Cell Line | RET Fusion | Assay Type | Value (µM) |
| LC-2/ad | CCDC6-RET | Growth Inhibition (GI50) | 0.1067 ± 0.004 |
Table 3: Kinase Selectivity Profile of this compound
| Kinase | IC50 (nM) |
| RET | 6.8 ± 0.3 |
| EGFR | 56780 ± 4940 |
| Aurora A | 242 ± 36 |
| Aurora B | 536 ± 45.12 |
| CSF-1R | 1650 ± 235 |
| MAP4K4 | 3428 ± 150 |
| Nek2 | >200000 |
| NIK | >10000 |
Signaling Pathway
The RET receptor tyrosine kinase, upon activation by fusion events in NSCLC, triggers several downstream signaling cascades that are crucial for cancer cell proliferation and survival. These include the RAS/MAPK and PI3K/AKT pathways. This compound exerts its anti-cancer effects by inhibiting the autophosphorylation of the RET kinase, thereby blocking the activation of these downstream pathways.
Experimental Protocols
The following are generalized protocols that can be adapted for the evaluation of this compound in NSCLC cell lines.
Experimental Workflow Overview
Cell Viability Assay (MTT/MTS Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) of this compound on NSCLC cell lines.
Materials:
-
NSCLC cell lines (e.g., LC-2/ad, or other RET-fusion positive lines)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
DMSO (for stock solution)
-
96-well plates
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or isopropanol with HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 3,000-5,000 cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in culture medium to achieve final concentrations ranging from 0.1 nM to 10 µM. Include a vehicle control (DMSO at the same concentration as the highest this compound dose).
-
Remove the medium from the cells and add 100 µL of the medium containing the various concentrations of this compound.
-
Incubate for 72 hours at 37°C, 5% CO2.
-
-
MTT/MTS Addition and Measurement:
-
For MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours. Then, carefully remove the medium and add 100 µL of solubilization solution.
-
For MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours.[3]
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log concentration of this compound and determine the GI50/IC50 value using non-linear regression analysis.
-
Western Blot Analysis for RET Signaling Pathway
This protocol is to assess the effect of this compound on the phosphorylation status of RET and its downstream targets.
Materials:
-
NSCLC cell lines
-
This compound
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-RET (Tyr905), anti-total-RET, anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-AKT, anti-total-AKT, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for a specified time (e.g., 2-4 hours). Include a vehicle control.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
-
Protein Quantification and Electrophoresis:
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
-
Immunoblotting:
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Apply chemiluminescent substrate and visualize bands using an imaging system.
-
Analyze band intensities to determine the relative phosphorylation levels.
-
Cell Migration Assay (Wound Healing/Scratch Assay)
This protocol is to evaluate the effect of this compound on the migratory capacity of NSCLC cells.
Materials:
-
NSCLC cell lines (e.g., LC-2/ad)
-
6-well or 12-well plates
-
Sterile 200 µL pipette tips or a cell scraper
-
Complete culture medium and serum-free medium
-
This compound
-
Microscope with a camera
Procedure:
-
Creating the Monolayer:
-
Seed cells in a 6-well plate and grow them to form a confluent monolayer.
-
-
Creating the Wound:
-
Gently and steadily create a scratch in the monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
-
Compound Treatment and Imaging:
-
Replace the PBS with serum-free or low-serum medium containing a non-toxic concentration of this compound (e.g., 3 µM for LC-2/ad cells) or a vehicle control.
-
Capture images of the scratch at 0 hours.
-
Incubate the plate at 37°C, 5% CO2.
-
Capture images of the same fields at subsequent time points (e.g., 12, 24, 48 hours).
-
-
Data Analysis:
-
Measure the width or area of the scratch at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure for each condition relative to the 0-hour time point.
-
Compare the migration rate between this compound treated and control cells.
-
References
Application Notes and Protocols for Ret-IN-19 in Medullary Thyroid Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ret-IN-19 is a potent inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase. Activating mutations in the RET proto-oncogene are the primary drivers in the majority of sporadic and hereditary medullary thyroid cancers (MTC). These mutations lead to constitutive activation of the RET kinase and its downstream signaling pathways, promoting cell proliferation, survival, and tumor growth. This compound offers a potential therapeutic strategy by targeting this key oncogenic driver.
These application notes provide an overview of this compound's known biochemical activity and present detailed, representative protocols for its evaluation in MTC models. While specific experimental data for this compound in MTC is not extensively published, the following protocols are based on established methodologies for characterizing RET inhibitors in this context.
Biochemical Profile of this compound
This compound has demonstrated potent inhibitory activity against wild-type RET and the gatekeeper mutant V804M, which can confer resistance to some kinase inhibitors. Its activity against other kinases has also been characterized.
Table 1: Biochemical Activity of this compound
| Target | Assay Type | IC50 / GI50 (nM) |
|---|---|---|
| RET (wild-type) | Biochemical Kinase Assay | 6.8[1][2][3][4][5] |
| RET (V804M mutant) | Biochemical Kinase Assay | 13.51 |
| LC-2/ad cells (CCDC6-RET) | Cell Growth Inhibition | 106.7 |
| EGFR | Biochemical Kinase Assay | 56,780 |
| Aurora A | Biochemical Kinase Assay | 242 |
| Aurora B | Biochemical Kinase Assay | 536 |
| CSF-1R | Biochemical Kinase Assay | 1,650 |
| MAP4K4 | Biochemical Kinase Assay | 3,428 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for evaluating a RET inhibitor like this compound.
Caption: RET signaling pathway and the inhibitory action of this compound.
Caption: A standard workflow for preclinical evaluation of a RET inhibitor.
Experimental Protocols
Protocol 1: In Vitro RET Kinase Inhibition Assay (Biochemical)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant RET kinase.
Materials:
-
Recombinant human RET kinase (wild-type and mutants, e.g., V804M)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit or similar
-
384-well white plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO, followed by a further dilution in kinase buffer. Final DMSO concentration should not exceed 1%.
-
In a 384-well plate, add 2.5 µL of the diluted this compound compound or DMSO (vehicle control).
-
Add 2.5 µL of a solution containing the RET kinase and the peptide substrate in kinase buffer.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for RET.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by adding Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Read luminescence on a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).
Protocol 2: MTC Cell Proliferation Assay
Objective: To determine the half-maximal growth inhibitory concentration (GI50) of this compound in MTC cell lines.
Materials:
-
TT or MZ-CRC-1 human MTC cell lines (harboring RET C634W and M918T mutations, respectively)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
96-well clear-bottom white plates
Procedure:
-
Seed MTC cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the existing medium from the cells and add 100 µL of the medium containing the various concentrations of this compound or DMSO (vehicle control).
-
Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.
-
After incubation, allow the plate to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent viability for each treatment condition relative to the DMSO control and determine the GI50 value using a non-linear regression curve fit.
Protocol 3: Western Blot Analysis of RET Phosphorylation and Downstream Signaling
Objective: To assess the effect of this compound on the phosphorylation of RET and its key downstream effectors (e.g., ERK, AKT) in MTC cells.
Materials:
-
TT or MZ-CRC-1 cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membranes and transfer system
-
Primary antibodies: anti-phospho-RET (Tyr1062), anti-total-RET, anti-phospho-ERK (Thr202/Tyr204), anti-total-ERK, anti-phospho-AKT (Ser473), anti-total-AKT, anti-GAPDH or β-actin (loading control).
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Plate MTC cells and allow them to grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 10, 100, 1000 nM) or DMSO for 2-4 hours.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an ECL substrate and an imaging system.
-
For analysis of total proteins, strip the membrane and re-probe, or run parallel gels. Normalize phosphorylated protein levels to total protein levels.
Protocol 4: In Vivo MTC Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound in a murine xenograft model of medullary thyroid cancer.
Materials:
-
6-8 week old female athymic nude mice
-
TT or MZ-CRC-1 cells
-
Matrigel
-
This compound formulated for in vivo administration (e.g., in 0.5% methylcellulose)
-
Calipers, scales, and necessary animal handling equipment
Procedure:
-
Subcutaneously inject 5-10 million MTC cells (resuspended in a 1:1 mixture of PBS and Matrigel) into the flank of each mouse.
-
Monitor tumor growth regularly using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Administer this compound orally (or via the appropriate route) daily at predetermined doses (e.g., 10, 30, 100 mg/kg). The control group should receive the vehicle solution.
-
Measure tumor volumes and body weights 2-3 times per week.
-
Continue treatment for 21-28 days or until tumors in the control group reach a predetermined endpoint.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and pharmacodynamic analysis (e.g., Western blot for p-RET).
-
Calculate the percent tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group. Analyze data for statistical significance.
Disclaimer: The protocols provided are representative examples for the evaluation of a RET inhibitor in medullary thyroid cancer models. Researchers should optimize these protocols based on their specific experimental conditions, cell lines, and reagents. All animal studies must be conducted in accordance with institutional and national guidelines for animal welfare.
References
Application Notes and Protocols: Preparation of Soluble RET Inhibitor Ret-IN-19
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation and solubilization of the novel RET inhibitor, Ret-IN-19, for use in in-vitro research applications. Due to the limited publicly available data on the specific solubility of this compound, this protocol offers a generalized yet robust methodology based on standard practices for small molecule kinase inhibitors. Adherence to these guidelines is critical for ensuring the accuracy and reproducibility of experimental results. Included are protocols for initial solubility screening, preparation of stock solutions, and creation of aqueous working solutions suitable for cell-based assays. Additionally, a visual representation of the RET signaling pathway is provided to offer context for the inhibitor's mechanism of action.
Introduction to this compound and the RET Signaling Pathway
The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival.[1][2][3] Dysregulation of the RET signaling pathway, through mutations or fusions, is a known driver in various human cancers, including non-small cell lung cancer and thyroid carcinomas.[3][4] this compound is a small molecule inhibitor designed to target the kinase activity of the RET protein, thereby blocking downstream signaling cascades and inhibiting cancer cell proliferation.
The canonical RET signaling pathway is activated upon the binding of a glial cell line-derived neurotrophic factor (GDNF) family ligand (GFL) and a GFL family receptor alpha (GFRα) co-receptor to the RET receptor. This interaction induces RET dimerization and autophosphorylation of tyrosine residues in the intracellular domain. These phosphorylated sites serve as docking platforms for various adaptor proteins, leading to the activation of several downstream pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, which are critical for cell proliferation and survival.
Quantitative Solubility Data
As specific solubility data for this compound is not publicly available, researchers are advised to perform their own solubility tests. The following table provides a template for recording experimental solubility data for this compound in various solvents and at different concentrations. It is recommended to start with common organic solvents such as Dimethyl Sulfoxide (DMSO) and Ethanol.
| Solvent | Temperature (°C) | Maximum Solubility (mg/mL) | Maximum Solubility (mM) | Observations |
| DMSO | 25 | |||
| Ethanol | 25 | |||
| PBS (pH 7.4) | 25 | |||
| Cell Culture Media | 37 |
Experimental Protocols
Materials and Reagents
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Ethanol, absolute
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or heat block
-
Sterile filters (0.22 µm)
Protocol for Preparation of this compound Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This is a common starting point for most in-vitro applications.
-
Determine the required mass: Calculate the mass of this compound powder needed to prepare the desired volume of a 10 mM stock solution. The formula is: Mass (mg) = 10 mM * Molar Mass ( g/mol ) * Volume (L) .
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of cell culture grade DMSO to the microcentrifuge tube.
-
Dissolve the compound: Vortex the tube for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, gentle warming in a water bath (not exceeding 37°C) for 5-10 minutes can be applied. Visually inspect the solution to ensure there are no visible particles.
-
Sterile filtration (optional but recommended): For cell culture applications, it is advisable to sterile-filter the stock solution using a 0.22 µm syringe filter.
-
Aliquoting and storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Protocol for Preparation of Aqueous Working Solutions
For most cell-based assays, the DMSO stock solution needs to be diluted into an aqueous buffer or cell culture medium. It is crucial to ensure that the final concentration of DMSO in the assay is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Prepare intermediate dilutions: It is often necessary to perform serial dilutions of the DMSO stock solution in cell culture medium to achieve the desired final concentrations.
-
Final dilution: Add the final diluted inhibitor solution to the cell culture wells. Ensure rapid and thorough mixing to prevent precipitation of the compound.
-
Solubility check: After preparing the final working solution, visually inspect for any signs of precipitation. If precipitation occurs, further optimization of the dilution scheme or the use of a different solvent system may be necessary.
Visualizations
Figure 1: The RET Signaling Pathway and the inhibitory action of this compound.
Figure 2: Experimental workflow for this compound solubility preparation.
References
- 1. The RET gene encodes RET protein, which triggers intracellular signaling pathways for enteric neurogenesis, and RET mutation results in Hirschsprung's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RET receptor signaling: Function in development, metabolic disease, and cancer. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 3. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A network map of GDNF/RET signaling pathway in physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ret-IN-19 in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ret-IN-19 is a potent and selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase.[1][2] The RET signaling pathway is critically involved in the development, survival, and maintenance of various neuronal populations, including those in the central and peripheral nervous systems.[3][4] Dysregulation of RET signaling is implicated in neurodevelopmental disorders such as Hirschsprung's disease and has been identified as a potential therapeutic target in neurodegenerative diseases and nerve injury.[3] These application notes provide a comprehensive overview of the potential uses of this compound in neuroscience research, complete with detailed experimental protocols and quantitative data from analogous selective RET inhibitors.
The primary role of RET in neuroscience is mediated by its activation by the glial cell line-derived neurotrophic factor (GDNF) family of ligands. This interaction triggers downstream signaling cascades, most notably the PI3K/AKT and RAS/MAPK pathways, which are fundamental for promoting neuronal survival and differentiation. Given its potent inhibitory action on RET kinase, this compound serves as a valuable tool for investigating the physiological and pathological roles of RET signaling in the nervous system.
Data Presentation
While specific neuroscience data for this compound is not yet widely published, the following tables summarize its inhibitory activity and the clinical efficacy of other selective RET inhibitors with central nervous system (CNS) activity, providing a basis for its potential application.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Source |
| Wild-Type RET | 6.8 | |
| RET V804M Mutant | 13.51 |
Table 2: Clinical Efficacy of Selective RET Inhibitors with CNS Activity (Proxy Data)
| Compound | Indication | Overall Response Rate (ORR) | Intracranial ORR in Patients with CNS Metastases | Source |
| Selpercatinib | RET fusion-positive NSCLC (previously treated) | 64% | 82% | |
| Selpercatinib | RET fusion-positive NSCLC (treatment-naïve) | 85% | 91% | |
| Pralsetinib | RET fusion-positive NSCLC (previously treated) | 57% | 70% | |
| Pralsetinib | RET fusion-positive NSCLC (treatment-naïve) | 70% | Not Reported |
NSCLC: Non-Small Cell Lung Cancer
Signaling Pathways and Experimental Workflows
To facilitate the design of experiments using this compound, the following diagrams illustrate the core RET signaling pathway and a general workflow for assessing the inhibitor's effects on neuronal cells.
References
Application Notes and Protocols for Ret-IN-19 Treatment in Patient-Derived Xenografts
Disclaimer: The compound "Ret-IN-19" is used here as a representative name for a selective RET inhibitor. The following application notes and protocols are based on established methodologies and data from preclinical studies of well-characterized selective RET inhibitors, such as Selpercatinib and Pralsetinib, in patient-derived xenograft (PDX) models.
Introduction
The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival.[1][2] Aberrant activation of the RET signaling pathway, through mutations or gene fusions, is an oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid cancer (MTC).[3][4][5] Selective RET inhibitors are a class of targeted therapies designed to specifically block the kinase activity of the RET protein, thereby inhibiting downstream signaling pathways and suppressing tumor growth.
Patient-derived xenograft (PDX) models, established by implanting patient tumor tissue directly into immunodeficient mice, have emerged as a vital platform for preclinical cancer research. These models recapitulate the heterogeneity and molecular characteristics of the original tumor, making them highly valuable for evaluating the efficacy of targeted therapies like RET inhibitors in a setting that closely mimics the clinical scenario.
These application notes provide a comprehensive overview and detailed protocols for the preclinical evaluation of a selective RET inhibitor, herein referred to as this compound, in patient-derived xenograft models of RET-altered cancers.
Signaling Pathway
The RET receptor tyrosine kinase, upon binding to its ligand-coreceptor complex, dimerizes and autophosphorylates, initiating a cascade of downstream signaling events. Key pathways activated by RET include the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, which are critical for cell proliferation, survival, and migration. In cancers with RET alterations, this signaling is constitutively active, leading to uncontrolled cell growth. Selective RET inhibitors, like this compound, are designed to bind to the ATP-binding pocket of the RET kinase domain, preventing its phosphorylation and subsequent activation of these oncogenic signaling cascades.
Quantitative Data Presentation
The efficacy of selective RET inhibitors has been demonstrated in various preclinical PDX models. The following tables summarize representative data on tumor growth inhibition.
Table 1: In Vivo Efficacy of Selective RET Inhibitors in RET-Fusion NSCLC PDX Models
| PDX Model | RET Fusion Partner | Treatment Group | Dosage (mg/kg, BID) | Tumor Growth Inhibition (%) | Reference |
| LU-01-0428 | KIF5B | Vehicle | - | 0 | Fictionalized Data |
| LU-01-0428 | KIF5B | This compound | 30 | 85 | Fictionalized Data |
| LG-02-0111 | CCDC6 | Vehicle | - | 0 | Fictionalized Data |
| LG-02-0111 | CCDC6 | This compound | 30 | 92 | Fictionalized Data |
Table 2: Pharmacodynamic Effects of this compound in a KIF5B-RET NSCLC PDX Model
| Treatment Group | p-RET (relative to total RET) | p-ERK (relative to total ERK) | p-AKT (relative to total AKT) | Reference |
| Vehicle | 1.00 | 1.00 | 1.00 | Fictionalized Data |
| This compound (30 mg/kg) | 0.15 | 0.25 | 0.40 | Fictionalized Data |
Experimental Protocols
The following are detailed protocols for the establishment of PDX models and the subsequent evaluation of this compound.
Protocol 1: Establishment of RET-Altered Patient-Derived Xenografts
-
Tumor Tissue Acquisition: Obtain fresh tumor tissue from patients with confirmed RET alterations under institutional review board-approved protocols.
-
Host Animal Model: Utilize severely immunodeficient mice, such as NOD-scid gamma (NSG) mice, for optimal engraftment rates.
-
Tumor Implantation:
-
Anesthetize a 6-8 week old female NSG mouse.
-
Surgically implant a small fragment (approximately 2-3 mm³) of the patient's tumor subcutaneously into the flank of the mouse.
-
For orthotopic models, tumor fragments can be implanted into the relevant organ (e.g., lung for NSCLC models).
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor growth by visual inspection and palpation.
-
Once tumors become palpable, measure tumor dimensions with digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Passaging:
-
When tumors reach a volume of approximately 1000-1500 mm³, euthanize the mouse and aseptically resect the tumor.
-
Remove any necrotic tissue and divide the tumor into smaller fragments for subsequent implantation into new host mice (passaging).
-
It is recommended to use early-passage PDXs (less than 5 passages) for drug efficacy studies to maintain the characteristics of the original tumor.
-
Protocol 2: In Vivo Efficacy Study of this compound in PDX Models
-
Cohort Formation:
-
Once tumors in a cohort of PDX-bearing mice reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Drug Formulation and Administration:
-
Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Administer this compound or vehicle control to the mice via oral gavage at the predetermined dose and schedule (e.g., 30 mg/kg, twice daily).
-
-
Treatment Monitoring:
-
Measure tumor volumes and body weights 2-3 times per week throughout the study.
-
Monitor the general health of the animals daily.
-
-
Study Endpoint:
-
Continue treatment for a specified duration (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint volume.
-
At the end of the study, euthanize the mice and collect tumors for pharmacodynamic analysis.
-
-
Data Analysis:
-
Calculate tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in tumor volume in the treated group and ΔC is the change in tumor volume in the control group.
-
Protocol 3: Pharmacodynamic Analysis
A. Western Blotting:
-
Protein Extraction: Homogenize a portion of the collected tumor tissue in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against total RET, phosphorylated RET (p-RET), total ERK, phosphorylated ERK (p-ERK), total AKT, and phosphorylated AKT (p-AKT).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities to determine the relative levels of protein phosphorylation.
B. Immunohistochemistry (IHC):
-
Tissue Fixation and Processing: Fix a portion of the tumor tissue in 10% neutral buffered formalin and embed in paraffin.
-
Sectioning: Cut 4-5 µm thick sections from the paraffin-embedded blocks.
-
Staining:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval using a citrate-based buffer.
-
Block endogenous peroxidase activity.
-
Incubate the sections with primary antibodies against pharmacodynamic markers (e.g., p-RET, Ki-67 for proliferation, cleaved caspase-3 for apoptosis).
-
Apply a secondary antibody and a detection reagent (e.g., DAB).
-
Counterstain with hematoxylin.
-
-
Imaging and Analysis:
-
Scan the stained slides using a digital slide scanner.
-
Quantify the staining intensity and the percentage of positive cells using image analysis software.
-
Experimental Workflow
The following diagram illustrates the overall workflow for evaluating the efficacy of this compound in patient-derived xenograft models.
References
Techniques for Measuring RET Phosphorylation Following Ret-IN-19 Inhibition
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase pivotal in cell growth, differentiation, and survival. Aberrant activation of RET, through mutations or gene fusions, is a known driver in various cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid carcinoma. Consequently, RET has emerged as a critical therapeutic target. Ret-IN-19 is a potent inhibitor of RET kinase activity. These application notes provide detailed protocols for measuring the phosphorylation status of RET and its downstream signaling components after treatment with this compound, enabling the assessment of the inhibitor's efficacy.
Data Presentation
The inhibitory activity of this compound on RET phosphorylation is summarized in the table below. This data is crucial for determining the effective concentration range for in-vitro and cellular assays.
| Inhibitor | Target | Assay Type | IC50 (nM) |
| This compound | Wild-type RET | Biochemical Assay | 6.8[1] |
| This compound | RET (V804M) | Biochemical Assay | 13.51[1] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of RET activation and the point of inhibition by this compound, as well as the general workflows for the described experimental protocols, the following diagrams have been generated.
Caption: RET signaling pathway and inhibition by this compound.
Caption: General workflow for Western blot analysis of RET phosphorylation.
Caption: General workflow for ELISA-based measurement of RET phosphorylation.
Experimental Protocols
Western Blotting for RET Phosphorylation
This protocol allows for the semi-quantitative or quantitative determination of RET phosphorylation levels in cell lysates.
Materials:
-
Cell culture reagents
-
This compound (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-RET (e.g., Tyr905, Tyr1062)
-
Rabbit or mouse anti-total RET
-
Antibodies against phosphorylated and total downstream targets (e.g., p-ERK, ERK, p-AKT, AKT)
-
-
HRP-conjugated secondary antibodies (anti-rabbit or anti-mouse)
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Culture and Treatment:
-
Seed cells (e.g., a cell line with a known RET fusion or mutation) in appropriate culture vessels and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 2, 6, 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS and lyse them in lysis buffer on ice.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-RET overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total RET or a housekeeping protein like β-actin or GAPDH.
-
Quantify the band intensities using densitometry software. The level of RET phosphorylation is expressed as the ratio of the phospho-RET signal to the total RET signal.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for RET Phosphorylation
This sandwich ELISA protocol provides a quantitative measurement of phosphorylated RET in cell lysates.
Materials:
-
Cell culture and lysis reagents (as for Western blotting)
-
ELISA plate pre-coated with a capture antibody for total RET
-
Detection antibody specific for phosphorylated RET (e.g., anti-phospho-RET Tyr905)
-
HRP-conjugated secondary antibody
-
TMB substrate solution
-
Stop solution (e.g., 2N H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Dilution buffer (e.g., PBS with 1% BSA)
-
Microplate reader
Protocol:
-
Sample Preparation:
-
Prepare cell lysates as described in the Western blotting protocol (steps 1 and 2).
-
Dilute the cell lysates to a suitable concentration in dilution buffer.
-
-
ELISA Procedure:
-
Add diluted cell lysates to the wells of the pre-coated ELISA plate.
-
Incubate for 2 hours at room temperature to allow the capture antibody to bind to the total RET protein.
-
Wash the wells three times with wash buffer.
-
Add the detection antibody (anti-phospho-RET) to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the wells three times with wash buffer.
-
Add the HRP-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the wells five times with wash buffer.
-
Add TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Add stop solution to each well to terminate the reaction.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve using a recombinant phosphorylated RET protein of known concentration.
-
Calculate the concentration of phosphorylated RET in the samples by interpolating their absorbance values from the standard curve.
-
Normalize the amount of phosphorylated RET to the total protein concentration of the lysate.
-
Mass Spectrometry-Based Phosphoproteomics
This advanced technique allows for the unbiased and comprehensive identification and quantification of phosphorylation sites on RET and other proteins in the signaling network.
Materials:
-
Cell culture and lysis reagents (as for Western blotting, ensuring use of phosphatase and protease inhibitors)
-
Dithiothreitol (DTT) and iodoacetamide (IAA) for reduction and alkylation
-
Trypsin for protein digestion
-
Phosphopeptide enrichment kit (e.g., TiO2 or Fe-NTA)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Data analysis software for phosphoproteomics
Protocol:
-
Protein Extraction and Digestion:
-
Prepare cell lysates from cells treated with this compound or vehicle control.
-
Reduce disulfide bonds with DTT and alkylate cysteine residues with IAA.
-
Digest the proteins into peptides using trypsin.
-
-
Phosphopeptide Enrichment:
-
Enrich for phosphopeptides from the total peptide mixture using a phosphopeptide enrichment kit according to the manufacturer's instructions. This step is crucial to increase the detection sensitivity of low-abundance phosphopeptides.
-
-
LC-MS/MS Analysis:
-
Analyze the enriched phosphopeptides by LC-MS/MS. The peptides are first separated by liquid chromatography and then fragmented in the mass spectrometer to determine their sequence and the location of the phosphate group.
-
-
Data Analysis:
-
Use specialized software to search the acquired MS/MS spectra against a protein database to identify the phosphopeptides and their corresponding proteins.
-
Quantify the relative abundance of each phosphopeptide between the this compound treated and control samples. This can be done using label-free quantification or isotopic labeling techniques (e.g., TMT or SILAC).
-
The analysis will provide a comprehensive profile of the changes in the phosphoproteome, including specific phosphorylation sites on RET and its downstream effectors, in response to this compound treatment.
-
These detailed protocols provide a robust framework for researchers to accurately measure the effects of this compound on RET phosphorylation, contributing to a deeper understanding of its mechanism of action and its potential as a therapeutic agent.
References
Application Notes and Protocols for a Novel RET Inhibitor in CRISPR-Edited Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The REarranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival.[1] Aberrant RET activation, through mutations or chromosomal rearrangements, is a known oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and medullary and papillary thyroid cancers.[1][2] The development of targeted therapies that specifically inhibit RET kinase activity has shown significant promise in treating these malignancies.[3][4]
This document provides detailed application notes and protocols for the use of a novel, potent, and selective RET inhibitor, herein referred to as Ret-IN-19, in CRISPR-edited cell lines. The use of CRISPR-Cas9 technology to generate specific genetic modifications, such as gene knockouts, allows for precise investigation of a drug's on-target effects and mechanism of action. By comparing the effects of this compound on wild-type cells versus cells with a CRISPR-mediated RET knockout, researchers can definitively validate the inhibitor's specificity and elucidate its downstream signaling effects.
Mechanism of Action of RET and this compound
The RET receptor tyrosine kinase is activated upon binding of its ligands, which are members of the glial cell line-derived neurotrophic factor (GDNF) family, in conjunction with a GFRα co-receptor. This binding induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation creates docking sites for various adaptor proteins, leading to the activation of downstream signaling pathways, primarily the RAS/MAPK and PI3K/AKT pathways, which promote cell proliferation and survival.
This compound is a selective ATP-competitive inhibitor of the RET kinase domain. By binding to the ATP-binding pocket of RET, it prevents autophosphorylation and subsequent activation of downstream signaling cascades. This inhibition leads to cell cycle arrest and apoptosis in cancer cells that are dependent on RET signaling.
Applications in CRISPR-Edited Cell Lines
The use of CRISPR-Cas9-edited cell lines provides a powerful platform for the preclinical evaluation of this compound. Key applications include:
-
On-Target Validation: Comparing the anti-proliferative and pro-apoptotic effects of this compound in wild-type versus RET knockout cell lines confirms that the inhibitor's activity is mediated through RET.
-
Mechanism of Action Studies: Elucidating the downstream effects of RET inhibition by examining the phosphorylation status of key signaling proteins (e.g., AKT, ERK) in response to this compound treatment.
-
Drug Resistance Studies: CRISPR can be utilized to introduce specific mutations into the RET gene to investigate their potential to confer resistance to this compound.
-
Combination Therapy Screening: Evaluating the synergistic or additive effects of this compound with other anti-cancer agents in various CRISPR-engineered cancer models.
Data Presentation
Table 1: In Vitro Anti-proliferative Activity of this compound
| Cell Line | Genetic Background | This compound IC₅₀ (nM) |
| KIF5B-RET NSCLC | RET Fusion Positive | 5.2 |
| M918T MTC | RET Mutant | 8.7 |
| Wild-Type NSCLC | RET Wild-Type | > 10,000 |
| RET KO NSCLC | CRISPR-mediated RET Knockout | > 10,000 |
This table presents hypothetical data illustrating the high potency of this compound against cancer cell lines with RET fusions and mutations, and its lack of activity in wild-type and RET knockout cells, confirming its on-target specificity.
Table 2: Effect of this compound on Downstream Signaling
| Cell Line | Treatment (100 nM this compound) | p-AKT (Ser473) Level (% of Control) | p-ERK1/2 (Thr202/Tyr204) Level (% of Control) |
| KIF5B-RET NSCLC | 24 hours | 15.3 | 22.8 |
| M918T MTC | 24 hours | 21.5 | 30.1 |
| Wild-Type NSCLC | 24 hours | 98.2 | 101.5 |
| RET KO NSCLC | 24 hours | 99.1 | 100.8 |
This table provides illustrative data showing that this compound significantly reduces the phosphorylation of key downstream signaling proteins, AKT and ERK, only in RET-dependent cancer cell lines.
Mandatory Visualizations
References
Troubleshooting & Optimization
Ret-IN-19 off-target effects in vitro
Technical Support Center: Ret-IN-19
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding potential in vitro off-target effects of this compound, a selective RET kinase inhibitor. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action? A1: this compound is a potent and selective small molecule inhibitor designed to target the REarranged during Transfection (RET) receptor tyrosine kinase. Oncogenic alterations in the RET gene, such as fusions and point mutations, lead to constitutive kinase activity that drives the growth of certain cancers, including non-small cell lung cancer and thyroid cancers.[1][2] this compound is designed to inhibit this activity.
Q2: While this compound is designed for RET selectivity, what are its potential off-target kinases? A2: No kinase inhibitor is entirely specific. While this compound is highly selective for RET, it may exhibit inhibitory activity against other kinases, particularly at higher concentrations.[3] Based on the profiles of similar multi-kinase inhibitors with RET activity, potential off-targets could include kinases such as VEGFR2 and SRC.[2][3] A comprehensive, unbiased kinase panel is the most effective way to determine the specific off-target profile in your experimental system.
Q3: My cells are showing unexpected toxicity or phenotypic changes at concentrations where RET signaling is fully inhibited. What is the likely cause? A3: This observation is often attributable to off-target effects. Inhibition of other essential kinases can lead to unforeseen biological consequences and cellular toxicity. It is crucial to perform a dose-response experiment to determine if the toxic effects occur at concentrations significantly higher than those required for RET inhibition.
Q4: How can I minimize or account for off-target effects when using this compound in my experiments? A4: To mitigate off-target effects, it is critical to use the lowest effective concentration of this compound that produces significant inhibition of RET signaling. We recommend the following:
-
Titration: Perform a dose-response curve in your specific cell line to identify the optimal concentration for on-target activity versus off-target toxicity.
-
Use Controls: Employ appropriate controls, such as a structurally related but inactive compound or cell lines that do not express the RET kinase, to help distinguish on-target from off-target effects.
-
Orthogonal Approaches: Confirm findings using alternative methods to inhibit the target, such as RNA interference (RNAi) or CRISPR-Cas9 knockout, to ensure the observed phenotype is a direct result of RET inhibition.
Q5: How can I definitively confirm if an observed cellular effect is due to on-target RET inhibition or an off-target interaction? A5: Target validation can be achieved through several methods. A gold-standard approach is to test this compound in a cell line where the RET gene has been knocked out using CRISPR-Cas9. If the compound still elicits the same cellular effect in the knockout cells, it is highly probable that the activity is mediated by one or more off-targets.
Troubleshooting Guides
Scenario 1: Unexpected Decrease in Cell Viability
| Problem | Possible Cause | Recommended Solution |
| Significant cell death is observed at concentrations intended to be selective for RET. | Off-target kinase inhibition leading to cellular toxicity. | 1. Perform a Dose-Response Curve: Determine the IC50 for both RET phosphorylation inhibition and cell viability to establish a therapeutic window. 2. Lower Concentration: Use a lower concentration of this compound that is effective against RET but below the toxic threshold. 3. Compare Inhibitors: Test a structurally distinct RET inhibitor to see if the toxic effect is compound-specific or target-related. |
Scenario 2: Inconsistent Downstream Signaling Results
| Problem | Possible Cause | Recommended Solution |
| Inhibition of downstream pathways (e.g., MAPK, PI3K) does not correlate with the level of RET phosphorylation inhibition. | 1. Paradoxical Pathway Activation: Some kinase inhibitors can paradoxically activate signaling pathways through off-target effects. 2. Feedback Loops: Inhibition of RET may trigger cellular feedback mechanisms that activate other pathways. | 1. Phosphoproteomics: Perform a global phosphoproteomics analysis to understand how this compound alters overall cell signaling. 2. Profile Key Off-Targets: Measure the activity of known off-targets (e.g., VEGFR2, SRC) at the effective concentration to see if they are being modulated. 3. Time-Course Experiment: Analyze signaling at multiple time points to distinguish immediate effects from delayed feedback responses. |
Quantitative Data
The following table presents a hypothetical in vitro kinase selectivity profile for this compound to illustrate how such data is typically presented. Actual results should be determined empirically.
Table 1: Hypothetical In Vitro Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) | Fold Selectivity (vs. RET) |
| RET (On-Target) | 1.2 | 1x |
| VEGFR2 (KDR) | 65 | 54x |
| SRC | 180 | 150x |
| ABL1 | 850 | 708x |
| KIT | > 1,000 | > 833x |
| FLT3 | > 1,000 | > 833x |
| EGFR | > 10,000 | > 8,333x |
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling Assay
This protocol outlines a general procedure for assessing the selectivity of this compound against a panel of purified kinases.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions to create a range of concentrations for testing (e.g., 10-point, 3-fold dilutions).
-
Assay Setup: Use a commercial kinase profiling service or an in-house panel. In a multi-well plate, combine each purified recombinant kinase with its specific substrate and ATP at a concentration near the Km for each respective kinase.
-
Compound Incubation: Add this compound to the kinase reaction mixtures at the desired final concentrations. Include appropriate controls: a "no inhibitor" (DMSO only) control for 0% inhibition and a known potent inhibitor for the specific kinase as a 100% inhibition control.
-
Reaction and Detection: Incubate the plates at 30°C for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed. Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method, such as luminescence (e.g., ADP-Glo™), fluorescence, or radioactivity.
-
Data Analysis: Calculate the percentage of kinase activity inhibited by the compound relative to the "no inhibitor" control. Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value for each kinase.
Protocol 2: Cellular Phosphorylation Assay (Western Blot)
This protocol is used to confirm the on-target activity of this compound in a cellular context by measuring the phosphorylation status of RET and downstream targets.
-
Cell Culture and Treatment: Plate a RET-driven cancer cell line (e.g., a cell line with a KIF5B-RET fusion) and allow cells to adhere overnight. Treat the cells with a range of this compound concentrations (e.g., 0.1 nM to 1 µM) for a specified time (e.g., 2 hours).
-
Lysate Preparation: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST. Incubate the membrane with a primary antibody against phospho-RET (e.g., p-RET Tyr1062). Subsequently, probe for total RET, phospho-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin).
-
Detection and Analysis: Use an appropriate HRP-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands. Quantify band intensity using densitometry software to determine the reduction in RET phosphorylation relative to the total RET and loading control.
Visualizations
Caption: Troubleshooting logic for unexpected experimental outcomes.
Caption: Experimental workflow for off-target kinase identification.
Caption: Hypothetical signaling effects of this compound.
References
- 1. Structural and dynamic determinants for highly selective RET kinase inhibition reveal cryptic druggability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of selective inhibitors of RET and comparison with current clinical candidates through development and validation of a robust screening cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Resistance to Ret-IN-19
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Ret-IN-19, a selective RET inhibitor. The information is curated to address specific experimental issues with practical solutions and detailed protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My RET-positive cancer cell line is showing decreased sensitivity to this compound. What are the likely causes?
A1: Decreased sensitivity, or acquired resistance, to selective RET inhibitors like this compound typically arises from two main mechanisms:
-
On-target Resistance: This involves genetic alterations within the RET gene itself, preventing the drug from binding effectively. The most common on-target mutations occur at the solvent front region of the RET kinase domain.
-
Bypass (Off-target) Resistance: The cancer cells activate alternative signaling pathways to maintain their growth and survival, thereby "bypassing" the need for RET signaling.
Troubleshooting Steps:
-
Sequence the RET gene: Perform Sanger sequencing or Next-Generation Sequencing (NGS) on your resistant cell line to check for mutations, particularly at the G810 residue (e.g., G810S/R/C).[1][2]
-
Assess bypass pathway activation: Use techniques like Western blotting or phospho-RTK arrays to check for the upregulation or activation of key bypass pathway proteins, such as MET, KRAS, and components of the MAPK pathway (ERK, MEK).[1][3]
-
Perform a cell viability assay: Compare the IC50 values of this compound in your resistant line versus the parental, sensitive line to quantify the degree of resistance.
Q2: We've identified a RET G810S solvent front mutation in our resistant cells. How can we overcome this?
A2: RET G810 mutations are a known mechanism of resistance to first-generation selective RET inhibitors.[1] Standard this compound is likely to be less effective against these mutants.
Experimental Approaches:
-
Test Next-Generation RET Inhibitors: Several next-generation RET inhibitors are being developed to target these specific mutations. You may consider testing compounds like TPX-0046 or LOX-18228 in your resistant cell line model.
-
Structural Modeling: If you have the capabilities, use computational modeling to understand how the G810S mutation affects the binding of this compound and to potentially design or select novel inhibitors with a better fit.
Q3: Our sequencing results for the RET gene came back negative for mutations, but the cells are still resistant. What should we investigate next?
A3: In the absence of on-target mutations, it is highly probable that your cells have developed bypass resistance. The most common bypass tracks involve the activation of other receptor tyrosine kinases (RTKs) or downstream signaling cascades.
Key Pathways to Investigate:
-
MET Amplification: This is one of the most frequently observed bypass mechanisms.
-
Action: Perform FISH or qPCR to check for MET gene amplification. Use Western blotting to assess MET protein overexpression and phosphorylation.
-
-
MAPK Pathway Reactivation: Cells can reactivate the MAPK pathway (RAS-RAF-MEK-ERK) to bypass RET inhibition.
-
Action: Screen for activating mutations in KRAS, NRAS, or BRAF. Assess the phosphorylation status of MEK and ERK via Western blot.
-
-
YAP/HER3 Axis Activation: Adaptive resistance can be mediated by YAP-dependent activation of HER3 signaling.
-
Action: Evaluate the expression and cellular localization of YAP. Assess the expression and phosphorylation of HER3 and its binding partners, EGFR and HER2.
-
Q4: We have confirmed MET amplification as the resistance mechanism in our cell line. What is the best strategy to restore sensitivity to treatment?
A4: The most effective strategy for overcoming MET-driven resistance is a combination therapy approach.
Recommended Strategy:
-
Combine this compound with a MET inhibitor: Continue to suppress the primary oncogenic driver (RET) while simultaneously inhibiting the bypass pathway (MET). A well-documented combination is selpercatinib (a RET inhibitor) with crizotinib (a MET inhibitor).
-
Experimental Validation: Treat your MET-amplified, this compound resistant cells with this compound alone, a MET inhibitor alone, and the combination of both. Use cell viability assays to demonstrate synergistic or additive effects in killing resistant cells.
Quantitative Data Summary
The following tables summarize key quantitative findings from relevant studies on RET inhibitor resistance.
Table 1: IC50 Values of Selpercatinib Against On-Target RET Mutations
| RET Variant | Selpercatinib IC50 (nM) | Fold Change vs. WT |
| KIF5B-RET (WT) | 5.4 | 1.0 |
| RET G810S | 149.8 - 2744.0 | ~28x - 508x |
| RET G810R | >1000 | >185x |
| RET G810C | >1000 | >185x |
| RET V804M | 15.6 | ~2.9x |
Data synthesized from published in vitro studies.
Table 2: Frequency of Acquired Resistance Mechanisms to Selective RET Inhibitors
| Resistance Mechanism | Frequency in Patients (%) |
| On-Target (RET Mutations) | |
| RET G810 Mutations | ~10% - 25% |
| Bypass (Off-Target) | |
| MET Amplification | ~15% |
| KRAS Amplification/Mutation | ~5% - 10% |
| Other (BRAF, NRAS, etc.) | Variable |
Data compiled from clinical studies on selpercatinib and pralsetinib resistance.
Experimental Protocols
Protocol 1: Western Blot for Assessing Bypass Pathway Activation
-
Cell Lysis:
-
Culture parental (sensitive) and this compound resistant cells to 80-90% confluency.
-
Treat cells with this compound or DMSO (vehicle control) for a specified time (e.g., 2, 6, 24 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane onto a 4-20% Tris-glycine gel.
-
Run the gel until adequate separation is achieved.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include: p-MET (Tyr1234/1235), total MET, p-ERK1/2 (Thr202/Tyr204), total ERK1/2, p-AKT (Ser473), total AKT, and β-Actin (loading control).
-
Wash the membrane 3x with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash 3x with TBST.
-
-
Detection:
-
Apply an ECL substrate and visualize bands using a chemiluminescence imager.
-
Protocol 2: Cell Viability (IC50) Assay
-
Cell Plating:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well. Allow cells to adhere overnight.
-
-
Drug Treatment:
-
Prepare a serial dilution of this compound (and/or a combination drug) in culture media. A typical concentration range would be 0.001 to 10 µM.
-
Remove the old media from the cells and add 100 µL of the drug-containing media to the respective wells. Include a vehicle-only control.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
-
Viability Measurement:
-
Add a viability reagent such as CellTiter-Glo® (Promega) or resazurin to each well according to the manufacturer's instructions.
-
Read the luminescence or fluorescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-only control wells.
-
Plot the normalized viability against the log of the drug concentration and fit a non-linear regression curve to determine the IC50 value.
-
Visualizations
References
Technical Support Center: Optimizing Ret-IN-19 Concentration for IC50 Determination
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the determination of the half-maximal inhibitory concentration (IC50) for Ret-IN-19.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
This compound is a potent small molecule inhibitor of the RET (Rearranged during Transfection) receptor tyrosine kinase.[1] Activating mutations and fusions in the RET gene are oncogenic drivers in various cancers, including non-small cell lung cancer (NSCLC) and thyroid carcinomas. This compound functions by competing with ATP for binding to the kinase domain of the RET protein, thereby blocking its autophosphorylation and the subsequent activation of downstream signaling pathways that promote cell proliferation and survival.
Q2: Which signaling pathways are downstream of RET?
The constitutive activation of RET triggers several key downstream signaling cascades that are crucial for tumor cell growth and survival. The primary pathways include the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway. By inhibiting RET, this compound aims to suppress these pro-tumorigenic signaling networks.
Q3: What is an IC50 value and why is it important?
The half-maximal inhibitory concentration (IC50) is a quantitative measure indicating the concentration of an inhibitor required to reduce a specific biological process by 50%.[2] In the context of this compound, it represents the concentration at which the inhibitor reduces the enzymatic activity of RET kinase or the proliferation of RET-dependent cancer cells by half. It is a critical parameter for assessing the potency of a drug.[1]
Q4: What are the key steps in an IC50 determination experiment?
A typical IC50 experiment involves several key stages:
-
Cell Culture: Seeding of a chosen RET-dependent cell line in a multi-well plate.
-
Compound Preparation: Serial dilution of this compound to create a range of concentrations.
-
Cell Treatment: Incubation of the cells with the different concentrations of this compound for a defined period (e.g., 48-96 hours).
-
Viability Assay: Measurement of cell viability or proliferation using assays like MTT, MTS, or CellTiter-Glo.
-
Data Analysis: Plotting a dose-response curve and calculating the IC50 value using non-linear regression analysis.[1]
Q5: Can the IC50 value of this compound vary?
Yes, the IC50 value of this compound can vary significantly depending on several factors. These include the specific cell line used (due to different RET mutations or fusion partners and genetic backgrounds), the duration of the assay, and the specific viability assay employed.[1] Therefore, it is crucial to maintain consistent experimental conditions to ensure reproducible and comparable results.
Data Presentation
Table 1: Representative IC50 Values for this compound and Other RET Kinase Inhibitors
Note: The IC50 values for this compound should be determined experimentally in your specific cell system. The values for other inhibitors are provided for comparative purposes.
| Inhibitor | Target | Cell Line/Assay | IC50 (nM) |
| This compound | RET (Wild-Type) | Enzymatic Assay | 6.8 |
| This compound | RET (V804M Mutant) | Enzymatic Assay | 13.51 |
| Cabozantinib | CCDC6-RET | LC-2/ad | ~5 |
| Vandetanib | CCDC6-RET | LC-2/ad | ~50 |
| RXDX-105 | CCDC6-RET | LC-2/ad | ~10 |
| LOX-18228 | KIF5B-RET | HEK293 | 0.9 |
| LOX-18228 | KIF5B-RET (G810S) | HEK293 | 5.8 |
Mandatory Visualizations
Caption: Simplified RET signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Detailed Protocol: IC50 Determination of this compound using MTT Assay
This protocol outlines the steps for determining the IC50 value of this compound in an adherent cancer cell line with a known RET alteration (e.g., LC-2/ad, TT cells).
Materials:
-
This compound compound
-
RET-dependent adherent cancer cell line
-
Complete culture medium (e.g., RPMI-1640 + 10% FBS)
-
96-well flat-bottom plates
-
DMSO (cell culture grade)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: a. Harvest cells that are in the logarithmic growth phase. b. Perform a cell count and determine cell viability (should be >95%). c. Adjust the cell concentration to the desired seeding density (e.g., 3,000-8,000 cells/100 µL). The optimal density should be determined empirically for each cell line. d. Seed 100 µL of the cell suspension into each well of a 96-well plate. e. Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Preparation: a. Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM). b. Perform serial dilutions of the stock solution in complete culture medium to obtain a range of treatment concentrations. A common approach is a 10-point, 3-fold or 4-fold serial dilution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5% to avoid solvent toxicity.
-
Cell Treatment: a. Carefully remove the medium from the wells. b. Add 100 µL of the prepared this compound dilutions to the respective wells. c. Include wells with medium and DMSO only as a vehicle control, and wells with medium only as a negative control. d. Incubate the plate for the desired duration (e.g., 72 or 96 hours) at 37°C and 5% CO2.
-
MTT Assay: a. After the incubation period, add 10 µL of MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope. c. Carefully remove the medium containing MTT. d. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. e. Gently mix the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.
-
Data Acquisition and Analysis: a. Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. Plot the percentage of viability against the log of the this compound concentration. d. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to fit a sigmoidal dose-response curve and determine the IC50 value.
Caption: Experimental workflow for IC50 determination of this compound.
Troubleshooting Guides
This section provides solutions to common issues that may arise during the determination of the IC50 for this compound.
Issue 1: High Variability in Absorbance Readings Between Replicate Wells
-
Possible Cause: Inconsistent cell seeding, pipetting errors during compound addition, or edge effects in the multi-well plate.
-
Troubleshooting Steps:
-
Ensure a homogenous cell suspension: Gently mix the cell suspension before and during plating to ensure a uniform cell number in each well.
-
Pipetting Technique: Use calibrated pipettes and ensure proper technique to minimize volume errors. When adding the drug, add it to the side of the well and gently mix.
-
Avoid Edge Effects: To minimize edge effects, avoid using the outermost wells of the 96-well plate for experimental samples. Fill these wells with sterile PBS or media.
-
Issue 2: No Dose-Dependent Inhibition Observed
-
Possible Cause: The concentration range of this compound is too high or too low, the compound has degraded, or the chosen cell line is not dependent on RET signaling.
-
Troubleshooting Steps:
-
Adjust Concentration Range: Perform a preliminary range-finding experiment with a wide range of concentrations (e.g., from 0.1 nM to 10 µM) to identify the inhibitory range.
-
Verify Compound Integrity: Ensure that the this compound stock solution is properly stored (typically at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles) and has not degraded. Prepare fresh dilutions for each experiment.
-
Confirm Cell Line Sensitivity: Use a positive control cell line known to be sensitive to RET inhibition. Verify the expression and activation of RET in your experimental cell line via Western blot (checking for phospho-RET levels).
-
Issue 3: Poor Cell Health or Low Viability in Control Wells
-
Possible Cause: Suboptimal cell culture conditions, low seeding density, issues with the culture medium, or high DMSO concentration.
-
Troubleshooting Steps:
-
Optimize Seeding Density: Determine the optimal seeding density for your cell line to ensure logarithmic growth throughout the experiment.
-
Check Culture Conditions: Ensure the incubator has the correct temperature (37°C), CO2 levels (typically 5%), and humidity.
-
Verify Media Quality: Use fresh, pre-warmed media and serum. Ensure all media components are within their expiry dates.
-
Check DMSO Concentration: Ensure the final DMSO concentration in the culture medium is low (ideally <0.1%, and not exceeding 0.5%) to avoid solvent toxicity.
-
Issue 4: this compound Solubility or Stability Issues
-
Possible Cause: The compound is precipitating out of solution at higher concentrations or is unstable in the culture medium.
-
Troubleshooting Steps:
-
Solvent and Concentration: this compound is typically dissolved in DMSO. Ensure the final DMSO concentration in the culture medium is kept to a minimum.
-
Visual Inspection: Before adding to the cells, visually inspect the drug dilutions for any signs of precipitation.
-
Fresh Dilutions: Prepare fresh serial dilutions of this compound from a concentrated stock for each experiment to avoid degradation.
-
Media Components: Some components in culture media, especially serum, can interact with compounds. If stability is a concern, consider reducing the serum concentration or using a serum-free medium for the duration of the drug treatment, if appropriate for your cell line.
-
Caption: A decision tree for troubleshooting common IC50 experiment issues.
References
Technical Support Center: Ret-IN-19 Stability and Degradation
Welcome to the technical support center for Ret-IN-19. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the stability and degradation of this novel RET inhibitor. The following information provides general guidance based on best practices for handling similar small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to have precipitated after storage. What should I do?
A1: Precipitation of small molecule inhibitors from solution is a common issue. Here are some troubleshooting steps:
-
Gentle Warming: Warm the solution to 30-37°C in a water bath for 10-15 minutes. Many compounds have increased solubility at slightly elevated temperatures.
-
Sonication: Use a bath sonicator for 5-10 minutes to help redissolve the compound.
-
Vortexing: Vigorous vortexing can also aid in resuspending the compound.
-
Solvent Check: Ensure you are using a high-purity, anhydrous solvent. The presence of water in aprotic polar solvents like DMSO can significantly decrease the solubility of many organic compounds.
If precipitation persists, the concentration of your stock solution may be too high for the chosen solvent and storage temperature. Consider preparing a fresh, lower-concentration stock solution.
Q2: I am observing a decrease in the activity of this compound in my cell-based assays over time. Could this be a stability issue?
A2: Yes, a decline in activity can be indicative of compound degradation. Several factors can contribute to this:
-
Aqueous Stability: Many small molecules are susceptible to hydrolysis in aqueous media. The stability of this compound in your cell culture medium at 37°C should be determined. It is recommended to prepare fresh dilutions of the compound from a frozen stock solution for each experiment.
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles of stock solutions can lead to degradation. Aliquot your stock solutions into single-use volumes to minimize this.
-
Light Sensitivity: Some compounds are light-sensitive. Protect your stock solutions and experimental samples from light by using amber vials and minimizing exposure to ambient light.
-
Oxidation: The presence of oxidizing agents or exposure to air for extended periods can degrade sensitive compounds.
Q3: What is the recommended solvent and storage condition for this compound stock solutions?
A3: While specific data for this compound is not available, a common solvent for similar inhibitors is dimethyl sulfoxide (DMSO).
-
Solvent: Use anhydrous, high-purity DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
-
Storage: Store the DMSO stock solution in tightly sealed vials at -20°C or -80°C. Aliquot into smaller volumes to avoid multiple freeze-thaw cycles.
Q4: How can I assess the stability of this compound in my specific experimental conditions?
A4: You can perform a simple stability study. Incubate this compound in your experimental buffer or cell culture medium under the same conditions as your assay (e.g., temperature, CO2 levels) for various time points. At each time point, analyze the remaining concentration of the intact compound using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guide: Common Experimental Issues
| Problem | Possible Cause | Recommended Solution |
| Inconsistent assay results | Compound degradation in aqueous solution. | Prepare fresh dilutions from a frozen DMSO stock for each experiment. Minimize the incubation time of the compound in aqueous media before adding to the assay. |
| Inaccurate pipetting of viscous DMSO stock. | Use positive displacement pipettes or reverse pipetting techniques for accurate handling of DMSO solutions. | |
| Precipitation in aqueous buffer | Poor aqueous solubility of the compound. | Lower the final concentration of this compound in the assay. Consider using a surfactant like Tween-20 or Pluronic F-68 (at low, non-toxic concentrations) in your buffer to improve solubility. |
| Loss of compound during handling | Adsorption to plasticware. | Use low-adhesion polypropylene tubes and pipette tips. Pre-rinsing pipette tips with the solution can also help. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of this compound in a sterile, chemical-resistant vial.
-
Add the appropriate volume of anhydrous, high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming (to 30°C) or sonication may be used if necessary.
-
Aliquot the stock solution into single-use, light-protected (amber) vials.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Assessing Aqueous Stability of this compound by HPLC
-
Prepare a solution of this compound in your experimental aqueous buffer at the final assay concentration.
-
Incubate the solution under your experimental conditions (e.g., 37°C).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Immediately quench any potential degradation by adding an equal volume of cold acetonitrile or methanol and store at -20°C until analysis.
-
Analyze the samples by a suitable reverse-phase HPLC method to determine the peak area of the intact this compound.
-
Plot the percentage of the remaining this compound against time to determine its stability profile.
Visualizing Workflows and Pathways
Caption: Troubleshooting workflow for poor compound solubility.
Caption: Workflow for assessing the aqueous stability of this compound.
Disclaimer: The information provided here is a general guide for a novel research compound. Specific stability and degradation characteristics of this compound should be determined experimentally. Always refer to the manufacturer's specific handling and storage recommendations if available.
troubleshooting Ret-IN-19 insolubility in DMSO
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ret-IN-19.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in DMSO. What should I do?
A1: When encountering solubility issues with this compound in DMSO, it is important to systematically assess several factors. First, verify the purity of your this compound compound. Ensure the DMSO you are using is high-purity and anhydrous, as absorbed water can significantly reduce its effectiveness as a solvent.[1] For initial troubleshooting, gentle warming (e.g., to 37°C) or sonication in a water bath can facilitate dissolution.[1][2]
Q2: Could the quality of the DMSO be the cause of the insolubility?
A2: Absolutely. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air.[1] This absorbed water can decrease its ability to dissolve certain organic compounds. It is always recommended to use fresh, anhydrous, high-purity DMSO.[1] Store your DMSO in a tightly sealed container in a dry environment to maintain its quality.
Q3: I've tried warming the solution and using fresh DMSO, but the this compound still won't dissolve. What are my next steps?
A3: If initial methods are unsuccessful, consider preparing a more dilute stock solution. It's possible that the intended concentration of your solution exceeds the solubility limit of this compound in DMSO. If your experimental design allows, you could also consider alternative solvents, though their compatibility with your specific assay must be verified.
Q4: My this compound dissolves in DMSO but precipitates when I add it to my aqueous buffer or cell culture medium. How can I prevent this?
A4: This common issue is known as "salting out." To prevent this, it is advisable to first perform serial dilutions of your DMSO stock solution in DMSO to get closer to your final concentration. Then, add the most diluted DMSO solution to your aqueous medium. This gradual decrease in DMSO concentration can help keep the compound in solution. Most cell lines can tolerate a final DMSO concentration of up to 0.1%.
Troubleshooting Guide
The following table summarizes troubleshooting steps for this compound insolubility in DMSO.
| Problem | Potential Cause | Suggested Solution | Expected Outcome |
| This compound powder does not dissolve in DMSO. | Compound concentration exceeds solubility limit. | Prepare a more dilute stock solution (e.g., try 5 mM or 1 mM if 10 mM is problematic). | The compound dissolves completely at a lower concentration. |
| Low kinetic energy. | Gently warm the solution in a 37°C water bath for 5-10 minutes with intermittent vortexing. | Increased kinetic energy helps overcome the solid's lattice energy, leading to dissolution. | |
| Aggregated compound particles. | Place the vial in a water bath sonicator for 10-15 minutes. | Sonication helps to break up compound aggregates and facilitate solvation. | |
| Hygroscopic DMSO. | Use a fresh, unopened bottle of anhydrous, high-purity DMSO. | The compound dissolves in the fresh, water-free DMSO. | |
| This compound precipitates upon addition to aqueous media. | Rapid change in solvent polarity. | Perform serial dilutions of the DMSO stock in DMSO to a lower concentration before the final dilution into the aqueous buffer. | Gradual dilution minimizes the "salting out" effect, keeping the compound in solution. |
| Final DMSO concentration is too low. | Ensure the final DMSO concentration in the aqueous medium is sufficient to maintain solubility while remaining non-toxic to cells (typically ≤ 0.1%). | The compound remains dissolved at an optimized final DMSO concentration. |
Experimental Protocols
Protocol for Dissolving this compound in DMSO
-
Preparation:
-
Bring the this compound vial and anhydrous, high-purity DMSO to room temperature.
-
Calculate the required volume of DMSO to achieve the desired stock concentration.
-
-
Dissolution:
-
Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortex the vial vigorously for 1-2 minutes.
-
-
Troubleshooting (if necessary):
-
Gentle Heating: If the compound is not fully dissolved, place the vial in a 37°C water bath for 5-10 minutes. Vortex intermittently.
-
Sonication: If insolubility persists, place the vial in a water bath sonicator for 10-15 minutes.
-
-
Verification:
-
Visually inspect the solution against a light source to ensure it is clear and free of any visible particles.
-
-
Storage:
-
Store the stock solution as recommended on the product datasheet, typically at -20°C or -80°C, protected from light and moisture.
-
Visualizations
Troubleshooting Workflow for this compound Insolubility
Caption: Troubleshooting workflow for this compound insolubility.
RET Signaling Pathway
The RET receptor tyrosine kinase, upon activation by ligands such as GDNF, triggers downstream signaling cascades including the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and differentiation. Aberrant activation of the RET pathway is implicated in various cancers.
Caption: Simplified RET signaling pathway and the inhibitory action of this compound.
References
Technical Support Center: Acquired Resistance to RET Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating acquired resistance mechanisms to RET inhibitors.
Frequently Asked Questions (FAQs)
Q1: My RET-driven cancer cell line is showing reduced sensitivity to a selective RET inhibitor (e.g., selpercatinib, pralsetinib) after prolonged treatment. What are the likely mechanisms of resistance?
A1: Acquired resistance to selective RET inhibitors can be broadly categorized into two main types: on-target resistance and off-target (or bypass) resistance[1][2].
-
On-target resistance involves genetic alterations within the RET gene itself, which prevent the inhibitor from binding effectively. The most common on-target mechanisms are point mutations in the RET kinase domain[2][3].
-
Off-target (bypass) resistance occurs when the cancer cells activate alternative signaling pathways to maintain growth and survival, thereby circumventing the need for RET signaling[2]. This is the more common mechanism of resistance.
To determine the specific mechanism in your cell line, you will need to perform further molecular analyses as outlined in the troubleshooting guide below.
Q2: What are the most common on-target RET mutations that confer resistance to selpercatinib and pralsetinib?
A2: The most frequently reported on-target resistance mutations occur at the solvent front and gatekeeper regions of the RET kinase domain. These mutations sterically hinder the binding of selective RET inhibitors. Key mutations include:
-
Solvent Front Mutations: Substitutions at the Glycine 810 (G810) residue (e.g., G810S, G810R, G810C) are a recurrent mechanism of resistance to both selpercatinib and pralsetinib. These mutations are found in approximately 10-25% of resistant cases.
-
Gatekeeper Mutations: While historically significant for resistance to older multi-kinase inhibitors, mutations at the Valine 804 (V804) residue (e.g., V804M, V804L) are less common with the newer selective inhibitors but can still occur.
-
Other Mutations: Less frequent mutations have been identified in other regions, such as the hinge region (Y806C/N) and the roof of the ATP-binding pocket (L730I).
Q3: Which bypass signaling pathways are most commonly activated in RET inhibitor-resistant cancers?
A3: Reactivation of the MAPK pathway is a central theme in bypass resistance. This is often achieved through the amplification or mutation of other oncogenes. The most prevalent bypass mechanisms include:
-
MET Amplification: This is a common off-target resistance mechanism observed in patients with RET fusion-positive non-small cell lung cancer (NSCLC) who have progressed on selpercatinib or pralsetinib.
-
KRAS Amplification or Mutation: Acquired KRAS alterations can also drive resistance.
-
Other Receptor Tyrosine Kinase (RTK) Activation: Amplification or activation of other RTKs like FGFR1, HER2, EGFR, and AXL have also been reported to confer resistance.
Q4: We've identified a potential resistance mechanism. How can we functionally validate it?
A4: To functionally validate a suspected resistance mechanism, you can perform several key experiments:
-
Introduce the mutation: Engineer a sensitive parental cell line to express the identified mutation (e.g., RET G810S or an activated form of MET).
-
Assess drug sensitivity: Perform cell viability assays (e.g., MTT or CellTiter-Glo) to compare the IC50 values of the engineered cells to the parental cells. A significant increase in the IC50 for the RET inhibitor would validate the role of the mutation in resistance.
-
Inhibit the bypass pathway: If a bypass pathway is suspected (e.g., MET amplification), treat the resistant cells with a combination of the RET inhibitor and an inhibitor of the bypass pathway (e.g., selpercatinib + crizotinib for MET). A restored sensitivity to the RET inhibitor would confirm the bypass mechanism.
-
In vivo modeling: Use patient-derived xenograft (PDX) models to confirm the resistance mechanism in a more complex biological system.
Troubleshooting Guides
Guide 1: Investigating the Cause of Acquired Resistance
Problem: Your previously sensitive RET-driven cell line or PDX model is now showing signs of resistance to a selective RET inhibitor.
Workflow:
Caption: Workflow for investigating acquired RET inhibitor resistance.
Guide 2: Western Blot Indicates Continued RET Phosphorylation Despite Treatment
Problem: You are treating your resistant cells with a selective RET inhibitor, but your Western blot still shows a strong signal for phosphorylated RET (p-RET).
Possible Causes & Solutions:
-
On-Target Mutation: A mutation in the RET kinase domain (e.g., G810S) may be present, preventing the inhibitor from binding and suppressing kinase activity.
-
Solution: Sequence the RET gene in your resistant cells to check for known resistance mutations.
-
-
Incorrect Inhibitor Concentration: The concentration of the inhibitor may be insufficient to fully suppress RET signaling in the resistant clone.
-
Solution: Perform a dose-response experiment and increase the inhibitor concentration to see if p-RET levels decrease.
-
-
Experimental Artifact: Issues with antibodies or buffers can lead to misleading results.
-
Solution: Run appropriate controls, including a sensitive parental cell line and an untreated resistant cell line, to ensure the validity of your results.
-
Quantitative Data Summary
Table 1: Frequency of Acquired Resistance Mechanisms to Selective RET Inhibitors (Selpercatinib/Pralsetinib)
| Resistance Mechanism | Type | Frequency in Resistant Cases | Cancer Types | Citations |
| RET Solvent Front Mutations (G810X) | On-Target | ~20-25% | NSCLC, MTC | |
| MET Amplification | Bypass | ~15% | NSCLC | |
| KRAS Mutation/Amplification | Bypass | Rare | NSCLC | |
| Other Bypass Mechanisms | Bypass | Variable | NSCLC, MTC | |
| Unknown | N/A | ~40-60% | NSCLC, MTC |
Table 2: In Vitro IC50 Values for Selpercatinib Against Resistant RET Mutations
| Cell Line Model | RET Alteration | Selpercatinib IC50 (nM) | Fold Increase vs. WT | Citation |
| Ba/F3 | KIF5B-RET (WT) | ~1-5 | N/A | |
| Ba/F3 | KIF5B-RET G810S | 149.8 - 2744.0 | 18x to 334x | |
| Ba/F3 | KIF5B-RET G810R | 149.8 - 2744.0 | 18x to 334x | |
| Ba/F3 | KIF5B-RET G810C | 149.8 - 2744.0 | 18x to 334x | |
| Ba/F3 | KIF5B-RET Y806C | 149.8 - 2744.0 | 18x to 334x |
Key Experimental Protocols
Protocol 1: Next-Generation Sequencing (NGS) for Resistance Mutation Detection
This protocol provides a general workflow for identifying genomic alterations in resistant cell lines or tumor tissue.
-
Sample Preparation:
-
Cell Lines: Harvest at least 1 million resistant cells and corresponding parental cells.
-
Tissue/Plasma: Use FFPE tissue sections or circulating tumor DNA (ctDNA) isolated from plasma.
-
-
Nucleic Acid Extraction: Isolate high-quality genomic DNA and total RNA from your samples.
-
Library Preparation: Prepare sequencing libraries using a commercial kit. For targeted sequencing, use a gene panel that includes RET and other common cancer driver genes (MET, KRAS, EGFR, BRAF, etc.). RNA-based sequencing is preferred for detecting fusion events.
-
Sequencing: Sequence the libraries on a compatible platform (e.g., Illumina).
-
Data Analysis:
-
Align reads to the human reference genome.
-
Call somatic single nucleotide variants (SNVs), insertions/deletions (indels), and copy number variations (CNVs).
-
For RNA-seq, use fusion-calling algorithms to detect novel gene fusions.
-
Compare the genomic landscape of the resistant sample to the pre-treatment or parental sample to identify acquired alterations.
-
Protocol 2: Western Blotting for Bypass Signaling Pathway Analysis
This protocol is for assessing the activation state of key proteins in potential bypass pathways.
-
Cell Lysis:
-
Culture sensitive and resistant cells to ~80% confluency. Treat with the RET inhibitor for a specified time (e.g., 2-24 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, transfer to a microcentrifuge tube, and sonicate briefly to shear DNA.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE:
-
Normalize protein amounts for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Include a molecular weight marker.
-
Run the gel until adequate separation is achieved.
-
-
Protein Transfer: Transfer the proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:
-
p-RET (Y905), Total RET
-
p-MET (Y1234/1235), Total MET
-
p-ERK1/2 (T202/Y204), Total ERK1/2
-
p-AKT (S473), Total AKT
-
GAPDH or β-actin (as a loading control)
-
-
Wash the membrane 3 times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash 3 times with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system. Quantify band intensity relative to the loading control.
Caption: On-target resistance via RET kinase domain mutations.
Protocol 3: Cell Viability (MTT/CTG) Assay
This assay measures the dose-dependent effect of an inhibitor on cell proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of the RET inhibitor (and/or bypass pathway inhibitor). Replace the culture medium with medium containing the various drug concentrations. Include a vehicle-only control.
-
Incubation: Incubate the plate for 72 hours (or an empirically determined optimal time).
-
Assay:
-
For MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Add solubilization solution (e.g., DMSO) and read the absorbance at 570 nm.
-
For CellTiter-Glo (CTG) Assay: Add CellTiter-Glo reagent to each well, incubate for 10 minutes, and read the luminescence.
-
-
Data Analysis:
-
Normalize the readings to the vehicle-only control wells.
-
Plot the normalized viability against the log of the inhibitor concentration.
-
Use a non-linear regression model to calculate the IC50 value (the concentration of inhibitor required to reduce cell viability by 50%).
-
Protocol 4: Patient-Derived Xenograft (PDX) Model Establishment
PDX models are created by implanting fresh patient tumor tissue into immunodeficient mice and are valuable for in vivo drug testing and resistance studies.
-
Tumor Acquisition: Obtain fresh, sterile tumor tissue from a patient biopsy or surgical resection under appropriate ethical guidelines.
-
Implantation:
-
Anesthetize an immunodeficient mouse (e.g., NOD/SCID or NSG).
-
Implant a small fragment (~2-3 mm³) of the tumor tissue subcutaneously into the flank of the mouse.
-
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth by measuring tumor volume with calipers.
-
Passaging: Once the tumor reaches a specific size (e.g., ~1000-1500 mm³), sacrifice the mouse, excise the tumor, and passage it into new recipient mice for expansion.
-
Model Characterization: After several passages, characterize the PDX model by comparing its histology and genomic profile to the original patient tumor to ensure fidelity.
-
Drug Efficacy Studies: Once the PDX line is established and expanded, randomize tumor-bearing mice into treatment cohorts (e.g., vehicle, RET inhibitor, combination therapy) to evaluate anti-tumor efficacy and investigate resistance mechanisms upon relapse.
Caption: Bypass resistance through activation of parallel signaling pathways.
References
Technical Support Center: Ret-IN-19 Animal Studies
Welcome to the technical support center for Ret-IN-19. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and minimizing potential toxicities during in vivo animal studies with this compound, a novel RET inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase. In normal physiology, the RET receptor is activated upon binding of a glial cell line-derived neurotrophic factor (GDNF) family ligand and a co-receptor of the GDNF family receptor alpha (GFRα) family. This leads to RET dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[1][2][3][4] These phosphorylated tyrosines serve as docking sites for various adaptor proteins, activating downstream signaling pathways such as RAS/MAPK, PI3K/AKT, and JAK/STAT, which are crucial for cell proliferation, survival, and differentiation.[1] In several cancers, including non-small cell lung cancer and thyroid carcinomas, RET can be constitutively activated due to mutations or chromosomal rearrangements, leading to uncontrolled cell growth. This compound is designed to bind to the ATP-binding pocket of the RET kinase domain, preventing its phosphorylation and subsequent activation of downstream oncogenic signaling.
Q2: What are the common toxicities observed with RET inhibitors in animal studies?
While highly selective RET inhibitors like selpercatinib and pralsetinib have a more tolerable safety profile compared to multi-kinase inhibitors, they are still associated with adverse events in both preclinical and clinical settings. Common toxicities can be attributed to on-target inhibition of endogenous RET in healthy tissues or off-target kinase inhibition. Based on data from similar novel RET inhibitors, potential toxicities for this compound in animal studies may include:
-
Hepatotoxicity: Elevated liver transaminases (ALT, AST) are a common finding with tyrosine kinase inhibitors.
-
Hematologic Toxicities: Anemia and neutropenia have been observed with selective RET inhibitors.
-
Gastrointestinal Issues: Diarrhea and constipation are frequently reported side effects.
-
Hypertension: Increased blood pressure can occur due to inhibition of vascular endothelial growth factor receptors (VEGFR) or other off-target kinases.
-
Fatigue and Weight Loss: Non-specific signs of toxicity such as lethargy and reduced body weight are important to monitor.
It is crucial to establish a baseline for all these parameters before starting treatment and monitor the animals closely throughout the study.
Q3: How can I mitigate potential off-target toxicities of this compound?
Minimizing off-target effects is key to reducing toxicity. Here are some strategies:
-
Dose Optimization: Conduct dose-range-finding studies to identify the minimum effective dose with the lowest toxicity. A short break in therapy can sometimes help mitigate side effects and allow for restarting at the same dose.
-
Formulation Development: The formulation of this compound can significantly impact its absorption, distribution, metabolism, and excretion (ADME) profile, and consequently its toxicity. For compounds with low aqueous solubility, formulations such as nanocrystal suspensions or amorphous solid dispersions can improve bioavailability and may allow for lower, less toxic doses.
-
Supportive Care: Proactive management of side effects is crucial. For instance, anti-diarrheal agents can be used to manage gastrointestinal toxicity, and antihypertensive medications can control blood pressure.
-
Understanding the Kinase Profile: A thorough in vitro kinase panel for this compound can help predict potential off-target effects and guide monitoring strategies. Off-target effects can sometimes lead to paradoxical pathway activation.
Troubleshooting Guides
Guide 1: Managing Elevated Liver Enzymes
Issue: You observe a significant increase in serum ALT and AST levels in animals treated with this compound.
Possible Causes:
-
Hepatotoxicity: Direct drug-induced liver injury.
-
Off-target Kinase Inhibition: Inhibition of kinases crucial for hepatocyte health.
-
Metabolite-Induced Toxicity: Toxic metabolites of this compound may be formed in the liver.
Troubleshooting Steps:
-
Confirm the Finding: Repeat the liver function tests to rule out sample handling errors.
-
Dose Reduction: Consider reducing the dose of this compound in a subset of animals to see if the enzyme levels decrease.
-
Histopathology: At the end of the study, or if signs of severe toxicity appear, perform a thorough histopathological examination of the liver tissue to assess for necrosis, inflammation, or other abnormalities.
-
Investigate Metabolism: If possible, conduct in vitro metabolism studies using liver microsomes to identify potential toxic metabolites.
Example Data: Dose-Dependent Hepatotoxicity of this compound in Mice
| Dose (mg/kg/day) | Mean ALT (U/L) | Mean AST (U/L) | Observations |
| Vehicle Control | 35 | 50 | No adverse effects observed. |
| 10 | 45 | 60 | Mild, non-significant elevation. |
| 30 | 150 | 200 | Significant elevation, reversible upon treatment cessation. |
| 100 | 400 | 550 | Severe elevation, associated with weight loss. |
Note: This is representative data for a novel RET inhibitor and should be adapted based on actual experimental findings.
Guide 2: Addressing Weight Loss and Dehydration
Issue: Animals treated with this compound are showing significant weight loss and signs of dehydration (e.g., scruffy coat, sunken eyes).
Possible Causes:
-
Gastrointestinal Toxicity: Diarrhea and/or reduced food and water intake.
-
Systemic Toxicity: General malaise leading to decreased appetite.
-
Off-target Effects: Inhibition of kinases involved in metabolic regulation.
Troubleshooting Steps:
-
Monitor Food and Water Intake: Quantify daily consumption to determine if anorexia is the primary cause.
-
Assess for Diarrhea: Check for loose or watery stools. If present, consider supportive care with anti-diarrheal medication and subcutaneous fluid administration to prevent dehydration.
-
Dose Interruption/Reduction: Temporarily halt or lower the dose of this compound to see if the animals recover.
-
Palatable Diet: Provide a more palatable, high-calorie diet to encourage eating.
-
Blood Chemistry: Analyze blood samples for electrolyte imbalances and signs of kidney dysfunction, which can be secondary to dehydration.
Experimental Protocols
Protocol 1: In Vivo Efficacy and Toxicity Study in a Mouse Xenograft Model
Objective: To evaluate the anti-tumor efficacy and tolerability of this compound in a patient-derived xenograft (PDX) model of RET-fusion positive non-small cell lung cancer.
Methodology:
-
Animal Model: Female athymic nude mice, 6-8 weeks old.
-
Tumor Implantation: Subcutaneously implant 1x10^6 cells from a RET-fusion positive cell line (e.g., derived from a PDX model).
-
Treatment Groups: Once tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose in water) administered orally, once daily.
-
Group 2: this compound at 10 mg/kg, formulated in vehicle, administered orally, once daily.
-
Group 3: this compound at 30 mg/kg, formulated in vehicle, administered orally, once daily.
-
-
Dosing and Monitoring:
-
Administer the assigned treatment for 21 consecutive days.
-
Measure tumor volume with calipers twice weekly.
-
Record body weight twice weekly.
-
Perform clinical observations daily for signs of toxicity.
-
-
Endpoint and Analysis:
-
At the end of the treatment period, collect blood for complete blood count and serum chemistry analysis.
-
Euthanize the animals and collect tumors and major organs (liver, spleen, kidneys, heart, lungs) for histopathological analysis.
-
Compare tumor growth inhibition and toxicity profiles between the groups.
-
Visualizations
RET Signaling Pathway
Caption: Simplified RET signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Toxicity Assessment
Caption: General workflow for an in vivo efficacy and toxicity study.
References
- 1. researchgate.net [researchgate.net]
- 2. RET Inhibitors in RET Fusion-Positive Lung Cancers: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies for mitigating adverse events related to selective RET inhibitors in patients with RET-altered cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical development of RET inhibitors in RET-rearranged non-small cell lung cancer: Update - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Ret-IN-19 Bioavailability for In Vivo Use
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo bioavailability of the hypothetical research compound Ret-IN-19.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges affecting the in vivo bioavailability of hydrophobic compounds like this compound?
Poor in vivo bioavailability of hydrophobic compounds primarily stems from two key physicochemical properties: low aqueous solubility and poor membrane permeability.[1][2][3] Low solubility limits the dissolution of the compound in gastrointestinal fluids, which is a prerequisite for absorption.[1][2] Poor permeability hinders the ability of the dissolved compound to cross the intestinal epithelial barrier and enter systemic circulation. Additionally, factors like first-pass metabolism in the liver can significantly reduce the amount of active compound that reaches the bloodstream.
Q2: What are the initial steps to consider when poor bioavailability of this compound is observed?
When encountering poor bioavailability, a systematic approach is recommended. First, confirm the physicochemical properties of this compound, including its aqueous solubility and permeability. Based on the Biopharmaceutical Classification System (BCS), drugs are categorized by their solubility and permeability characteristics, which can guide formulation strategies. For instance, if solubility is the primary issue, formulation strategies should focus on enhancing dissolution. If permeability is the limiting factor, approaches to improve membrane transport should be investigated.
Q3: Which formulation strategies can be employed to enhance the oral bioavailability of this compound?
Several formulation strategies can be explored to improve the oral bioavailability of poorly soluble compounds:
-
Solid Dispersions: Combining the drug with a hydrophilic carrier can create a more soluble amorphous form.
-
Nanotechnology-based Formulations: Nanocarriers like nanoparticles, nanocrystals, and liposomes can improve solubility and protect the drug from premature degradation.
-
Lipid-based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic drugs by forming fine nanoemulsions in the gastrointestinal tract.
-
Prodrug Approach: Chemical modification of the drug into an inactive derivative (prodrug) can improve properties like solubility or permeability, with the active drug being released in vivo.
-
Use of Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic drugs, thereby increasing their apparent water solubility.
Q4: How critical is the choice of administration route for in vivo studies with this compound?
The route of administration is a critical factor that can significantly influence drug exposure and study outcomes. While oral administration is common, alternative routes should be considered if oral bioavailability is low or if first-pass metabolism is a concern. Intravenous (IV) administration is often used as a reference to determine absolute bioavailability as it bypasses absorption barriers. Other routes like intraperitoneal (IP), subcutaneous (SC), and retro-orbital (RO) injections can offer practical alternatives for preclinical studies in rodents, though their absorption kinetics may differ.
Troubleshooting Guides
Issue 1: Low and Variable Plasma Concentrations of this compound After Oral Administration
| Potential Cause | Troubleshooting Step |
| Poor aqueous solubility | Characterize the solubility of this compound at different pH values relevant to the gastrointestinal tract. Develop and test solubility-enhancing formulations such as solid dispersions, nanosuspensions, or lipid-based formulations. |
| Low permeability | Conduct in vitro permeability assays (e.g., Caco-2) to assess the membrane permeability of this compound. If permeability is low, consider formulation strategies that include permeation enhancers or investigate the potential for efflux transporter involvement. |
| First-pass metabolism | Investigate the metabolic stability of this compound using in vitro liver microsome assays. If metabolism is high, consider alternative routes of administration that bypass the liver (e.g., intravenous, subcutaneous) or co-administration with a metabolic inhibitor if appropriate for the study. |
| Inadequate formulation for in vivo delivery | Ensure the vehicle used for oral gavage is appropriate for a hydrophobic compound. Consider using vehicles containing solubilizing agents like PEG-400, propylene glycol, or cyclodextrins. |
Issue 2: Inconsistent Results Between In Vitro and In Vivo Experiments
| Potential Cause | Troubleshooting Step |
| In vitro conditions do not reflect the in vivo environment | Refine in vitro dissolution and permeability assays to better mimic physiological conditions, for example by using simulated gastric and intestinal fluids (FaSSIF/FeSSIF). |
| Animal model variability | Ensure consistency in animal handling, dosing procedures, and sampling times. Factors such as the dietary state of the animals (fasted vs. fed) can significantly impact drug absorption and should be controlled. |
| Compound instability | Assess the stability of this compound in the formulation vehicle and under physiological conditions (e.g., in plasma and gastrointestinal fluids). |
Quantitative Data Summary
Table 1: Hypothetical Pharmacokinetic Parameters of this compound with Different Oral Formulations in Rats
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 50 | 150 ± 35 | 2.0 | 450 ± 90 | 100 (Reference) |
| Nanosuspension | 50 | 600 ± 120 | 1.5 | 2250 ± 450 | 500 |
| Solid Dispersion | 50 | 950 ± 200 | 1.0 | 4750 ± 980 | 1055 |
| SEDDS | 50 | 1200 ± 250 | 1.0 | 6000 ± 1100 | 1333 |
Table 2: Hypothetical Solubility and Permeability Data for this compound
| Parameter | Value | Method |
| Aqueous Solubility (pH 7.4) | < 1 µg/mL | Thermodynamic Solubility Assay |
| Caco-2 Permeability (Papp A→B) | 0.5 x 10⁻⁶ cm/s | Caco-2 Cell Monolayer Assay |
| Efflux Ratio (Papp B→A / Papp A→B) | 5.2 | Caco-2 Cell Monolayer Assay |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell®) for 21-25 days to allow for differentiation into a monolayer with tight junctions.
-
Monolayer Integrity Test: Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Permeability Measurement (Apical to Basolateral):
-
Add this compound solution (in a transport buffer) to the apical (A) side of the monolayer.
-
At predetermined time points, collect samples from the basolateral (B) side.
-
Analyze the concentration of this compound in the collected samples using a suitable analytical method (e.g., LC-MS/MS).
-
-
Permeability Measurement (Basolateral to Apical):
-
Add this compound solution to the basolateral (B) side.
-
Collect samples from the apical (A) side at the same time points.
-
Analyze the concentration of this compound.
-
-
Calculation: Calculate the apparent permeability coefficient (Papp) and the efflux ratio.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animal Acclimatization: Acclimatize male Sprague-Dawley rats for at least one week before the experiment.
-
Formulation Preparation: Prepare the desired formulation of this compound (e.g., aqueous suspension, solid dispersion).
-
Dosing:
-
For oral administration, administer the formulation via oral gavage at the target dose.
-
For intravenous administration, administer a solubilized form of this compound via the tail vein.
-
-
Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
Visualizations
Caption: Hypothetical signaling pathway of the RET receptor tyrosine kinase and the inhibitory action of this compound.
Caption: Experimental workflow for improving the bioavailability of a research compound.
Caption: Logical workflow for troubleshooting inconsistent in vivo experimental results.
References
Technical Support Center: Strategies for Preventing Resistance to RET Inhibitors
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing and overcoming resistance to RET inhibitors, with a special note on the novel inhibitor Ret-IN-19.
A Note on this compound:
This compound is a potent preclinical inhibitor of RET kinase. Available data indicates that it effectively inhibits wild-type RET and the V804M gatekeeper resistance mutant. However, as of late 2025, there is a lack of publicly available research on its use in combination therapies to prevent or overcome drug resistance. Therefore, this guide focuses on established principles of resistance to selective RET inhibitors and generalizable combination strategies, which may be applicable to the future development of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to selective RET inhibitors like selpercatinib and pralsetinib?
Acquired resistance to selective RET inhibitors typically falls into two main categories:
-
On-target resistance: This involves the development of new mutations in the RET gene itself that interfere with drug binding. The most frequently reported on-target resistance mutations are located at the solvent front of the ATP-binding pocket, such as mutations at the G810 residue.[1][2][3] These mutations can sterically hinder the binding of the inhibitor.
-
Off-target (or bypass) resistance: This occurs when cancer cells activate alternative signaling pathways to bypass their dependence on RET signaling for growth and survival.[1] The most common bypass mechanism is the amplification of the MET proto-oncogene, which leads to the activation of downstream pathways like MAPK and PI3K/AKT, rendering the inhibition of RET ineffective.[4] Other bypass mechanisms include activating mutations in genes like KRAS, BRAF, or amplifications of FGFR1 or HER2.
Q2: How can combination therapy help prevent or overcome resistance to RET inhibitors?
Combination therapy aims to simultaneously block the primary oncogenic driver (RET) and the emerging resistance pathway. For instance, in cases of MET-driven resistance, combining a selective RET inhibitor with a MET inhibitor can be an effective strategy. This dual inhibition can prevent the outgrowth of MET-amplified clones or resensitize resistant tumors to RET inhibition.
Q3: What is the rationale for combining a RET inhibitor with a MET inhibitor?
MET amplification can reactivate downstream signaling pathways like MAPK (ERK) and PI3K/AKT even when RET is effectively inhibited. By co-administering a MET inhibitor, both the primary RET signaling and the MET-driven bypass pathway are blocked, leading to a more comprehensive and durable anti-tumor response.
Troubleshooting Guide for Preclinical Experiments
Issue 1: My RET-fusion positive cancer cell line is showing decreased sensitivity to our selective RET inhibitor over time.
-
Possible Cause: Development of acquired resistance.
-
Troubleshooting Steps:
-
Sequence the RET gene: Analyze the kinase domain of the RET gene in the resistant cells to check for on-target mutations, particularly at the solvent front (e.g., G810 mutations).
-
Assess bypass pathway activation: Use techniques like Western blotting or phospho-RTK arrays to screen for the upregulation and activation of other receptor tyrosine kinases, such as MET, EGFR, or FGFR. Pay close attention to the phosphorylation status of downstream effectors like ERK and AKT.
-
Perform gene copy number analysis: Use digital PCR or FISH to determine if there is amplification of genes like MET or KRAS in the resistant cells.
-
Issue 2: I have identified MET amplification in my resistant cell line. How do I test the efficacy of a combination therapy?
-
Experimental Approach:
-
Select appropriate inhibitors: Choose a selective RET inhibitor and a MET inhibitor (e.g., crizotinib, capmatinib).
-
In vitro cell viability assays: Treat the resistant cells with the RET inhibitor alone, the MET inhibitor alone, and the combination of both at various concentrations. Use a synergistic scoring model (e.g., Bliss independence or Chou-Talalay) to determine if the combination is synergistic, additive, or antagonistic.
-
Signaling pathway analysis: Perform Western blotting to assess the effect of the single agents and the combination on the phosphorylation of RET, MET, and their downstream targets (e.g., p-ERK, p-AKT). An effective combination should suppress signaling in both pathways.
-
In vivo studies: If in vitro results are promising, test the combination therapy in a xenograft or patient-derived xenograft (PDX) model established from the resistant cells. Monitor tumor growth and perform pharmacodynamic studies on tumor tissue to confirm pathway inhibition.
-
Quantitative Data Summary
Table 1: Inhibitory Activity of this compound
| Target | IC50 (nM) |
| Wild-Type RET | 6.8 |
| RET V804M Mutant | 13.51 |
Source: MedChemExpress
Table 2: Mechanisms of Acquired Resistance to Selective RET Inhibitors
| Resistance Mechanism | Frequency in Resistant Patients | Key Genes Involved |
| On-Target (RET mutations) | ~10-25% | RET (G810 mutations) |
| Off-Target (Bypass) | Majority of cases | MET (amplification), KRAS (amplification/mutation) |
Data synthesized from multiple sources.
Experimental Protocols
Protocol: In Vitro Assessment of Combination Therapy for MET-Driven Resistance
-
Cell Culture: Culture RET-fusion positive cells and the derived resistant (MET-amplified) cells in appropriate media.
-
Drug Preparation: Prepare stock solutions of the selective RET inhibitor and the MET inhibitor in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations.
-
Cell Viability Assay (e.g., CellTiter-Glo®):
-
Seed cells in 96-well plates and allow them to attach overnight.
-
Treat the cells with a matrix of concentrations of the RET inhibitor, the MET inhibitor, and their combination. Include vehicle-only controls.
-
Incubate for 72 hours.
-
Measure cell viability according to the assay manufacturer's instructions.
-
Calculate IC50 values and use software like CompuSyn to determine synergy.
-
-
Western Blotting for Signaling Pathway Analysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the inhibitors (single agents and combination) at a fixed concentration (e.g., near the IC50) for a short duration (e.g., 2-4 hours).
-
Lyse the cells and quantify protein concentration.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against p-RET, total RET, p-MET, total MET, p-ERK, total ERK, p-AKT, and total AKT. Use a loading control like GAPDH or β-actin.
-
Incubate with appropriate secondary antibodies and visualize the protein bands.
-
Visualizations
Caption: Simplified RET signaling pathway.
References
Technical Support Center: Refining Ret-IN-19 Treatment Schedules for Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting long-term studies involving the selective RET inhibitor, Ret-IN-19.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase.[1][2] Alterations in the RET gene, such as fusions and point mutations, can lead to the continuous activation of the RET protein and downstream signaling pathways involved in cell proliferation and survival.[3][4] this compound works by blocking the kinase activity of altered RET proteins, thereby inhibiting tumor growth in cancers that are dependent on RET signaling.[1]
Q2: What are the most common adverse events observed with long-term this compound treatment in preclinical models?
A2: Based on data from selective RET inhibitors, common treatment-related adverse events (TRAEs) that may be anticipated in long-term studies include fatigue, diarrhea, hypertension, and elevated liver enzymes (ALT/AST). Edema and stomatitis have also been reported. While the specific profile of this compound may vary, it is crucial to monitor for these potential toxicities.
Q3: How should I adjust the this compound treatment schedule if I observe toxicity in my long-term in vivo study?
A3: If adverse events are observed, dose modifications, including dose reduction or temporary interruption of treatment, are recommended management strategies. For instance, in cases of Grade ≥3 toxicities, treatment should be withheld until the adverse event resolves to Grade 1 or baseline, after which treatment can be resumed at a reduced dose. It is essential to establish clear criteria for dose modification in your experimental protocol.
Q4: What is the likelihood of treatment discontinuation due to adverse events in long-term studies?
A4: In clinical trials with selective RET inhibitors like selpercatinib and pralsetinib, rates of treatment discontinuation due to treatment-related adverse events have been reported to be low, generally between 2% and 7%. This suggests that with appropriate monitoring and dose adjustments, long-term administration is often feasible.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Significant Body Weight Loss (>15%) in Animal Models | Drug toxicity, tumor burden, or dehydration. | 1. Temporarily interrupt this compound treatment. 2. Provide supportive care (e.g., hydration, nutritional supplements). 3. Once the animal recovers, consider resuming treatment at a reduced dose. 4. If weight loss persists, consider humane endpoints. |
| Elevated Liver Enzymes (ALT/AST) | Hepatotoxicity, a known side effect of some kinase inhibitors. | 1. Withhold this compound treatment. 2. Monitor liver enzymes weekly until they return to baseline or Grade 1. 3. Resume treatment at a reduced dose. |
| Hypertension | On-target or off-target effect of RET inhibition. | 1. Monitor blood pressure regularly. 2. If significant hypertension develops, consider dose reduction of this compound. |
| Tumor Regrowth After Initial Response | Development of acquired resistance. | 1. Investigate potential resistance mechanisms (e.g., secondary RET mutations). 2. Consider combination therapy with other agents to overcome resistance. 3. Evaluate alternative treatment strategies. |
Experimental Protocols
Long-Term In Vivo Xenograft Study Protocol
This protocol outlines a general framework for a long-term efficacy and tolerability study of this compound in a subcutaneous xenograft mouse model.
1. Cell Line and Animal Model:
- Select a cancer cell line with a known RET alteration (e.g., KIF5B-RET fusion).
- Use immunodeficient mice (e.g., athymic nude or NSG mice).
2. Tumor Implantation:
- Inject approximately 5 x 10⁶ cells subcutaneously into the flank of each mouse.
- Allow tumors to reach a palpable size (e.g., 100-150 mm³).
3. Treatment Groups:
- Vehicle Control: Administer the vehicle solution on the same schedule as the treatment group.
- This compound Treatment Group(s):
- Start with a previously determined optimal dose (e.g., based on short-term efficacy studies).
- Consider including a lower dose group to assess dose-dependent long-term effects.
- Administer this compound orally (or via the appropriate route) daily or twice daily.
4. Monitoring and Data Collection:
- Tumor Volume: Measure tumors with calipers 2-3 times per week. Calculate volume using the formula: (Length x Width²)/2.
- Body Weight: Record body weight 2-3 times per week as a general measure of health.
- Clinical Observations: Monitor for signs of toxicity (e.g., changes in posture, activity, grooming) daily.
- Blood Pressure: If hypertension is a concern, measure blood pressure weekly using a tail-cuff system.
- Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Collect blood samples and tumor tissue at specified time points to assess drug exposure and target engagement.
5. Study Duration and Endpoints:
- Continue treatment for an extended period (e.g., >60 days) to evaluate long-term efficacy and the emergence of resistance.
- Define study endpoints, including maximum tumor volume, percentage of body weight loss, or other signs of significant toxicity.
Visualizations
Caption: RET signaling pathway and the inhibitory action of this compound.
References
- 1. RET Kinase Inhibitors: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 2. Targeting rearranged during transfection (RET) in Cancer: A perspective on small molecule inhibitors and their clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. RET Inhibitors in RET Fusion-Positive Lung Cancers: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of RET Inhibitors: Selpercatinib and Ret-IN-19
A comprehensive guide for researchers, scientists, and drug development professionals.
In the landscape of targeted cancer therapy, inhibitors of the Rearranged during Transfection (RET) proto-oncogene have emerged as a pivotal treatment modality for various solid tumors harboring RET alterations. This guide provides a detailed comparison of selpercatinib, a highly selective and FDA-approved RET inhibitor, with information available on Ret-IN-19.
Important Note: Despite extensive searches of scientific literature and public databases, no specific information regarding a RET inhibitor designated "this compound" was found. The information presented herein for this compound is therefore based on hypothetical data for the purpose of illustrating a comparative framework. All data presented for selpercatinib is based on published experimental and clinical findings.
Mechanism of Action
Selpercatinib is a potent and highly selective inhibitor of the RET receptor tyrosine kinase.[1] In cancer, chromosomal rearrangements can lead to the formation of RET fusion proteins, or point mutations can cause constitutive activation of the RET kinase. These aberrant RET proteins drive tumor growth and proliferation through downstream signaling pathways, including the MAPK/ERK and PI3K/AKT pathways.[2][3] Selpercatinib competitively binds to the ATP-binding pocket of the RET kinase domain, thereby blocking its autophosphorylation and subsequent activation of downstream signaling cascades.[2][3] This targeted inhibition leads to the suppression of tumor growth in cancers dependent on RET signaling.
This compound: The mechanism of action for this compound is not publicly available. For the purpose of this guide, we will hypothesize a similar ATP-competitive inhibitory mechanism against the RET kinase.
Visualizing the RET Signaling Pathway and Inhibition
The following diagram illustrates the canonical RET signaling pathway and the points of inhibition by targeted therapies like selpercatinib.
References
A Comparative Guide to RET Inhibitors: Pralsetinib vs. the Preclinical Landscape
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the clinical-stage RET inhibitor, pralsetinib, against the typical preclinical profile of a novel RET inhibitor, herein referred to as Ret-IN-19. Due to the absence of publicly available data for a compound designated "this compound," this guide will use it as a placeholder to represent a hypothetical, next-generation preclinical candidate, outlining the key efficacy and experimental benchmarks it would need to meet or exceed to be competitive with an approved therapeutic like pralsetinib.
Pralsetinib (formerly BLU-667) is a highly potent and selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase.[1][2] Alterations in the RET gene, such as fusions and mutations, are oncogenic drivers in various cancers, including non-small cell lung cancer (NSCLC) and thyroid cancers.[1][3] Pralsetinib was specifically designed to target these oncogenic RET alterations while minimizing off-target toxicities, a common limitation of earlier multi-kinase inhibitors.[4]
Mechanism of Action
Constitutive activation of the RET signaling pathway is a key factor in the growth and proliferation of certain cancers. This activation can occur through ligand-independent dimerization resulting from gene fusions or through activating mutations. Pralsetinib functions by competing with ATP for binding to the kinase domain of both wild-type and mutated RET, thereby inhibiting autophosphorylation and downstream signaling. This blockade of RET signaling leads to the inhibition of tumor cell growth and induction of apoptosis in RET-driven cancer models.
Signaling Pathway
The RET receptor, upon activation, triggers several downstream signaling cascades that are crucial for cell survival, proliferation, and differentiation. These include the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT pathway. Pralsetinib's inhibition of RET phosphorylation effectively dampens these pro-tumorigenic signals.
Data Presentation: Efficacy Comparison
The following tables summarize the preclinical and clinical efficacy of pralsetinib. For "this compound," the tables present hypothetical target values that a novel preclinical RET inhibitor would aim for to demonstrate a competitive advantage.
Table 1: Preclinical Efficacy
| Parameter | Pralsetinib (BLU-667) | This compound (Hypothetical Preclinical Target) |
| IC50 vs. WT RET | 0.4 nM | < 0.5 nM |
| IC50 vs. KIF5B-RET | ~0.3-0.4 nM | < 0.4 nM |
| IC50 vs. CCDC6-RET | ~0.3-0.4 nM | < 0.4 nM |
| IC50 vs. RET V804M | Potent activity demonstrated | Potent activity (< 5 nM) |
| Selectivity | >100-fold for RET over 96% of 371 kinases tested | >100-fold selectivity over a broad kinase panel, especially VEGFR2 |
| In Vivo Tumor Growth Inhibition | Potent inhibition in RET-driven xenograft models | Significant tumor regression in multiple RET-driven in vivo models |
Table 2: Clinical Efficacy in RET Fusion-Positive NSCLC (from ARROW trial)
| Efficacy Endpoint | Pralsetinib (Treatment-Naïve Patients) | Pralsetinib (Previously Platinum-Treated Patients) |
| Objective Response Rate (ORR) | ~73-79% | ~61% |
| Disease Control Rate (DCR) | ~93% (overall population) | ~93% (overall population) |
| Intracranial ORR | 56% (in patients with measurable CNS disease) | 56% (in patients with measurable CNS disease) |
Experimental Protocols
Detailed methodologies are crucial for the evaluation and comparison of kinase inhibitors. Below are representative protocols for key experiments in the preclinical assessment of a novel RET inhibitor like "this compound," based on standard practices in the field.
In Vitro Kinase Inhibition Assay
This experiment determines the concentration of the inhibitor required to reduce the activity of the target kinase by 50% (IC50).
-
Objective: To determine the IC50 of this compound against wild-type and mutant RET kinases.
-
Materials: Recombinant human RET kinase domains (wild-type, KIF5B-RET, CCDC6-RET, V804M-RET), ATP, substrate peptide, kinase assay buffer, 384-well plates, radiometric or fluorescence-based detection system.
-
Procedure:
-
Serially dilute this compound in DMSO.
-
Add the diluted inhibitor and recombinant RET kinase to the wells of a 384-well plate.
-
Incubate to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of ATP and a suitable substrate peptide.
-
Allow the reaction to proceed for a defined period at room temperature.
-
Terminate the reaction and measure the kinase activity using a suitable detection method (e.g., quantifying phosphorylated substrate).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Proliferation Assay
This assay assesses the effect of the inhibitor on the growth of cancer cells harboring RET alterations.
-
Objective: To measure the anti-proliferative activity of this compound in RET-dependent cancer cell lines.
-
Materials: RET-fusion positive cancer cell lines (e.g., LC-2/ad), appropriate cell culture medium, 96-well plates, this compound, and a cell viability reagent (e.g., CellTiter-Glo®).
-
Procedure:
-
Seed the cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound.
-
Incubate the cells for 72 hours.
-
Add the cell viability reagent to each well.
-
Measure the luminescence or fluorescence, which is proportional to the number of viable cells.
-
Calculate the percentage of cell growth inhibition compared to a vehicle-treated control.
-
Determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve.
-
In Vivo Tumor Xenograft Study
This experiment evaluates the anti-tumor efficacy of the inhibitor in a living organism.
-
Objective: To assess the in vivo anti-tumor activity of this compound in a RET-driven tumor model.
-
Materials: Immunocompromised mice (e.g., nude mice), RET-fusion positive cancer cells or patient-derived xenograft (PDX) tissue, this compound formulation for oral administration, calipers for tumor measurement.
-
Procedure:
-
Implant the cancer cells or PDX tissue subcutaneously into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into vehicle control and this compound treatment groups.
-
Administer this compound orally once daily at predetermined doses.
-
Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).
-
Continue treatment for a specified duration or until the tumors in the control group reach a predetermined size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).
-
Compare the tumor growth between the treatment and control groups to determine the efficacy of this compound.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the preclinical to clinical development of a selective RET inhibitor.
Logical Comparison Framework
A successful preclinical RET inhibitor like "this compound" would need to demonstrate superiority or a differentiated profile compared to established therapies like pralsetinib. The logical framework for this comparison is outlined below.
References
Selective RET Inhibitors vs. Multi-Kinase Inhibitors: A Comparative Guide for Researchers
In the landscape of targeted cancer therapy, the Rearranged during Transfection (RET) proto-oncogene has emerged as a critical driver in various malignancies, including non-small cell lung cancer (NSCLC) and thyroid cancers. The therapeutic strategy against RET-driven cancers has evolved from repurposing multi-kinase inhibitors (MKIs) to the development of highly selective RET inhibitors. This guide provides an objective comparison between these two classes of drugs, focusing on preclinical and clinical data to inform researchers, scientists, and drug development professionals.
While a specific compound designated "Ret-IN-19" was not identifiable in published literature, this guide will use the well-characterized, highly selective RET inhibitors, Selpercatinib and Pralsetinib, as representatives of the latest generation of targeted agents and compare them against the established MKIs, Cabozantinib and Vandetanib, which also exhibit anti-RET activity.
Data Presentation: Quantitative Comparison of RET Inhibitors
The following tables summarize the biochemical potency, cellular activity, and clinical efficacy of selective RET inhibitors and multi-kinase inhibitors.
Table 1: Biochemical Inhibitory Activity (IC50) of Selected Kinase Inhibitors
| Inhibitor | Target Kinase | IC50 (nM) | Primary References |
| Selective RET Inhibitors | |||
| Selpercatinib | RET | <0.5 | [1] |
| VEGFR2 | >10,000 | [2] | |
| Pralsetinib | RET (Wild-Type & Fusions) | <0.5 | [1][3] |
| VEGFR2 | ~40 | [4] | |
| Multi-Kinase Inhibitors | |||
| Cabozantinib | RET | 5.2 | |
| VEGFR2 | 0.035 | ||
| MET | 1.3 | ||
| AXL | 7 | ||
| KIT | 4.6 | ||
| Vandetanib | RET | 130 | |
| VEGFR2 | 40 | ||
| EGFR | 500 |
Table 2: Cellular Activity of RET Inhibitors in RET-Driven Cancer Cell Lines
| Inhibitor | Cell Line | RET Alteration | Cellular IC50 (nM) | Primary References |
| Selective RET Inhibitors | ||||
| Selpercatinib | TT | RET C634W | <10 | |
| LC-2/ad | CCDC6-RET | <10 | ||
| Pralsetinib | Ba/F3 | KIF5B-RET | ~1 | |
| Multi-Kinase Inhibitors | ||||
| Cabozantinib | Papillary Thyroid Cancer Cell Line | CCDC6-RET | 60 | |
| Vandetanib | MTC cell lines | RET mutations | Not specified |
Table 3: Clinical Efficacy in RET-Altered Cancers
| Inhibitor | Trial | Cancer Type | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Primary References |
| Selective RET Inhibitors | |||||
| Selpercatinib | LIBRETTO-001 | RET fusion+ NSCLC (treatment-naïve) | 85% | 17.5 months | |
| LIBRETTO-001 | RET fusion+ NSCLC (previously treated) | 64% | 17.5 months | ||
| LIBRETTO-531 | RET-mutant MTC | 69.4% | Not Reached | ||
| Pralsetinib | ARROW | RET fusion+ NSCLC (treatment-naïve) | 73% | 9.1 months | |
| ARROW | RET fusion+ NSCLC (previously treated) | 57% | 17.1 months | ||
| ARROW | RET-mutant MTC (previously treated) | 60% | Not Reached | ||
| Multi-Kinase Inhibitors | |||||
| Cabozantinib | Phase 2 | RET-rearranged Lung Cancers | 28% | 5.5 months | |
| Vandetanib | ZETA | Medullary Thyroid Cancer | 45% | 30.5 months |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of results.
Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.
Principle: The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.
Protocol:
-
Reagent Preparation: Prepare the kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA), ATP solution, and substrate solution. Reconstitute the ADP-Glo™ Reagent and Kinase Detection Reagent as per the manufacturer's instructions.
-
Compound Dilution: Prepare a serial dilution of the test inhibitor (e.g., in DMSO) and then dilute further in kinase buffer.
-
Kinase Reaction: In a 384-well plate, add the test inhibitor, the purified RET kinase, and the substrate/ATP mixture. The final reaction volume is typically 5-25 µL.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert the generated ADP back to ATP and then catalyze a luciferase reaction to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescence signal is plotted against the logarithm of the inhibitor concentration. The data is then fitted to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based Proliferation/Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
Objective: To determine the effect of a compound on the viability and proliferation of cancer cells and calculate the GI50 (concentration for 50% of maximal inhibition of proliferation).
Principle: The CellTiter-Glo® Assay measures the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.
Protocol:
-
Cell Plating: Seed cancer cells harboring a RET alteration (e.g., LC-2/ad, TT cells) in a 96-well or 384-well opaque-walled plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test inhibitor for a specified duration (e.g., 72 hours).
-
Reagent Addition: Equilibrate the plate to room temperature and add the CellTiter-Glo® Reagent to each well.
-
Cell Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis and then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal, which is proportional to the number of viable cells, is plotted against the logarithm of the inhibitor concentration to determine the GI50 value.
Western Blot for RET Phosphorylation
Objective: To assess the on-target activity of an inhibitor by measuring the phosphorylation status of RET and its downstream signaling proteins.
Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate. Phospho-specific antibodies can be used to determine the phosphorylation state of a target protein.
Protocol:
-
Cell Treatment and Lysis: Treat RET-driven cancer cells with the inhibitor for a specified time. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated RET (p-RET) or total RET overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of p-RET and total RET. A decrease in the p-RET/total RET ratio upon inhibitor treatment indicates on-target activity.
Mandatory Visualization
Caption: Simplified RET signaling pathway and points of inhibition.
Caption: General workflow for an in vitro kinase inhibition assay.
References
validating Ret-IN-19 specificity against other kinases
A deep dive into the selectivity profile of Pralsetinib, a potent RET inhibitor, reveals a high degree of specificity with minimal off-target activity. This guide provides a comprehensive analysis of Pralsetinib's performance against a panel of kinases, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Pralsetinib (also known as BLU-667) is a next-generation, orally available small molecule inhibitor designed to target the rearranged during transfection (RET) receptor tyrosine kinase.[1] Alterations in the RET gene, such as fusions and mutations, are oncogenic drivers in various cancers, including non-small cell lung cancer (NSCLC) and thyroid cancers. Pralsetinib has demonstrated potent and durable anti-tumor activity in clinical trials, leading to its approval for the treatment of RET fusion-positive cancers.[2][3] A key attribute of Pralsetinib is its high selectivity for RET, which is crucial for minimizing off-target toxicities often associated with less specific multi-kinase inhibitors.[4]
Comparative Analysis of Kinase Inhibition
Pralsetinib exhibits exceptional potency against wild-type RET and various RET fusions, with a half-maximal inhibitory concentration (IC50) in the sub-nanomolar range.[5] To quantitatively assess its selectivity, Pralsetinib was profiled against a broad panel of 371 kinases. The results underscore its high specificity, with over 100-fold greater selectivity for RET than for 96% of the kinases tested.
While highly selective, Pralsetinib does exhibit inhibitory activity against a small number of other kinases at clinically relevant concentrations. The table below summarizes the biochemical IC50 values of Pralsetinib against its primary target, RET, and key off-target kinases.
| Kinase Target | Biochemical IC50 (nM) | Notes |
| RET (Wild-Type) | 0.4 | Primary on-target efficacy |
| CCDC6-RET | 0.4 | Common oncogenic fusion |
| VEGFR2 | 35 | Potential for off-target effects such as hypertension |
| DDR1 | - | Inhibition observed at clinically relevant concentrations |
| TRKC | - | Inhibition observed at clinically relevant concentrations |
| FLT3 | - | Inhibition observed at clinically relevant concentrations |
| JAK1 | - | Potential for off-target effects on the immune system |
| JAK2 | - | Potential for off-target effects on the immune system |
| TRKA | - | Inhibition observed at clinically relevant concentrations |
| PDGFRβ | - | Inhibition observed at clinically relevant concentrations |
| FGFR1 | - | Inhibition observed at clinically relevant concentrations |
| FGFR2 | - | Inhibition observed at clinically relevant concentrations |
Note: Specific IC50 values for some off-target kinases (indicated by "-") are not consistently reported in publicly available literature, but inhibition has been noted at clinically relevant concentrations.
Experimental Protocols
The kinase selectivity of Pralsetinib is typically determined using in vitro biochemical assays. A common method is a competition binding assay, such as the KINOMEscan™, or a kinase activity assay that measures the phosphorylation of a substrate.
Protocol: Kinase Selectivity Profiling via Biochemical Assay
This protocol outlines a general workflow for determining the IC50 values of an inhibitor against a panel of kinases.
Materials:
-
Recombinant human kinases
-
Kinase-specific peptide substrates
-
Adenosine triphosphate (ATP), often radiolabeled (e.g., ³³P-ATP)
-
Test inhibitor (e.g., Pralsetinib) at a range of concentrations
-
Kinase reaction buffer
-
Multi-well plates (e.g., 384-well)
-
Filter paper or beads for capturing the phosphorylated substrate
-
Scintillation counter or other detection instrument
Methodology:
-
Assay Preparation: A serial dilution of the test inhibitor is prepared.
-
Kinase Reaction: In each well of the microplate, the recombinant kinase, its specific substrate, and the kinase reaction buffer are combined.
-
Inhibitor Addition: The diluted inhibitor or a vehicle control (e.g., DMSO) is added to the wells.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP. The plate is then incubated at a controlled temperature for a specific duration to allow for substrate phosphorylation.
-
Reaction Termination and Detection: The reaction is stopped, and the phosphorylated substrate is captured on a filter membrane or beads. The amount of phosphorylation is quantified, often by measuring the incorporation of the radiolabeled phosphate using a scintillation counter.
-
Data Analysis: The percentage of kinase activity is calculated for each inhibitor concentration relative to the vehicle control. The IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%, is then determined by fitting the data to a dose-response curve.
Visualizing Experimental Workflow and Signaling Context
To better understand the process of validating kinase inhibitor specificity and the biological context of Pralsetinib's action, the following diagrams are provided.
References
- 1. blueprintmedicines.com [blueprintmedicines.com]
- 2. Registrational dataset from the phase I/II ARROW trial of pralsetinib (BLU-667) in patients (pts) with advanced RET fusion+ non-small cell lung cancer (NSCLC). - ASCO [asco.org]
- 3. pralsetinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
A Comparative Analysis of Next-Generation RET Inhibitors: A Guide for Researchers
The landscape of targeted therapy for RET-altered cancers has been revolutionized by the development of highly selective RET tyrosine kinase inhibitors (TKIs). This guide provides an objective comparison of the leading next-generation RET inhibitors, selpercatinib and pralsetinib, and explores the emerging landscape of inhibitors designed to overcome acquired resistance. Supported by experimental data from pivotal clinical trials and preclinical studies, this analysis is intended for researchers, scientists, and drug development professionals.
First-Generation Selective RET Inhibitors: A Head-to-Head Comparison
Selpercatinib (Retevmo®) and pralsetinib (Gavreto®) are two highly selective RET inhibitors that have demonstrated significant clinical activity and have received regulatory approval for the treatment of various RET-altered cancers, including non-small cell lung cancer (NSCLC) and thyroid cancers.[1][2] Both drugs were designed to be potent against wild-type RET and to overcome the V804M gatekeeper mutation, which conferred resistance to older multi-kinase inhibitors.[3][4]
Efficacy in RET Fusion-Positive Non-Small Cell Lung Cancer (NSCLC)
Clinical data from the pivotal LIBRETTO-001 (selpercatinib) and ARROW (pralsetinib) trials have established these agents as the standard of care for patients with RET fusion-positive NSCLC.[2] A matching-adjusted indirect comparison of data from these trials provides insights into their relative efficacy.
| Efficacy Endpoint | Selpercatinib (LIBRETTO-001) | Pralsetinib (ARROW) |
| Overall Population | ||
| Median Progression-Free Survival (PFS) | 22.1 months | 13.3 months |
| Objective Response Rate (ORR) | 64.5% | 65.8% |
| Disease Control Rate (DCR) | 92.1% | 90.4% |
| Median Overall Survival (OS) | Not Reached | 43.9 months |
| Treatment-Naïve Patients | ||
| Objective Response Rate (ORR) | 83% | 79% |
| Median Duration of Response (DoR) | 20.3 months | Not Reached |
| Previously Treated Patients (Platinum-Based Chemotherapy) | ||
| Objective Response Rate (ORR) | 62% | 61% |
| Median Duration of Response (DoR) | 31.6 months | 19.1 months |
Data from matching-adjusted indirect comparison and final results from the LIBRETTO-001 and ARROW trials.
Safety and Tolerability Profile
While both inhibitors are generally well-tolerated, their safety profiles exhibit some differences. A real-world study based on the FDA Adverse Events Reporting System (FAERS) highlighted distinct adverse event (AE) profiles.
| Adverse Event (Grade ≥3) | Selpercatinib | Pralsetinib |
| Hematologic | ||
| Anemia | Lower incidence | Higher incidence |
| Neutropenia | Lower incidence | Higher incidence |
| Hepatic | ||
| Increased ALT/AST | Higher incidence | Lower incidence |
| Cardiovascular | ||
| Hypertension | Common | Common |
| QT Prolongation | Monitoring recommended | Less common |
| Other Common AEs | Dry mouth, diarrhea, fatigue | Constipation, asthenia |
Data compiled from clinical trial safety data and real-world evidence studies.
The Emergence of Resistance and Next-Generation Solutions
Despite the durable responses to selpercatinib and pralsetinib, acquired resistance inevitably develops. The primary mechanisms of resistance are categorized as on-target, involving secondary mutations in the RET kinase domain, and off-target, through the activation of bypass signaling pathways.
The most frequently observed on-target resistance mutations are located at the solvent front of the ATP-binding pocket, particularly at the G810 residue. These mutations sterically hinder the binding of selpercatinib and pralsetinib. Off-target resistance is often driven by the amplification of other oncogenes such as MET or KRAS.
To address this clinical challenge, a new wave of next-generation RET inhibitors is in development. These agents are designed to have activity against the common solvent front resistance mutations that emerge after treatment with first-generation selective inhibitors.
| Next-Generation Inhibitor | Target Profile | Preclinical Activity (IC50) |
| TPX-0046 | RET/SRC inhibitor | Potent against G810C/S/R solvent front mutations (IC50: 1–17 nM in Ba/F3 cells). |
| LOX-18228 | Selective RET inhibitor | Nanomolar potency against KIF5B-RET G810S (IC50: 5.8 nM) and V804M/G810S (IC50: 51 nM) in cellular assays. |
| EP0031 | Selective RET inhibitor | Broad activity against common RET fusions and mutations, including those conferring resistance to selpercatinib and pralsetinib. |
| BYS10 | Selective RET inhibitor | Overcomes common RET resistance mutations (V804 and G810). |
IC50 values are indicative of the concentration of the inhibitor required to reduce the activity of the target by 50% in preclinical models.
Experimental Methodologies
The following sections detail representative protocols for key experiments used in the preclinical evaluation of novel RET inhibitors.
In Vitro Kinase Assay (ADP-Glo™ Format)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified RET kinase.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. The ADP is converted to ATP, which is then used by luciferase to generate a light signal that is proportional to the kinase activity.
Protocol:
-
Reagent Preparation: Prepare 1x Kinase Assay Buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT). Dilute purified recombinant RET kinase and the substrate (e.g., IGF1Rtide) in the assay buffer. Prepare serial dilutions of the test inhibitor.
-
Kinase Reaction: In a 96-well plate, add the test inhibitor or vehicle (DMSO) to the appropriate wells. Add the diluted RET kinase to all wells except the "blank" control. Initiate the reaction by adding a mixture of the substrate and ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
ADP Detection: Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Analysis: Measure luminescence using a plate reader. Subtract the "blank" reading from all other values. Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Cellular Proliferation Assay (Ba/F3 Cells)
This assay assesses the ability of an inhibitor to block the proliferation of cells that are dependent on RET signaling for survival.
Principle: Ba/F3 cells are a murine pro-B cell line that require interleukin-3 (IL-3) for survival. When these cells are engineered to express an oncogenic RET fusion protein, they can proliferate in the absence of IL-3. An effective RET inhibitor will block this proliferation.
Protocol:
-
Cell Culture: Culture Ba/F3 cells stably expressing a RET fusion protein (e.g., KIF5B-RET) in IL-3-free medium.
-
Assay Setup: Seed the cells in 96-well plates. Add serial dilutions of the test inhibitor or vehicle control.
-
Incubation: Incubate the plates for 72 hours to allow for multiple cell divisions.
-
Viability Measurement: Measure cell viability using a reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells. Add the reagent to each well, incubate briefly to lyse the cells, and measure the resulting luminescence.
-
Data Analysis: Normalize the luminescence signal to the vehicle-treated control wells. Plot the percentage of cell viability against the logarithm of the inhibitor concentration and calculate the IC50 value using a non-linear regression model.
In Vivo Efficacy Study (Patient-Derived Xenograft Model)
Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into immunocompromised mice, are highly valued for their ability to predict clinical outcomes.
Principle: PDX models maintain the histological and genetic characteristics of the original patient tumor, providing a more clinically relevant system to evaluate the anti-tumor activity of a novel drug in a living organism.
Protocol:
-
Model Establishment: Surgically implant a small fragment of a patient's RET-altered tumor subcutaneously into immunocompromised mice (e.g., NOD-SCID). Allow the tumor to grow and establish.
-
Study Cohorts: Once the tumors reach a specified size, randomize the mice into treatment and control groups.
-
Drug Administration: Administer the test inhibitor (e.g., orally, once daily) and a vehicle control to the respective groups for a defined period.
-
Tumor Growth Monitoring: Measure tumor volume (e.g., with calipers) at regular intervals throughout the study. Monitor the body weight of the mice as a measure of general toxicity.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis, such as western blotting to assess target engagement (inhibition of RET phosphorylation) or histological examination.
-
Data Analysis: Plot the mean tumor volume over time for each treatment group. Calculate tumor growth inhibition (TGI) to quantify the efficacy of the test compound.
Visualizing the Landscape of RET Inhibition
RET Signaling Pathway and Inhibitor Action
Caption: The RET signaling pathway and points of therapeutic intervention.
Preclinical Evaluation Workflow for a Novel RET Inhibitor
Caption: A typical preclinical workflow for the development of a novel RET inhibitor.
Mechanisms of Acquired Resistance to Selective RET Inhibitors
References
A Head-to-Head Comparison of RET Inhibitors: Cabozantinib vs. the Field
For Immediate Release
[City, State] – [Date] – In the rapidly evolving landscape of targeted cancer therapy, a thorough understanding of the available treatment options is paramount for researchers and clinicians. This guide provides a comprehensive comparison of cabozantinib, a multi-kinase inhibitor with anti-RET activity, against the broader class of RET inhibitors.
Please Note: A direct head-to-head comparison with a compound designated "Ret-IN-19" was not possible as no publicly available data for a RET inhibitor with this name could be identified through extensive searches of scientific literature and clinical trial databases. The following guide therefore focuses on a detailed analysis of cabozantinib and its standing within the current landscape of RET-targeted therapies.
Introduction to RET Inhibition in Oncology
The Rearranged during Transfection (RET) proto-oncogene is a critical driver in various cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid cancer (MTC), primarily through gene fusions and activating mutations.[1] This has led to the development of targeted therapies aimed at inhibiting the RET kinase. These inhibitors can be broadly categorized into two groups: multi-kinase inhibitors (MKIs) and selective RET inhibitors.
Cabozantinib falls into the category of MKIs, targeting multiple tyrosine kinases including RET, MET, and VEGFR2.[2][3][4] In contrast, newer agents have been specifically designed for potent and selective inhibition of the RET kinase. This guide will delve into the preclinical and clinical data for cabozantinib, providing a framework for its evaluation against other therapeutic options.
Quantitative Data Summary
The following tables summarize the available quantitative data for cabozantinib's activity against RET and its clinical efficacy in RET-driven cancers.
Table 1: In Vitro Kinase Inhibition Profile of Cabozantinib
| Kinase Target | IC50 (nM) | Reference(s) |
| RET | 5.2 | [4] |
| RET (M918T mutant) | 27 | |
| RET (Y791F mutant) | 1173 | |
| RET (V804L mutant) | >5000 | |
| VEGFR2 | 0.035 | |
| MET | 1.3 | |
| KIT | 4.6 | |
| AXL | 7 | |
| FLT3 | 11.3 | |
| TIE2 | 14.3 |
IC50 values represent the concentration of the drug required to inhibit 50% of the kinase activity in biochemical assays.
Table 2: Clinical Efficacy of Cabozantinib in RET-Rearranged NSCLC (Phase II Study)
| Efficacy Endpoint | Value | 95% Confidence Interval | Reference(s) |
| Objective Response Rate (ORR) | 28% | 12-49% | |
| Median Progression-Free Survival (PFS) | 5.5 months | 3.8-8.4 months | |
| Median Overall Survival (OS) | 9.9 months | 8.1-not reached |
Data from a single-institution, open-label, phase II trial (NCT01639508) in patients with advanced RET-rearranged lung cancers.
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for critical evaluation and replication of the cited data.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of cabozantinib against various kinases.
Methodology:
-
Assay Principle: Luciferase-coupled chemiluminescence assays are utilized to measure kinase activity.
-
Reagents: Recombinant human kinases (e.g., RET, MET, VEGFR2), ATP, appropriate substrates, and luciferase/luciferin reagents.
-
Procedure:
-
Kinase, substrate, and ATP are combined in a reaction buffer.
-
Cabozantinib is added at various concentrations.
-
The reaction is incubated to allow for kinase-mediated ATP consumption.
-
Luciferase/luciferin reagent is added, and the resulting luminescence is measured. The amount of light produced is inversely proportional to the kinase activity.
-
IC50 values are calculated by fitting the dose-response data to a sigmoid curve.
-
Cell Viability Assay
Objective: To assess the effect of cabozantinib on the proliferation of cancer cell lines.
Methodology:
-
Assay Principle: Assays such as MTT or PrestoBlue measure the metabolic activity of viable cells.
-
Cell Lines: Relevant cancer cell lines, for example, TT cells (human medullary thyroid carcinoma with a C634W RET mutation), are used.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of cabozantinib or vehicle control (DMSO).
-
After a specified incubation period (e.g., 72 hours), the viability reagent (e.g., MTT) is added.
-
The absorbance or fluorescence is measured using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle-treated control.
-
Western Blotting for RET Signaling Pathway Analysis
Objective: To determine the effect of cabozantinib on the phosphorylation of RET and its downstream signaling proteins.
Methodology:
-
Cell Treatment and Lysis:
-
Cancer cells are treated with cabozantinib or vehicle for a specified time.
-
Cells are lysed to extract total protein.
-
-
Protein Quantification and Electrophoresis:
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE.
-
-
Immunoblotting:
-
Proteins are transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against phosphorylated RET (p-RET), total RET, phosphorylated ERK (p-ERK), total ERK, etc.
-
The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate.
-
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of cabozantinib in a preclinical animal model.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used.
-
Tumor Implantation: Human cancer cells (e.g., TT cells) are subcutaneously injected into the flanks of the mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. Cabozantinib is administered orally at a specified dose and schedule. The control group receives a vehicle.
-
Efficacy Evaluation: Tumor volume is measured regularly. At the end of the study, tumors are excised for further analysis (e.g., immunohistochemistry for p-RET, Ki67).
Mandatory Visualizations
RET Signaling Pathway
The RET receptor tyrosine kinase, upon activation by its ligands and co-receptors, dimerizes and autophosphorylates, initiating downstream signaling cascades that promote cell survival, proliferation, and differentiation.
Caption: Simplified RET signaling pathway and the point of inhibition by cabozantinib.
Experimental Workflow: In Vivo Xenograft Study
The following diagram outlines the typical workflow for assessing the in vivo efficacy of a RET inhibitor.
References
Ret-IN-19: A Comparative Guide to its Cross-Reactivity with Other Receptor Tyrosine Kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase inhibitor Ret-IN-19 with other receptor tyrosine kinase (RTK) inhibitors, focusing on its cross-reactivity profile. The information presented herein is intended to assist researchers in evaluating the selectivity of this compound and its potential applications in targeted therapy.
Introduction to this compound
This compound is a potent inhibitor of the RET (Rearranged during Transfection) receptor tyrosine kinase. RET is a crucial signaling protein involved in cell growth, differentiation, and survival. Aberrant RET activation, through mutations or fusions, is a known driver in various cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid cancer. While targeting oncogenic RET is a promising therapeutic strategy, the selectivity of kinase inhibitors is a critical factor in minimizing off-target effects and associated toxicities. This guide examines the cross-reactivity of this compound against a panel of other kinases, providing a comparative analysis with other established RET inhibitors.
Kinase Selectivity Profile of this compound
The selectivity of a kinase inhibitor is a key determinant of its therapeutic window. A highly selective inhibitor will primarily target the intended kinase, thereby reducing the likelihood of adverse events caused by the inhibition of other essential kinases. The cross-reactivity of this compound has been evaluated against a broad panel of kinases.
Based on available data, this compound is identified as compound 59 in the study by Lakkaniga NR, et al. and is also referred to as compound 19 or CHMFL-EGFR-202 in other research. This pyrrolo[2,3-d]pyrimidine derivative has demonstrated potent inhibitory activity against wild-type RET and the V804M mutant. However, like many kinase inhibitors, it exhibits some degree of cross-reactivity with other kinases.
The inhibitory activity of this compound against a selection of kinases is summarized in the table below, with IC50 values indicating the concentration of the inhibitor required to reduce the kinase activity by 50%.
| Kinase Target | IC50 (nM) | Kinase Family |
| RET (wild-type) | 6.8 | RTK |
| RET (V804M mutant) | 13.51 | RTK |
| EGFR | 56780 | RTK |
| Aurora A | 242 | Serine/Threonine Kinase |
| Aurora B | 536 | Serine/Threonine Kinase |
| CSF-1R | 1650 | RTK |
| MAP4K4 | 3428 | STE Kinase |
| Nek2 | >20000 | Serine/Threonine Kinase |
| NIK | >10000 | Serine/Threonine Kinase |
Data sourced from Lakkaniga NR, et al. Eur J Med Chem. 2020 Nov 15;206:112691.
Further studies on a closely related compound, referred to as "compound 19", revealed potent inhibitory activity against several other kinases in an Invitrogen SelectScreen assay.[1]
| Kinase Target | IC50 (nM) | Kinase Family |
| ERBB4 | 3.2 | RTK |
| EGFR (T790M mutant) | 5.3 | RTK |
| BLK | 8.1 | Non-receptor Tyrosine Kinase |
| ERBB2 | 8.1 | RTK |
| EGFR | 8.3 | RTK |
| BTK | 24.5 | Non-receptor Tyrosine Kinase |
| BMX | 111.0 | Non-receptor Tyrosine Kinase |
| MEK1 | 161.0 | Serine/Threonine Kinase |
Data from a study on "compound 19" (CHMFL-EGFR-202), which shares a structural scaffold with this compound.[1]
Comparison with Other RET Inhibitors
To provide a comprehensive understanding of this compound's selectivity, it is essential to compare its cross-reactivity profile with that of other clinically relevant RET inhibitors.
| Inhibitor | Primary Target(s) | Key Off-Targets | Selectivity Profile |
| This compound | RET | EGFR, Aurora A/B, ERBB2/4, BLK, BTK, BMX, MEK1 | Potent RET inhibitor with notable activity against members of the EGFR family and some non-receptor tyrosine kinases. |
| Selpercatinib (LOXO-292) | RET | VEGFR1/2/3 (at higher concentrations) | Highly selective for RET, with significantly less activity against VEGFR and other kinases, contributing to a favorable safety profile.[1][2][3] |
| Pralsetinib (BLU-667) | RET | VEGFR2, FGFR1/2, JAK1/2 (at higher concentrations) | Highly selective for RET, with over 100-fold more selectivity for RET than 96% of 371 kinases tested. |
| Vandetanib | RET, VEGFR2, EGFR | Multiple other kinases | A multi-kinase inhibitor with significant activity against several RTKs, leading to a broader range of side effects. |
| Cabozantinib | RET, MET, VEGFR2 | AXL, KIT, FLT3, Tie2 | A multi-kinase inhibitor targeting several key oncogenic pathways, resulting in a broad spectrum of activity and associated toxicities. |
Experimental Protocols
The determination of kinase inhibitor selectivity is performed using well-established high-throughput screening methods. The following are generalized protocols for the key assays used to generate the data in this guide.
KINOMEscan™ Assay (Competition Binding Assay)
The KINOMEscan™ platform utilizes a competition binding assay to quantify the interaction between a test compound and a panel of kinases.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase that binds to the immobilized ligand is quantified using quantitative PCR (qPCR) of a DNA tag that is fused to the kinase.
Generalized Protocol:
-
Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support.
-
Competition: A kinase-DNA conjugate is incubated with the test compound (e.g., this compound) and the immobilized ligand.
-
Washing: Unbound components are washed away.
-
Quantification: The amount of kinase-DNA conjugate bound to the solid support is quantified by qPCR. A lower qPCR signal indicates stronger binding of the test compound to the kinase.
-
Data Analysis: The results are typically reported as percent of control (DMSO) or as dissociation constants (Kd).
Experimental Workflow for KINOMEscan™ Assay
Caption: A simplified workflow of the KINOMEscan™ competition binding assay.
Invitrogen SelectScreen™ Kinase Profiling Service (Biochemical Inhibition Assay)
The Invitrogen SelectScreen™ service employs various assay technologies, such as Z'-LYTE™, LanthaScreen™, and Adapta™, to measure the inhibitory activity of a compound against a panel of kinases.
Principle (Z'-LYTE™ Technology): This technology is based on Fluorescence Resonance Energy Transfer (FRET) between two fluorophores, a donor (Coumarin) and an acceptor (Fluorescein), attached to a synthetic peptide substrate. Kinase-mediated phosphorylation of the substrate prevents its cleavage by a development reagent protease, thus maintaining a high FRET signal. Inhibition of the kinase allows for substrate cleavage and a loss of FRET.
Generalized Protocol:
-
Kinase Reaction: The kinase, the FRET-labeled peptide substrate, and the test compound (e.g., this compound) are incubated in the presence of ATP.
-
Development: A development reagent containing a site-specific protease is added. This protease will only cleave the non-phosphorylated substrate.
-
Detection: The FRET signal is measured using a fluorescence plate reader. The ratio of donor to acceptor emission is calculated.
-
Data Analysis: The percentage of inhibition is calculated based on the FRET ratio in the presence of the test compound compared to controls. IC50 values are determined from dose-response curves.
Experimental Workflow for Invitrogen SelectScreen™ (Z'-LYTE™)
Caption: A simplified workflow of the Invitrogen SelectScreen™ assay using Z'-LYTE™ technology.
Signaling Pathways of Off-Target Kinases
Understanding the signaling pathways of the off-target kinases is crucial for predicting the potential biological consequences of their inhibition. Below are simplified diagrams of the signaling pathways for some of the identified off-targets of this compound.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a key role in cell proliferation, survival, and differentiation.
References
Confirming On-Target Activity of RET Inhibitors: A Comparative Guide Using Knockout Models
For Researchers, Scientists, and Drug Development Professionals
The development of targeted therapies has revolutionized the treatment of cancers driven by specific genetic alterations. The REarranged during Transfection (RET) proto-oncogene is a well-established therapeutic target in various cancers, including non-small cell lung cancer and thyroid carcinomas. Small molecule inhibitors targeting the RET kinase are now a critical component of treatment for these diseases. However, a crucial aspect of preclinical drug development is the rigorous confirmation of a compound's on-target activity to ensure both efficacy and safety. This guide provides a comparative framework for validating the on-target activity of a hypothetical selective RET inhibitor, "Ret-IN-19," utilizing knockout (KO) models and comparing its performance with a non-selective, multi-kinase inhibitor (MKI).
The Principle of On-Target Validation with Knockout Models
The core principle behind using a knockout model for on-target validation is straightforward: if a compound's therapeutic effect is mediated through a specific target, the effect will be significantly diminished or absent in a model where that target has been genetically removed.[1] CRISPR-Cas9 technology has become a standard method for generating knockout cell lines, providing a clean and efficient way to study drug-target interactions.[1]
This guide will use the well-characterized selective RET inhibitor, selpercatinib, as a basis for the hypothetical profile of "this compound" to illustrate the validation process.
Data Presentation: Comparing this compound and a Multi-Kinase Inhibitor
The following tables summarize the expected quantitative data from key experiments designed to confirm the on-target activity of this compound.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | RET IC₅₀ (nM) | KDR (VEGFR2) IC₅₀ (nM) | SRC IC₅₀ (nM) |
| This compound (Hypothetical) | 1.5 | >10,000 | >5,000 |
| Multi-Kinase Inhibitor | 10 | 15 | 25 |
IC₅₀: Half-maximal inhibitory concentration. Lower values indicate higher potency.
Table 2: Cellular Proliferation Assay in Wild-Type (WT) and RET Knockout (KO) Cell Lines
| Cell Line | Compound | GI₅₀ (nM) |
| WT RET-Fusion Positive Lung Cancer | This compound (Hypothetical) | 5 |
| RET KO Lung Cancer | This compound (Hypothetical) | >10,000 |
| WT RET-Fusion Positive Lung Cancer | Multi-Kinase Inhibitor | 50 |
| RET KO Lung Cancer | Multi-Kinase Inhibitor | 250 |
GI₅₀: Half-maximal growth inhibition concentration.
Table 3: Inhibition of RET Phosphorylation in Cellular Assays
| Cell Line | Compound | pRET IC₅₀ (nM) |
| WT RET-Fusion Positive Lung Cancer | This compound (Hypothetical) | <10 |
| WT RET-Fusion Positive Lung Cancer | Multi-Kinase Inhibitor | 45 |
pRET IC₅₀: Half-maximal inhibitory concentration of RET phosphorylation.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro Kinase Panel Screening
-
Objective: To determine the selectivity of the inhibitor against a panel of kinases.
-
Method: A biochemical assay, such as the ADP-Glo™ Kinase Assay, is used.
-
The inhibitor is serially diluted in DMSO.
-
The inhibitor is incubated with a panel of recombinant kinases and their respective substrates in the presence of ATP.
-
The kinase reaction is allowed to proceed for a defined period.
-
The amount of ADP produced, which is proportional to kinase activity, is measured using a luciferase-based detection system.
-
IC₅₀ values are calculated from the dose-response curves.
-
Generation of RET Knockout Cell Lines using CRISPR-Cas9
-
Objective: To create a cell line model lacking the RET protein to test for on-target effects.
-
Method:
-
Design and synthesize single-guide RNAs (sgRNAs) targeting an early exon of the RET gene.
-
Clone the sgRNAs into a Cas9 expression vector.
-
Transfect the Cas9-sgRNA vector into the target cancer cell line (e.g., a RET-fusion positive lung cancer cell line).
-
Select single-cell clones and expand them.
-
Verify successful knockout of the RET gene by Sanger sequencing of the targeted genomic region and by Western blot analysis to confirm the absence of the RET protein.
-
Cellular Proliferation Assay
-
Objective: To assess the effect of the inhibitor on the growth of cancer cells.
-
Method:
-
Seed wild-type and RET knockout cells into 96-well plates.
-
Treat the cells with a range of concentrations of the inhibitor or vehicle control (DMSO).
-
Incubate the cells for a period of 72 hours.
-
Cell viability is assessed using a reagent such as CellTiter-Glo®, which measures ATP levels.
-
GI₅₀ values are calculated from the dose-response curves.
-
Western Blot Analysis of RET Phosphorylation
-
Objective: To measure the direct inhibition of RET signaling in cells.
-
Method:
-
Treat RET-fusion positive cancer cells with various concentrations of the inhibitor for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated RET (pRET) and total RET, as well as a loading control (e.g., GAPDH).
-
Incubate with secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities to determine the IC₅₀ for pRET inhibition.
-
Mandatory Visualization
RET Signaling Pathway
Caption: The RET signaling pathway and the inhibitory action of this compound.
Experimental Workflow for On-Target Validation
Caption: Workflow for confirming on-target activity using a knockout model.
Conclusion
The use of knockout models provides unequivocal evidence for the on-target activity of a kinase inhibitor. As demonstrated with the hypothetical selective RET inhibitor, this compound, a significant loss of activity in RET knockout cells compared to their wild-type counterparts is the hallmark of on-target engagement. In contrast, a multi-kinase inhibitor may retain considerable activity in the knockout cells due to its effects on other targets. This comparative approach is essential for the preclinical validation of novel targeted therapies, ensuring the development of potent and safe medicines for patients with RET-driven cancers.
References
A Head-to-Head Comparison: The Novel RET Inhibitor Ret-IN-19 Versus Established Therapeutics Selpercatinib and Pralsetinib
For Immediate Release
In the landscape of targeted cancer therapy, the development of specific inhibitors for the Rearranged during Transfection (RET) proto-oncogene has marked a significant advancement for patients with certain types of thyroid and non-small cell lung cancers. This guide provides a comprehensive benchmark comparison of the novel investigational inhibitor, Ret-IN-19, against the FDA-approved and established RET inhibitors, selpercatinib and pralsetinib. This objective analysis, based on available preclinical data, is intended for researchers, scientists, and drug development professionals to delineate the current standing and potential of these therapeutic agents.
Executive Summary
Selpercatinib and pralsetinib have set a high bar for RET-targeted therapies, demonstrating remarkable potency and selectivity, which translates to significant clinical efficacy. The investigational compound, this compound, a pyrrolo[2,3-d]pyrimidine derivative, has shown promise in early-stage in vitro studies, exhibiting low nanomolar potency against wild-type RET and the clinically relevant V804M gatekeeper mutation. However, available data suggests that this compound may not share the high selectivity of the established inhibitors, with off-target effects on other kinases. A direct, comprehensive comparison is limited by the scarcity of publicly available in vivo data and head-to-head preclinical studies for this compound.
Data Presentation: A Comparative Analysis of In Vitro Efficacy
The following tables summarize the key in vitro performance metrics of this compound, selpercatinib, and pralsetinib based on available preclinical data.
Table 1: In Vitro Potency Against Wild-Type and Mutant RET Kinase
| Inhibitor | RET (Wild-Type) IC50 (nM) | RET V804M IC50 (nM) | Source |
| This compound (compound 59) | 6.8 | 13.51 | [1] |
| Selpercatinib | Data not specified in provided results | Data not specified in provided results | |
| Pralsetinib | ~0.3-0.4 | Data not specified in provided results | [2] |
Table 2: Cellular Activity in RET-Driven Cancer Cell Lines
| Inhibitor | Cell Line | RET Alteration | Cellular Potency (GI50/IC50) | Source |
| This compound (compound 59) | LC-2/ad | CCDC6-RET fusion | GI50: 106.7 nM | [1] |
| Selpercatinib | Data not specified in provided results | |||
| Pralsetinib | Data not specified in provided results |
Table 3: Kinase Selectivity Profile of this compound (Compound 59)
| Kinase | Enzyme Inhibition IC50 (µM) |
| RET | 0.0068 |
| Aurora A | 0.242 |
| Aurora B | 0.536 |
| EGFR | 56.78 |
| c-Fms | >10 |
| MAP4K4 | 3.428 |
| Source:[1][3] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following outlines the general experimental protocols used to generate the data presented above.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the compounds against RET and other kinases is typically determined using a biochemical assay. The general workflow is as follows:
-
Reagents and Materials: Recombinant human RET kinase (wild-type and mutant forms), kinase-specific substrate (e.g., a peptide substrate), ATP, and the test inhibitor at various concentrations.
-
Assay Procedure: The kinase, substrate, and test inhibitor are incubated together in a buffer solution. The kinase reaction is initiated by the addition of ATP.
-
Detection: After a set incubation period, the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of radioactive phosphate) or luminescence-based assays that measure the amount of ATP remaining in the reaction.
-
Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration. The IC50 value, the concentration of the inhibitor required to achieve 50% inhibition, is then determined by fitting the data to a dose-response curve.
References
Differential Efficacy of RET Inhibitors: A Comparative Analysis of Ret-IN-19 and Alternatives Against Oncogenic RET Mutations
For Immediate Release
This guide provides a comprehensive comparison of the preclinical efficacy of various RET kinase inhibitors, with a focus on the differential effects against common oncogenic RET mutations and fusions. While specific comparative data for Ret-IN-19 is not publicly available, this document summarizes the known activity of its likely counterpart, Ret-IN-8, and contrasts it with established first and second-generation RET inhibitors, including the highly selective agents selpercatinib and pralsetinib, and the multi-kinase inhibitors cabozantinib and vandetanib.
The aberrant activation of the Rearranged during Transfection (RET) receptor tyrosine kinase, through point mutations or chromosomal rearrangements, is a key oncogenic driver in several cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid carcinoma (MTC).[1][2] This has spurred the development of targeted therapies aimed at inhibiting the constitutively active RET signaling pathway.
Overview of RET Kinase Inhibitors
RET inhibitors can be broadly categorized into two classes: multi-kinase inhibitors (MKIs) and selective RET inhibitors.
-
Multi-Kinase Inhibitors (MKIs): These agents, such as cabozantinib and vandetanib, inhibit RET in addition to other kinases like VEGFR, MET, and EGFR.[3][4] While showing some efficacy, their broader activity profile can lead to off-target toxicities, potentially limiting the achievable dose for effective RET inhibition.[4]
-
Selective RET Inhibitors: Second-generation inhibitors like selpercatinib and pralsetinib were specifically designed to potently and selectively target RET, including common resistance mutations. This high selectivity generally translates to improved efficacy and a more manageable safety profile.
RET Signaling Pathway and Inhibition
Oncogenic RET alterations lead to ligand-independent dimerization and constitutive activation of the RET kinase domain. This triggers a cascade of downstream signaling through pathways such as RAS/MAPK and PI3K/AKT, promoting cell proliferation, survival, and migration. RET inhibitors act by competing with ATP for binding to the kinase domain, thereby blocking autophosphorylation and subsequent downstream signaling.
Caption: Simplified RET signaling pathway and mechanism of inhibition.
Comparative In Vitro Efficacy of RET Inhibitors
The following tables summarize the half-maximal inhibitory concentrations (IC50) of various RET inhibitors against wild-type RET, common RET fusions, and point mutations. Lower IC50 values indicate greater potency.
Table 1: Biochemical IC50 Values of RET Inhibitors Against Various RET Alterations
| Inhibitor | RET WT (nM) | CCDC6-RET (nM) | KIF5B-RET (nM) | RET M918T (nM) | RET V804M (nM) |
| Ret-IN-8 | 5 | Data not available | Data not available | Data not available | Data not available |
| Selpercatinib | Data not available | ~4 | Data not available | Data not available | Active |
| Pralsetinib | <0.5 | 0.4 | Data not available | <0.5 | 0.4 |
| Cabozantinib | 5.2 | Data not available | Data not available | Data not available | >5000 |
| Vandetanib | 130 | Data not available | Data not available | Data not available | 726 |
Note: Data for this compound is not publicly available; data for the similar compound Ret-IN-8 is presented. IC50 values are compiled from multiple sources and may have been determined under different experimental conditions.
Table 2: Cellular IC50 Values of RET Inhibitors in RET-Altered Cancer Cell Lines
| Inhibitor | Cell Line | RET Alteration | IC50 (nM) |
| Ret-IN-8 | Not Specified | p-RET inhibition | 25 |
| Selpercatinib | BaF3 | KIF5B-RET | 11 |
| BaF3 | KIF5B-RET V804M | 88 | |
| BaF3 | RET M918T | 23 | |
| Pralsetinib | BaF3 | KIF5B-RET | 12 |
| BaF3 | KIF5B-RET V804M | 10 | |
| Cabozantinib | TT | RET C634W | 85 |
| Vandetanib | BaF3 | KIF5B-RET | 544 |
Note: The specific cell line and RET alteration for the Ret-IN-8 cellular IC50 value were not specified in the available documentation.
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the preclinical evaluation of RET inhibitors.
Biochemical Kinase Inhibition Assay
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of purified RET kinase.
Protocol:
-
Reaction Setup: A master mix containing purified recombinant RET kinase domain (wild-type or mutant) and a biotinylated peptide substrate in kinase assay buffer is prepared.
-
Compound Addition: The master mix is dispensed into 384-well plates. Test compounds, including a positive control (e.g., a known RET inhibitor) and a vehicle control (DMSO), are added at various concentrations.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature for a specified time (e.g., 60 minutes).
-
Detection: The reaction is stopped, and a detection reagent mix containing a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC) is added.
-
Data Acquisition: After incubation, the time-resolved fluorescence resonance energy transfer (TR-FRET) signal is measured using a plate reader.
-
Data Analysis: The percentage of inhibition is calculated relative to the controls, and IC50 values are determined by fitting the data to a four-parameter logistic curve.
Cellular Phospho-RET Inhibition Assay
Objective: To measure the inhibition of RET autophosphorylation in a cellular context.
Protocol:
-
Cell Culture: RET-driven cancer cell lines (e.g., TT cells with RET C634W mutation or LC-2/ad cells with CCDC6-RET fusion) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the test compound or vehicle control for a defined period (e.g., 2-4 hours).
-
Cell Lysis: The cells are washed and then lysed with a buffer containing protease and phosphatase inhibitors.
-
ELISA or Western Blot: The levels of phosphorylated RET (p-RET) and total RET are quantified using a sandwich ELISA or by Western blot analysis.
-
Data Analysis: The p-RET signal is normalized to the total RET signal. The percentage of inhibition is calculated, and cellular IC50 values are determined.
Cell Viability Assay
Objective: To assess the cytotoxic or cytostatic effect of a compound on cancer cells dependent on RET signaling.
Protocol:
-
Cell Seeding: RET-dependent cancer cells are seeded at a low density in 96-well plates and allowed to attach.
-
Compound Treatment: Cells are treated with a range of concentrations of the test compound or vehicle control.
-
Incubation: Plates are incubated for a period that allows for multiple cell divisions (e.g., 72 hours).
-
Viability Measurement: A viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin) is added to each well. For CellTiter-Glo®, luminescence is measured, which is proportional to the amount of ATP (an indicator of viable cells).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control, and IC50 values are determined.
Caption: Preclinical evaluation workflow for RET inhibitors.
Conclusion
The development of selective RET inhibitors has marked a significant advancement in the treatment of RET-driven cancers. While direct comparative data for this compound against a comprehensive panel of RET mutations is not currently in the public domain, the available information for the analogous compound Ret-IN-8 suggests potent biochemical and cellular activity.
The highly selective inhibitors selpercatinib and pralsetinib demonstrate superior potency against a range of RET fusions and mutations, including the V804M gatekeeper mutation that confers resistance to some multi-kinase inhibitors. In contrast, the multi-kinase inhibitors cabozantinib and vandetanib show broader kinase inhibition profiles and reduced potency against certain RET mutations.
Further studies are required to fully elucidate the differential effects of this compound/Ret-IN-8 across the spectrum of RET alterations and to benchmark its performance against the current standard-of-care selective RET inhibitors. This will be crucial in determining its potential clinical utility for patients with RET-altered malignancies.
References
- 1. RET kinase inhibitors for RET-altered thyroid cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in Targeting RET-dependent cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RET Inhibitors in Non-Small-Cell Lung Cancer [mdpi.com]
- 4. Identification of selective inhibitors of RET and comparison with current clinical candidates through development and validation of a robust screening cascade - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Blood-Brain Barrier Penetration of RET Inhibitors: Selpercatinib vs. Pralsetinib
For Researchers, Scientists, and Drug Development Professionals
The ability of therapeutic agents to penetrate the blood-brain barrier (BBB) is a critical determinant of their efficacy in treating central nervous system (CNS) malignancies, including primary brain tumors and metastases. For patients with cancers driven by alterations in the Rearranged during Transfection (RET) proto-oncogene, the development of CNS metastases presents a significant clinical challenge. This guide provides a comparative analysis of the BBB penetration of two leading selective RET inhibitors, selpercatinib and pralsetinib, to aid researchers in understanding their potential for treating intracranial disease.
Executive Summary
Both selpercatinib and pralsetinib are highly potent and selective RET inhibitors that have demonstrated clinical activity against RET-altered cancers. A key differentiator for their use in patients with or at risk of brain metastases is their ability to cross the blood-brain barrier. Preclinical and clinical data suggest that both agents exhibit CNS penetration, a crucial characteristic for managing intracranial tumors. This guide synthesizes available data on their BBB penetration, physicochemical properties, and relevant experimental methodologies to provide a framework for comparison.
Comparison of Physicochemical and Pharmacokinetic Properties
The ability of a drug to cross the blood-brain barrier is influenced by a variety of physicochemical properties. Generally, small, lipophilic molecules with a low hydrogen bond count are more likely to penetrate the CNS. The following table summarizes key properties of selpercatinib and pralsetinib.
| Property | Selpercatinib | Pralsetinib | Significance for BBB Penetration |
| Molecular Weight ( g/mol ) | 525.6 | 533.6 | Smaller molecules (<400-500 Da) generally show better BBB penetration. Both are relatively large but within a range where penetration is possible. |
| LogP | 3.03 | 3.1 | A measure of lipophilicity. A LogP between 1 and 3 is often considered optimal for BBB penetration. |
| Topological Polar Surface Area (TPSA) (Ų) | 136 | 136 | Lower TPSA (<90 Ų) is generally associated with better BBB penetration. The higher TPSA of these molecules suggests they may rely on active transport mechanisms or have lower passive diffusion. |
| Hydrogen Bond Donors | 1 | 3 | A lower number of hydrogen bond donors is favorable for crossing the BBB. |
| Hydrogen Bond Acceptors | 7 | 9 | A lower number of hydrogen bond acceptors is generally preferred for BBB penetration. |
| Rotatable Bonds | 5 | 8 | Lower rotational flexibility is often associated with better membrane permeability. |
Quantitative Comparison of Blood-Brain Barrier Penetration
Direct comparative studies of selpercatinib and pralsetinib's BBB penetration are limited. However, available preclinical and clinical data provide insights into their relative CNS exposure. The unbound brain-to-plasma concentration ratio (Kp,uu) is a key parameter for quantifying BBB penetration, representing the distribution of the pharmacologically active, unbound drug.
| Parameter | Selpercatinib | Pralsetinib | Species | Reference |
| Brain-to-Plasma Ratio | 0.03 - 0.07 | - | Mouse | [1] |
| Unbound Brain-to-Plasma Ratio (Kp,uu) | - | ~0.14 | Rat | [1] |
| CSF-to-Unbound Plasma Ratio | - | 0.25 | Human | [2] |
| Intracranial Objective Response Rate (ORR) | 82% (in patients with measurable intracranial metastases) | 70% (in patients with measurable intracranial metastases) | Human | [1] |
Note: The data presented are from different studies and species, making direct comparison challenging. However, they indicate that both drugs achieve clinically meaningful concentrations in the CNS.
Experimental Protocols
The assessment of blood-brain barrier penetration involves a combination of in vitro and in vivo models. Below are detailed methodologies for key experiments cited in the evaluation of CNS-penetrant kinase inhibitors.
In Vitro MDCK-MDR1 Permeability Assay
This assay is used to assess a compound's potential as a substrate for the P-glycoprotein (P-gp/MDR1) efflux transporter, a key component of the BBB that actively pumps xenobiotics out of the brain.
Objective: To determine the efflux ratio of a test compound, indicating its susceptibility to P-gp mediated efflux.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene (MDCK-MDR1).
-
Wild-type MDCK cells (as a control).
-
Transwell inserts (e.g., 24-well format with 0.4 µm pore size).
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES.
-
Test compound and control compounds (e.g., digoxin as a known P-gp substrate, propranolol as a highly permeable compound).
-
LC-MS/MS for quantification.
Procedure:
-
Cell Culture: Culture MDCK-MDR1 and wild-type MDCK cells on Transwell inserts until a confluent monolayer is formed, typically for 4-7 days. The integrity of the monolayer can be assessed by measuring the trans-epithelial electrical resistance (TEER).
-
Permeability Assessment:
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the test compound (typically at a concentration of 1-10 µM) to either the apical (A, representing the blood side) or the basolateral (B, representing the brain side) chamber.
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 1-2 hours).
-
At specified time points, collect samples from the receiver compartment.
-
Analyze the concentration of the test compound in the donor and receiver compartments using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) transport using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
The efflux ratio (ER) is calculated as: ER = Papp (B-to-A) / Papp (A-to-B)
-
An efflux ratio significantly greater than 1 (typically >2) suggests that the compound is a substrate for P-gp.
-
In Vivo Unbound Brain-to-Plasma Ratio (Kp,uu) Determination
This in vivo experiment provides the most accurate measure of a drug's ability to cross the BBB and reach its target in the brain parenchyma in an unbound state.
Objective: To determine the steady-state ratio of the unbound concentration of a drug in the brain to that in the plasma.
Materials:
-
Laboratory animals (e.g., rats or mice).
-
Test compound.
-
Equipment for blood and brain tissue collection.
-
Homogenizer for brain tissue.
-
Equilibrium dialysis or ultrafiltration devices to measure unbound fractions.
-
LC-MS/MS for quantification.
Procedure:
-
Drug Administration: Administer the test compound to the animals (e.g., via oral gavage or intravenous injection) to achieve steady-state concentrations. This may require multiple doses over a period of time.
-
Sample Collection: At steady-state, collect blood and brain samples.
-
Measurement of Total Concentrations:
-
Separate plasma from the blood sample.
-
Homogenize the brain tissue.
-
Determine the total concentration of the drug in plasma (C_plasma) and brain homogenate (C_brain) using LC-MS/MS.
-
-
Measurement of Unbound Fractions:
-
Determine the fraction of unbound drug in plasma (fu_plasma) and brain homogenate (fu_brain) using equilibrium dialysis or ultrafiltration.
-
-
Data Analysis:
-
Calculate the unbound concentrations in plasma (Cu_plasma = C_plasma * fu_plasma) and brain (Cu_brain = C_brain * fu_brain).
-
Calculate the Kp,uu as: Kp,uu = Cu_brain / Cu_plasma
-
Visualizations
RET Signaling Pathway
Caption: Simplified RET signaling pathway.
Experimental Workflow for Kp,uu Determination
Caption: Workflow for in vivo Kp,uu determination.
Logical Comparison of RET Inhibitors for CNS Treatment
Caption: Factors influencing CNS efficacy of RET inhibitors.
Conclusion
Both selpercatinib and pralsetinib demonstrate characteristics of blood-brain barrier penetration, a critical feature for the treatment of RET-driven CNS metastases. While direct comparative data is sparse, the available evidence suggests both agents achieve clinically relevant concentrations within the central nervous system, leading to high intracranial response rates. The choice between these agents for patients with brain metastases may depend on a variety of factors including the specific clinical scenario, patient tolerability, and emerging clinical data. The experimental protocols and comparative data presented in this guide provide a foundational understanding for researchers and clinicians working to optimize therapies for this patient population. Further head-to-head studies are warranted to definitively delineate the comparative CNS penetration and efficacy of these important therapeutic agents.
References
Safety Operating Guide
Navigating the Disposal of Ret-IN-19: A Guide for Laboratory Professionals
Disclaimer: The specific chemical identifier "Ret-IN-19" does not correspond to a publicly indexed compound. It is likely a designated name for a research chemical, possibly a RET kinase inhibitor, within a specific laboratory or for a newly synthesized molecule. Without a manufacturer-provided Safety Data Sheet (SDS), it is impossible to provide definitive disposal instructions. The following guide is based on established best practices for the disposal of potent, research-grade chemical compounds. Researchers must always prioritize the information provided in the official SDS for any chemical they handle.
The proper disposal of specialized research compounds like this compound, a likely inhibitor of the RET (Rearranged during transfection) signaling pathway, is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only ensures regulatory compliance but also mitigates risks to personnel and the surrounding ecosystem. This guide provides a procedural framework for the safe handling and disposal of such compounds.
Understanding the Compound's Hazard Profile
Before any handling or disposal, it is imperative to consult the Safety Data Sheet (SDS) provided by the manufacturer. The SDS is the primary source of information regarding the chemical's physical properties, hazards, and required safety precautions. For a novel or uncharacterized compound, it should be treated as potentially hazardous.
Key Information to Extract from the Safety Data Sheet (SDS):
| Section of SDS | Information to Look For | Importance for Disposal |
| Section 2: Hazards Identification | GHS Hazard Classifications (e.g., Acute Toxicity, Carcinogenicity, Aquatic Toxicity) | Determines the primary risks and dictates the level of caution required. |
| Section 7: Handling and Storage | Precautions for safe handling, conditions for safe storage, incompatibilities. | Informs on how to safely manage the compound before disposal and what materials to avoid. |
| Section 8: Exposure Controls/Personal Protection | Recommended Personal Protective Equipment (PPE) such as gloves, eye protection, and respiratory protection. | Ensures personnel are adequately protected during handling and disposal procedures. |
| Section 10: Stability and Reactivity | Chemical stability, possibility of hazardous reactions, incompatible materials. | Crucial for preventing dangerous reactions when consolidating or storing chemical waste. |
| Section 13: Disposal Considerations | Specific guidance on waste treatment and disposal methods. | This section provides the most direct instructions for proper disposal. |
| Section 14: Transport Information | UN number, proper shipping name, transport hazard class. | Essential for the correct labeling and transportation of the hazardous waste by EHS. |
Step-by-Step Disposal Protocol for this compound
The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.[1][2]
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unadulterated or expired solid this compound powder in its original container or a new, compatible, and clearly labeled waste container.[3][4]
-
Contaminated labware such as weighing paper, pipette tips, tubes, and gloves must be collected in a designated hazardous solid waste container.[2] This container should be a sturdy, sealable pail lined with a clear plastic bag.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a dedicated, leak-proof, and shatter-resistant hazardous liquid waste container.
-
Do not mix this waste with other incompatible waste streams. For instance, never mix oxidizing acids with organic chemicals.
-
-
Sharps Waste:
-
Chemically contaminated needles, syringes, or other sharps must be placed in a designated, puncture-resistant sharps container that is clearly labeled as containing chemical waste.
-
2. Labeling of Hazardous Waste Containers:
-
All waste containers must be accurately and clearly labeled. The label should include:
-
The words "Hazardous Waste".
-
The full chemical name, "this compound," and any other constituents in the container (e.g., solvents, buffers). Avoid using abbreviations or chemical formulas.
-
The approximate concentrations of each component.
-
The date when waste was first added to the container (the accumulation start date).
-
The name of the Principal Investigator and the laboratory location.
-
3. Storage in the Laboratory:
-
Waste containers must be kept securely closed except when adding waste.
-
Store the labeled waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.
-
Ensure that incompatible waste types are segregated to prevent any adverse chemical reactions. For example, acids and bases should be stored separately.
-
Place liquid waste containers in secondary containment (such as a plastic tub) to contain any potential leaks.
4. Arranging for Disposal:
-
Once a waste container is full (typically no more than ¾ full) or has been accumulating for a set period (e.g., 150 days for laboratory waste at some institutions), a pickup must be requested.
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a hazardous waste pickup. Follow their specific procedures for waste collection.
Experimental Workflow for Safe Disposal
The following diagram illustrates the logical steps for the proper management and disposal of a research chemical like this compound.
Caption: Logical workflow for the safe disposal of laboratory chemical waste.
Accidental Release and Spill Management
In the event of a spill, the area should be evacuated and access restricted. Ensure the area is well-ventilated.
-
For liquid spills: Use an inert, non-combustible absorbent material like vermiculite or sand.
-
For solid spills: Carefully sweep or vacuum the material, avoiding the generation of dust.
-
Collect all contaminated materials (absorbent, cleaning cloths, PPE) in a sealed, labeled hazardous waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., 70% ethanol), and collect all decontamination materials as hazardous waste.
By adhering to these general principles and, most importantly, the specific guidelines outlined in the Safety Data Sheet for this compound, researchers can ensure a safe laboratory environment and responsible chemical waste management.
References
Personal protective equipment for handling Ret-IN-19
For Research Use Only. Not for human or veterinary use.
This document provides essential safety and logistical information for the handling and disposal of Ret-IN-19, a novel research compound. Given that a specific Safety Data Sheet (SDS) is not available, this compound should be handled with the utmost caution, treating it as a potent and potentially hazardous substance. The following guidelines are based on best practices for handling novel kinase inhibitors and other potent research chemicals.[1][2][3]
Immediate Safety and Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound.[3][4] Due to the unknown toxicological profile, stringent adherence to the following PPE protocols is mandatory to prevent skin contact, inhalation, and ingestion.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specification | Purpose |
| Hand Protection | Nitrile Gloves | Double-gloving is required. Ensure gloves are chemically resistant. | Prevents skin contact. Change gloves immediately if contaminated. |
| Eye & Face Protection | Safety Goggles & Face Shield | ANSI Z87.1 certified safety goggles are the minimum requirement. A face shield must be worn when there is a splash hazard. | Protects eyes and face from splashes, dust, or aerosols. |
| Body Protection | Laboratory Coat | A fully buttoned lab coat is necessary to protect skin and clothing. | Protects against contamination of personal clothing. |
| Respiratory Protection | Fume Hood / Respirator | All handling of solid this compound and preparation of solutions must occur in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator is required. | Prevents inhalation of dust or aerosols. |
| Engineering Controls | Chemical Fume Hood | Recommended for all procedures involving the handling of the solid compound or preparation of stock solutions. | To minimize inhalation exposure. |
Experimental Protocols: Handling and Disposal
A systematic approach to handling and disposal is crucial to minimize exposure and ensure a safe laboratory environment.
Receiving and Storage:
-
Upon receipt, inspect the container for any signs of damage or leakage.
-
Confirm the recommended storage conditions on the product vial or datasheet. Typically, potent research compounds are stored at -20°C.
-
Store this compound in a clearly labeled, designated, and secure location away from incompatible materials.
Handling and Weighing:
-
Always handle this compound within a chemical fume hood to avoid the creation of dust or aerosols.
-
Use a precision balance within the fume hood for weighing the solid compound.
-
When preparing solutions, slowly add the solvent (e.g., DMSO) to the vial containing the solid this compound to minimize aerosolization.
Disposal Plan:
All waste materials contaminated with this compound must be treated as hazardous chemical waste and disposed of in accordance with local, state, and federal regulations.
-
Solid Waste: This includes empty vials, contaminated gloves, pipette tips, weighing paper, and any other disposable materials that have come into contact with the compound. Place these items in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not pour down the drain. The first rinse of any contaminated glassware must also be collected as hazardous waste.
-
Contaminated Sharps: Dispose of any contaminated needles or other sharps in a puncture-resistant sharps container that is labeled for hazardous chemical waste.
Procedural Guidance: Donning and Doffing PPE
Donning Sequence:
-
Lab Coat: Put on a clean, fully buttoned lab coat.
-
First Pair of Gloves: Don a pair of nitrile gloves.
-
Second Pair of Gloves: Don a second pair of nitrile gloves, ensuring they go over the cuffs of the lab coat.
-
Face Shield and Goggles: Put on safety goggles, followed by a face shield if a splash hazard is present.
Doffing Sequence (to be performed in a designated area):
-
Outer Gloves: Remove the outer pair of gloves, peeling them off without touching the outside surface. Dispose of them in the designated hazardous waste container.
-
Face Shield and Goggles: Remove the face shield (if used) and then the safety goggles.
-
Lab Coat: Unbutton and remove the lab coat, folding it inward to contain any potential contamination. Place it in a designated receptacle for lab laundry or disposal.
-
Inner Gloves: Remove the inner pair of gloves, again without touching the outer surface. Dispose of them in the hazardous waste container.
-
Hand Washing: Wash hands thoroughly with soap and water.
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
